Product packaging for CK1-IN-1(Cat. No.:)

CK1-IN-1

Cat. No.: B610341
M. Wt: 383.4 g/mol
InChI Key: PUQAFIILJICJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CK1-IN-1 (also known as PUN51207) is a novel and potent adenosine triphosphate (ATP)-competitive inhibitor of the Casein Kinase 1 (CK1) family, specifically targeting the CK1δ and CK1ε isoforms with IC50 values of 15 nM and 16 nM, respectively . It also demonstrates activity against p38α MAPK (IC50 = 73 nM) . This small molecule inhibitor was derived from patent WO2015119579A1 . Casein Kinase 1 is a family of serine/threonine kinases that play crucial regulatory roles in a wide array of cellular processes, including Wnt/β-catenin signaling, cell cycle progression, DNA repair, and circadian rhythms . The dysregulation of CK1, particularly the CK1δ and ε isoforms, has been implicated in the development and progression of various cancers, such as triple-negative breast cancer and hematological malignancies, making it an attractive therapeutic target . By competitively inhibiting the kinase activity of CK1δ/ε, this compound serves as a valuable chemical probe for elucidating the complex functions of these isoforms in cellular signaling pathways and disease models . Research indicates that targeting CK1δ/ε can block Wnt/β-catenin signaling and induce apoptosis in cancer cells, highlighting the research value of this compound in oncology and molecular biology . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H15F2N3 B610341 CK1-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(1-fluoronaphthalen-2-yl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F2N3/c25-18-8-5-16(6-9-18)22-23(17-11-13-27-14-12-17)29-24(28-22)20-10-7-15-3-1-2-4-19(15)21(20)26/h1-14H,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQAFIILJICJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)C3=NC(=C(N3)C4=CC=NC=C4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of CK1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

CK1-IN-1, also identified as PUN51207, is a potent small molecule inhibitor targeting Casein Kinase 1 (CK1) isoforms δ (delta) and ε (epsilon), alongside p38α Mitogen-Activated Protein Kinase (MAPK). As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of their respective substrates and thereby modulating key cellular signaling pathways. Its activity makes it a valuable tool for investigating the roles of CK1δ/ε and p38α MAPK in various biological processes, including Wnt signaling, circadian rhythm regulation, and cellular stress responses. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Data Presentation: Inhibitory Profile of this compound

The inhibitory potency of this compound has been characterized through in vitro cell-free assays, with the following half-maximal inhibitory concentrations (IC50) reported:

Target KinaseIC50 (nM)
CK1δ15
CK1ε16
p38α MAPK73

Data sourced from cell-free assays.[1][2][3]

This profile demonstrates that this compound is a highly potent inhibitor of CK1δ and CK1ε, with a slightly reduced but still significant activity against p38α MAPK.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor.[3] This mechanism involves the inhibitor molecule binding to the ATP-binding site within the catalytic domain of the target kinase. By occupying this pocket, this compound prevents the binding of ATP, the universal phosphate donor for phosphorylation reactions. Consequently, the kinase is unable to transfer a phosphate group to its downstream substrates, effectively blocking the signaling cascade.

Core Signaling Pathways Modulated by this compound

The primary targets of this compound, CK1δ, CK1ε, and p38α MAPK, are integral components of several critical signaling pathways.

1. Wnt/β-catenin Signaling Pathway (via CK1δ/ε Inhibition)

CK1δ and CK1ε are positive regulators of the canonical Wnt signaling pathway. They participate in the phosphorylation of scaffold proteins like Dishevelled (Dvl) and the co-receptor LRP5/6. Inhibition of CK1δ/ε by this compound is expected to disrupt these phosphorylation events, leading to the stabilization of the β-catenin destruction complex and subsequent degradation of β-catenin. This prevents the translocation of β-catenin to the nucleus and the transcription of Wnt target genes.

Wnt_Pathway_Inhibition cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6->Dvl Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) Dvl->Destruction_Complex Inhibits CK1_de CK1δ/ε CK1_de->LRP5_6 Phosphorylates CK1_de->Dvl Phosphorylates CK1_IN_1 This compound CK1_IN_1->CK1_de beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Activates Transcription

2. Circadian Rhythm Regulation (via CK1δ/ε Inhibition)

CK1δ and CK1ε play a crucial role in the molecular clock that governs circadian rhythms. They phosphorylate key clock proteins, such as Period (PER) and Cryptochrome (CRY), targeting them for degradation. This phosphorylation-dependent degradation is essential for the proper timing of the circadian cycle. Inhibition of CK1δ/ε by this compound would be expected to stabilize PER and CRY proteins, leading to a lengthening of the circadian period.

Circadian_Rhythm_Inhibition Clock_Bmal1 CLOCK/BMAL1 Complex Per_Cry_Genes Per and Cry Genes Clock_Bmal1->Per_Cry_Genes Activates Transcription Per_Cry_mRNA Per and Cry mRNA Per_Cry_Genes->Per_Cry_mRNA PER_CRY_Proteins PER/CRY Proteins Per_Cry_mRNA->PER_CRY_Proteins Translation PER_CRY_Complex PER/CRY Complex PER_CRY_Proteins->PER_CRY_Complex Degradation Degradation PER_CRY_Proteins->Degradation Leads to PER_CRY_Complex->Clock_Bmal1 Inhibits CK1_de CK1δ/ε CK1_de->PER_CRY_Proteins Phosphorylates CK1_IN_1 This compound CK1_IN_1->CK1_de

3. p38 MAPK Signaling Pathway (via p38α MAPK Inhibition)

The p38 MAPK pathway is a key signaling cascade that is activated in response to cellular stress and inflammatory cytokines. p38α MAPK, once activated by upstream kinases (MKK3/6), phosphorylates a variety of downstream targets, including transcription factors and other kinases, leading to cellular responses such as inflammation, apoptosis, and cell cycle arrest. Inhibition of p38α MAPK by this compound would block these downstream phosphorylation events, thereby attenuating the cellular response to stress and inflammation.

p38_MAPK_Inhibition Stress_Cytokines Cellular Stress / Inflammatory Cytokines MKK3_6 MKK3/6 Stress_Cytokines->MKK3_6 p38a p38α MAPK MKK3_6->p38a Phosphorylates Downstream_Targets Downstream Targets (e.g., ATF2, MAPKAPK2) p38a->Downstream_Targets Phosphorylates CK1_IN_1 This compound CK1_IN_1->p38a Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Downstream_Targets->Cellular_Response

Experimental Protocols

1. In Vitro Kinase Assay for IC50 Determination of this compound

This protocol describes a general method for determining the IC50 value of this compound against its target kinases using a radiometric assay with a common substrate.

  • Materials:

    • Recombinant human CK1δ, CK1ε, or p38α MAPK

    • This compound (PUN51207) dissolved in DMSO

    • Substrate: α-casein or Myelin Basic Protein (MBP)[4][5]

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

    • [γ-33P]ATP

    • Phosphocellulose paper (P81)

    • 1% Phosphoric acid

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a microcentrifuge tube, combine the kinase, substrate, and the appropriate dilution of this compound or DMSO (vehicle control).

    • Initiate the kinase reaction by adding [γ-33P]ATP.

    • Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (CK1δ/ε or p38α) - Substrate (α-casein/MBP) - this compound dilutions - [γ-33P]ATP Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction: Combine kinase, substrate, and this compound/DMSO Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction with [γ-33P]ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction by Spotting on P81 Paper Incubate->Stop_Reaction Wash Wash P81 Paper with 1% Phosphoric Acid Stop_Reaction->Wash Measure_Radioactivity Measure Incorporated 33P (Scintillation Counter) Wash->Measure_Radioactivity Data_Analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

2. Cellular Wnt/β-catenin Reporter Assay

This protocol outlines a method to assess the effect of this compound on the canonical Wnt signaling pathway in a cellular context using a luciferase reporter assay.

  • Materials:

    • HEK293T cells (or other suitable cell line)

    • SuperTOPFlash and FOPFlash reporter plasmids

    • Renilla luciferase plasmid (for normalization)

    • Wnt3a conditioned media or purified Wnt3a

    • This compound (PUN51207) dissolved in DMSO

    • Lipofectamine 2000 or other transfection reagent

    • Dual-Luciferase Reporter Assay System

    • Luminometer

  • Procedure:

    • Co-transfect HEK293T cells with SuperTOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.

    • After 24 hours, treat the cells with Wnt3a conditioned media to stimulate the Wnt pathway.

    • Concurrently, treat the cells with various concentrations of this compound or DMSO (vehicle control).

    • Incubate for an additional 16-24 hours.

    • Lyse the cells and measure both Firefly (TOPFlash/FOPFlash) and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in reporter activity relative to the FOPFlash control and/or the unstimulated control.

    • Determine the effect of this compound on Wnt-induced reporter gene expression.

Wnt_Reporter_Assay_Workflow Start Start Cell_Culture Culture HEK293T Cells Start->Cell_Culture Transfection Co-transfect with SuperTOPFlash/FOPFlash and Renilla Plasmids Cell_Culture->Transfection Treatment Treat with Wnt3a and This compound/DMSO Transfection->Treatment Incubation Incubate for 16-24 hours Treatment->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Luciferase_Assay Measure Firefly and Renilla Luciferase Activity Cell_Lysis->Luciferase_Assay Data_Normalization Normalize Firefly to Renilla Activity Luciferase_Assay->Data_Normalization Analysis Analyze Fold Change in Reporter Activity Data_Normalization->Analysis End End Analysis->End

Conclusion

This compound is a potent inhibitor of CK1δ, CK1ε, and p38α MAPK, acting through an ATP-competitive mechanism. Its ability to modulate the Wnt/β-catenin signaling pathway, circadian rhythm, and cellular stress responses makes it a critical tool for researchers in cell biology and drug discovery. The provided data and experimental frameworks offer a foundation for further investigation into the multifaceted roles of these kinases in health and disease. As with any small molecule inhibitor, careful consideration of its off-target effects and the use of appropriate controls are essential for the accurate interpretation of experimental results.

References

An In-Depth Technical Guide to CK1-IN-1: Targeting Casein Kinase 1 in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CK1-IN-1 is a potent and selective small molecule inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases integral to a multitude of cellular processes. This technical guide provides a comprehensive overview of this compound, focusing on its target profile, mechanism of action, and its effects on key signaling pathways. Detailed experimental protocols for the characterization of this inhibitor are provided, alongside quantitative data and visualizations to facilitate its application in research and drug discovery.

Introduction

The Casein Kinase 1 (CK1) family, comprising seven isoforms in humans (α, β, γ1, γ2, γ3, δ, and ε), plays a critical regulatory role in diverse signaling pathways, including Wnt/β-catenin, Hedgehog, and circadian rhythm regulation.[1][2] Dysregulation of CK1 activity has been implicated in various pathologies, including cancer, neurodegenerative diseases, and sleep disorders, making it an attractive therapeutic target.[3] this compound has emerged as a valuable chemical probe for elucidating the physiological and pathological functions of CK1 isoforms, particularly CK1δ and CK1ε.

Target Profile and Selectivity of this compound

This compound is a potent inhibitor of the CK1δ and CK1ε isoforms. In cell-free assays, it demonstrates low nanomolar inhibitory activity against these primary targets. Notably, this compound also exhibits inhibitory activity against p38α mitogen-activated protein kinase (MAPK), a common off-target for CK1 inhibitors.[4][5]

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Assay Type
Primary Targets
CK1δ15Cell-free assay[4]
CK1ε16Cell-free assay[4]
Off-Target
p38α MAPK73Cell-free assay[4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of CK1δ and CK1ε. This binding event prevents the transfer of a phosphate group from ATP to the substrate protein, thereby inhibiting the kinase's catalytic activity. The high degree of homology in the ATP-binding site between CK1δ and CK1ε explains the dual inhibitory activity of this compound against these two isoforms.[2]

Impact on Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. CK1 plays a dual role in this pathway. In the absence of a Wnt signal, CK1α phosphorylates β-catenin, priming it for subsequent phosphorylation by GSK3β and targeting it for proteasomal degradation.[6] Conversely, upon Wnt ligand binding, CK1δ/ε are involved in the phosphorylation of the co-receptor LRP6 and the scaffold protein Dishevelled (Dvl), leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of target gene transcription.[7][8]

By inhibiting CK1δ/ε, this compound is expected to disrupt the positive regulatory arm of the Wnt pathway, preventing the stabilization of β-catenin and thereby inhibiting the transcription of Wnt target genes.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibitor Effect of this compound β-catenin_off β-catenin Axin_GSK3β_APC_CK1α Destruction Complex (Axin, GSK3β, APC, CK1α) β-catenin_off->Axin_GSK3β_APC_CK1α Phosphorylation Ub Ubiquitination Axin_GSK3β_APC_CK1α->Ub Phosphorylated β-catenin Proteasome Proteasome Ub->Proteasome Degradation TCF/LEF_off TCF/LEF Target_Genes_off Target Gene Transcription OFF TCF/LEF_off->Target_Genes_off Wnt Wnt Ligand Frizzled_LRP6 Frizzled/LRP6 Receptor Complex Wnt->Frizzled_LRP6 Dvl Dishevelled (Dvl) Frizzled_LRP6->Dvl Recruitment & Phosphorylation Dvl->Axin_GSK3β_APC_CK1α Inhibition of Destruction Complex CK1δ/ε CK1δ/ε CK1δ/ε->Frizzled_LRP6 Phosphorylation β-catenin_on β-catenin Nucleus Nucleus β-catenin_on->Nucleus Accumulation & Translocation TCF/LEF_on TCF/LEF Nucleus->TCF/LEF_on Target_Genes_on Target Gene Transcription ON TCF/LEF_on->Target_Genes_on This compound This compound This compound->CK1δ/ε Inhibition

Figure 1: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a general framework for the biochemical and cellular characterization of this compound. Specific parameters may require optimization based on the experimental setup.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of this compound.

TR_FRET_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and this compound dilutions Start->Prepare_Reagents Dispense Dispense reagents into 384-well plate Prepare_Reagents->Dispense Incubate_Reaction Incubate at room temperature (e.g., 60 minutes) Dispense->Incubate_Reaction Stop_Reaction Add Stop Solution (e.g., EDTA) Incubate_Reaction->Stop_Reaction Add_Detection Add TR-FRET Detection Reagents (Antibody-Tb, SA-XL665) Stop_Reaction->Add_Detection Incubate_Detection Incubate at room temperature (e.g., 60 minutes) Add_Detection->Incubate_Detection Read_Plate Read TR-FRET signal on plate reader Incubate_Detection->Read_Plate Analyze_Data Calculate IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a TR-FRET based in vitro kinase inhibition assay.

Materials:

  • Recombinant CK1δ, CK1ε, or p38α MAPK

  • Biotinylated peptide substrate

  • ATP

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop Solution (e.g., 20 mM EDTA in assay buffer)

  • Detection Reagents:

    • Europium-labeled anti-phospho-substrate antibody (Donor)

    • Streptavidin-conjugated fluorophore (e.g., XL665) (Acceptor)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

  • In a 384-well plate, add the kinase, biotinylated substrate, and this compound (or DMSO for control).

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Add the detection reagents (europium-labeled antibody and streptavidin-conjugate).

  • Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Read the plate on a TR-FRET compatible plate reader (excitation at ~340 nm, emission at ~620 nm and ~665 nm).

  • Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT)

This protocol outlines the use of an MTT assay to assess the effect of this compound on the viability of cultured cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (or DMSO for control) for the desired time period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Phosphorylated Proteins

This protocol describes the detection of changes in the phosphorylation status of key signaling proteins, such as Dvl and β-catenin, in response to this compound treatment.

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with This compound Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-p-Dvl) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Add chemiluminescent substrate and image the blot Secondary_Ab->Detection Analysis Analyze band intensities Detection->Analysis End End Analysis->End

Figure 3: General workflow for Western blotting analysis.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Dvl, anti-phospho-β-catenin, anti-total Dvl, anti-total β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control (e.g., GAPDH).

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of CK1δ and CK1ε in cellular signaling and disease. Its potency and selectivity, coupled with the detailed experimental protocols provided in this guide, enable researchers to effectively probe the functions of these kinases in various biological contexts. The provided visualizations of key signaling pathways and experimental workflows offer a clear framework for designing and interpreting experiments involving this important inhibitor. As research into the therapeutic potential of CK1 inhibition continues, a thorough understanding of the properties and applications of chemical probes like this compound will be essential for advancing the field.

References

The Role of CK1-IN-1 in Modulating Key Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 1 (CK1) is a family of serine/threonine kinases integral to a multitude of cellular processes, including cell cycle progression, DNA repair, and the regulation of pivotal signaling pathways such as Wnt/β-catenin and Hedgehog. Dysregulation of CK1 activity is implicated in various pathologies, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of CK1-IN-1, a potent inhibitor of CK1, focusing on its mechanism of action and its impact on cellular signaling. This document details quantitative data, experimental protocols for assessing its activity, and visual representations of the signaling pathways it modulates, serving as a comprehensive resource for researchers in drug discovery and development.

Introduction to the Casein Kinase 1 Family

The Casein Kinase 1 (CK1) family comprises several isoforms (α, β, γ1, γ2, γ3, δ, and ε) that are highly conserved across eukaryotes.[1] These kinases play crucial roles as regulators of signal transduction pathways.[2] CK1 isoforms are involved in a wide array of cellular functions, including Wnt signaling, circadian rhythms, and DNA transcription and repair.[2] Given their broad involvement in cellular regulation, the aberrant activity of CK1 isoforms has been linked to the pathogenesis of numerous diseases, positioning them as significant targets for drug development.[3][4]

This compound: A Potent Inhibitor of CK1

This compound is a small molecule inhibitor of Casein Kinase 1. It demonstrates notable potency against the δ and ε isoforms of CK1. The primary mechanism of action for many CK1 inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrates.[5][6]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values determined for key CK1 isoforms.

Target KinaseIC50 (nM)
CK1δ15
CK1ε16
p38α MAPK73

Data sourced from MedChemExpress and Selleck Chemicals.[7][8]

Mechanism of Action and Impact on Signaling Pathways

This compound exerts its effects by inhibiting CK1 isoforms, which are key regulators of several critical signaling pathways. The following sections detail the role of CK1 and the impact of its inhibition by this compound in the Wnt/β-catenin and Hedgehog pathways.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental for embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a "destruction complex," which includes Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. CK1α is primarily responsible for initiating the phosphorylation of β-catenin.[1] Upon Wnt binding to its receptor, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes.[9] CK1δ/ε isoforms are also involved in the positive regulation of the Wnt pathway.[10]

By inhibiting CK1, particularly the δ and ε isoforms, this compound can modulate Wnt signaling.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP6 Receptor Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Destruction_Complex_inhibited Destruction Complex Dishevelled->Destruction_Complex_inhibited Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes beta_catenin_on_nuc β-catenin CK1_IN_1 This compound CK1_IN_1->Destruction_Complex Inhibits CK1

Figure 1. The Wnt/β-catenin signaling pathway and the point of intervention by this compound.

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and has been implicated in tumorigenesis.[11] In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits Smoothened (SMO). Upon Hh binding to PTCH, the inhibition of SMO is relieved, leading to the activation of the GLI family of transcription factors, which then translocate to the nucleus to regulate target gene expression.[12] CK1 plays a role in the phosphorylation of SMO and GLI proteins, thereby modulating the activity of the pathway.[1][9] Inhibition of CK1 by this compound can, therefore, disrupt the normal functioning of the Hedgehog signaling cascade.

Hedgehog_Signaling_Pathway cluster_off Hedgehog OFF State cluster_on Hedgehog ON State cluster_nucleus PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibition SUFU_GLI_complex SUFU-GLI Complex GLI_R GLI Repressor SUFU_GLI_complex->GLI_R Processing Hedgehog Hedgehog Ligand PTCH_on PTCH Hedgehog->PTCH_on SMO_on SMO PTCH_on->SMO_on Inhibition Relieved GLI_A GLI Activator SMO_on->GLI_A Activation Nucleus Nucleus GLI_A->Nucleus Translocation Target_Genes Target Gene Expression GLI_A_nuc GLI GLI_A_nuc->Target_Genes CK1 CK1 CK1->SUFU_GLI_complex Phosphorylation CK1->SMO_on Phosphorylation CK1_IN_1 This compound CK1_IN_1->CK1 Inhibition

Figure 2. The Hedgehog signaling pathway, highlighting the regulatory role of CK1 and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a radiometric assay to determine the IC50 value of this compound against a specific CK1 isoform.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Reagents Prepare Reagents: - Recombinant CK1 enzyme - Substrate (e.g., α-casein) - [γ-32P]ATP - Kinase buffer - this compound serial dilutions Incubation Incubate enzyme, substrate, and this compound Reagents->Incubation Initiation Initiate reaction with [γ-32P]ATP Incubation->Initiation Termination Stop reaction with SDS loading buffer Initiation->Termination SDS_PAGE SDS-PAGE Termination->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Quantification Quantify band intensity Autoradiography->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc

Figure 3. Experimental workflow for determining the IC50 of a kinase inhibitor.

Materials:

  • Recombinant human CK1δ or CK1ε

  • α-casein (substrate)

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound, serially diluted in DMSO

  • SDS-PAGE gels and running buffer

  • Phosphor screen and imager

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant CK1 enzyme, and α-casein substrate.

  • Add serially diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

  • Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the incorporation of 32P into the substrate using a phosphor imager.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm (e.g., four-parameter logistic fit).[2]

Cell-Based Wnt/β-catenin Reporter Assay

This protocol outlines a method to assess the effect of this compound on Wnt/β-catenin signaling in a cellular context using a TCF/LEF-responsive luciferase reporter.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF-luciferase reporter plasmid (e.g., TOPFlash)

  • A constitutively active Renilla luciferase plasmid (for normalization)

  • Wnt3a conditioned media or recombinant Wnt3a

  • This compound

  • Lipofectamine or other transfection reagent

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Co-transfect HEK293T cells with the TCF/LEF-luciferase reporter plasmid and the Renilla luciferase normalization plasmid.

  • After 24 hours, treat the cells with Wnt3a conditioned media to stimulate the Wnt pathway, in the presence of varying concentrations of this compound or DMSO.

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition of Wnt signaling.[6]

Conclusion

This compound is a valuable research tool for investigating the roles of CK1δ and CK1ε in cellular signaling. Its potent and specific inhibitory activity allows for the targeted modulation of pathways such as Wnt/β-catenin and Hedgehog. The experimental protocols provided in this guide offer a framework for characterizing the biochemical and cellular effects of this compound and similar compounds. A thorough understanding of the mechanism of action of such inhibitors is crucial for the development of novel therapeutics targeting diseases driven by aberrant CK1 activity.

References

The Role of CK1-IN-1 in Wnt Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a crucial and highly conserved signal transduction cascade that governs fundamental aspects of embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is a hallmark of various human diseases, most notably cancer. Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a pivotal, yet complex, dual role in regulating this pathway. Different CK1 isoforms can act as either positive or negative regulators, making them attractive therapeutic targets. This technical guide focuses on CK1-IN-1, a potent and selective inhibitor of the CK1δ and CK1ε isoforms, and its function in the context of Wnt signaling. While direct studies on this compound's effect on the Wnt pathway are limited in publicly available literature, its mechanism of action can be inferred from the well-established role of its targets, CK1δ and CK1ε, as positive regulators of Wnt signaling.

This compound: A Potent Inhibitor of CK1δ and CK1ε

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the δ and ε isoforms of Casein Kinase 1.[1][2][3] These isoforms are known to be positive regulators of the canonical Wnt signaling pathway.[4][5][6] Inhibition of CK1δ and CK1ε is therefore expected to lead to a downregulation of Wnt signaling activity.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound against its primary targets.

TargetIC50 (nM)Reference
CK1δ15[1][2][3]
CK1ε16[1][2]
p38α MAPK73[1][2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action in Wnt Signaling

The canonical Wnt signaling pathway is tightly regulated by a multiprotein "destruction complex" that targets β-catenin for proteasomal degradation in the absence of a Wnt ligand. This complex includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and CK1α. Upon binding of a Wnt ligand to its receptor Frizzled (Fz) and co-receptor LRP5/6, the destruction complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes.

CK1δ and CK1ε positively regulate the Wnt pathway at multiple levels.[5][6] They are involved in the phosphorylation of Dishevelled (Dvl), a key scaffolding protein that is crucial for transducing the Wnt signal.[6] Phosphorylation of Dvl by CK1δ/ε contributes to the inactivation of the β-catenin destruction complex.

By potently inhibiting CK1δ and CK1ε, this compound is anticipated to interfere with these positive regulatory functions. This would lead to the stabilization of the β-catenin destruction complex, enhanced phosphorylation and subsequent degradation of β-catenin, and ultimately, the inhibition of Wnt target gene expression.

Signaling Pathway Diagram

Wnt_Signaling_and_CK1_IN_1 cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fz Frizzled (Fz) Wnt->Fz binds Dvl Dishevelled (Dvl) Fz->Dvl activates LRP LRP5/6 DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) Dvl->DestructionComplex inhibits CK1de CK1δ / CK1ε CK1de->Dvl phosphorylates CK1_IN_1 This compound CK1_IN_1->CK1de inhibits beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates for degradation Ub Ubiquitination beta_catenin->Ub TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates and binds Proteasome Proteasomal Degradation Ub->Proteasome TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates transcription

Figure 1: Wnt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To assess the function of this compound in Wnt signaling, several key experiments can be performed. The following are detailed methodologies for commonly used assays.

TCF/LEF Luciferase Reporter Assay

This assay is a standard method to quantify the transcriptional activity of the canonical Wnt pathway.

Objective: To measure the effect of this compound on Wnt-dependent gene transcription.

Methodology:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T, SW480) in a 24-well or 96-well plate.

    • Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[3][7]

  • Treatment:

    • 24 hours post-transfection, treat the cells with a Wnt agonist (e.g., Wnt3a conditioned media or purified Wnt3a protein) in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Cell Lysis and Luciferase Measurement:

    • After 16-24 hours of treatment, lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[7][8]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in reporter activity relative to the vehicle-treated control.

    • Plot the dose-response curve to determine the IC50 of this compound for Wnt signaling inhibition.

Western Blot for β-catenin Levels

This experiment directly measures the effect of this compound on the stabilization of β-catenin.

Objective: To determine if this compound promotes the degradation of β-catenin.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with a Wnt agonist and different concentrations of this compound or vehicle control for a specified time course (e.g., 2, 4, 8 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1][9]

    • Incubate the membrane with a primary antibody against total β-catenin (e.g., at a 1:1000 dilution) overnight at 4°C.[1][9][10]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:3000 dilution) for 1 hour at room temperature.[1]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative levels of β-catenin in treated versus control cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_reporter_assay TCF/LEF Luciferase Reporter Assay cluster_western_blot Western Blot for β-catenin A1 Seed Cells A2 Transfect with TOPFlash & Renilla Plasmids A1->A2 A3 Treat with Wnt3a +/- this compound A2->A3 A4 Lyse Cells A3->A4 A5 Measure Luciferase Activity A4->A5 A6 Analyze Data (IC50) A5->A6 B1 Seed Cells B2 Treat with Wnt3a +/- this compound B1->B2 B3 Extract Proteins B2->B3 B4 SDS-PAGE & Transfer B3->B4 B5 Immunoblot for β-catenin & Loading Control B4->B5 B6 Detect & Quantify Bands B5->B6

Figure 2: Workflow for key experiments to assess this compound function.

Conclusion

This compound is a potent and selective inhibitor of the CK1δ and CK1ε isoforms. Based on the established role of these kinases as positive regulators of the Wnt signaling pathway, this compound is a valuable research tool for studying the therapeutic potential of targeting Wnt signaling in various diseases, including cancer. The experimental protocols detailed in this guide provide a framework for researchers to investigate the precise effects of this compound and other CK1δ/ε inhibitors on the Wnt cascade, from transcriptional output to the stability of the key effector, β-catenin. Further studies are warranted to fully elucidate the in vivo efficacy and potential therapeutic applications of this class of inhibitors.

References

The Role of CK1-IN-1 in Cancer Research: A Technical Guide for Scientists and Drug Developers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including cell cycle progression, DNA repair, apoptosis, and the regulation of key signaling pathways frequently dysregulated in cancer.[1][2] The CK1 family consists of several isoforms, with CK1δ and CK1ε being particularly implicated in cancer cell proliferation and survival.[2][3] Consequently, the development of potent and selective inhibitors targeting these isoforms is a promising avenue in oncology drug discovery. This technical guide focuses on CK1-IN-1, a potent inhibitor of CK1δ and CK1ε, and explores its potential role and applications in cancer research. While public domain research on this compound in cancer models is currently limited, this guide will leverage available data on its potent biochemical activity and draw parallels with closely related dual-target inhibitors to provide a comprehensive overview for researchers.

This compound: A Potent Dual Inhibitor of CK1δ and CK1ε

This compound, also known as PUN51207 or Compound 1c, is a small molecule inhibitor with high potency against Casein Kinase 1 isoforms δ and ε.[4][5][6] Its ATP-competitive mechanism of action involves binding to the ATP-binding pocket of the kinases, thereby preventing the phosphorylation of their downstream substrates.[4]

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound and a related dual inhibitor, VRK1/CK1-IN-1 (also known as compound 36), which also targets CK1δ and CK1ε.

CompoundTargetIC50 (nM)Ki (nM)Off-Target(s) (IC50 nM)
This compound CK1δ15[4][6]-p38α MAPK (73)[6][7]
CK1ε16[4][6]-
VRK1/CK1-IN-1 (compound 36) CK1δ17[1]-VRK1 (Ki = 37.9)[1]
CK1ε15[1]-

Signaling Pathways Modulated by CK1δ/ε Inhibition

CK1δ and CK1ε are integral components of several signaling pathways critical for cancer development and progression. Inhibition of these kinases by compounds like this compound is expected to modulate these pathways, leading to anti-cancer effects.

Wnt/β-catenin Signaling

CK1δ and CK1ε are positive regulators of the Wnt/β-catenin signaling pathway.[3] They phosphorylate Dishevelled (Dvl), a key scaffolding protein, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes involved in cell proliferation and survival. Inhibition of CK1δ/ε is therefore expected to suppress Wnt/β-catenin signaling.[3]

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl GSK3b GSK3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin P Axin Axin Axin->beta_catenin APC APC APC->beta_catenin CK1a CK1α CK1a->beta_catenin P TCF_LEF TCF/LEF beta_catenin->TCF_LEF CK1de CK1δ/ε CK1de->Dvl P CK1_IN_1 This compound CK1_IN_1->CK1de Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory role of this compound. (Max Width: 760px)
p53 Signaling

CK1δ and CK1ε can also influence the p53 tumor suppressor pathway. While the interactions are complex and can be context-dependent, some studies suggest that CK1 isoforms can phosphorylate MDM2, the primary negative regulator of p53, leading to its degradation and subsequent stabilization of p53. Conversely, other reports indicate a role for CK1 in phosphorylating p53 itself, which can modulate its activity. The net effect of CK1δ/ε inhibition on the p53 pathway likely depends on the specific cellular context and the presence of other signaling inputs.

Hippo Signaling

The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a hallmark of many cancers. CK1δ and CK1ε are known to phosphorylate the downstream effectors of the Hippo pathway, YAP and TAZ, promoting their degradation and thus acting as tumor suppressors in this context.

Experimental Protocols

While specific published experimental protocols for this compound in cancer cell lines are scarce, the following are general methodologies commonly employed for the characterization of kinase inhibitors in cancer research.

Kinase Inhibition Assay

Objective: To determine the in vitro potency of an inhibitor against a purified kinase.

Methodology:

  • Reagents: Purified recombinant CK1δ or CK1ε, kinase buffer, ATP, a suitable peptide substrate, and the test inhibitor (e.g., this compound) at various concentrations.

  • Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and inhibitor in the kinase buffer.

  • Detection: The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (with 32P-ATP), fluorescence-based assays, or mass spectrometry.

  • Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To assess the effect of an inhibitor on the proliferation and survival of cancer cells.

Methodology:

  • Cell Culture: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).

  • Detection: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP levels as a surrogate for cell number.

  • Data Analysis: The percentage of viable cells relative to a vehicle-treated control is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or EC50 value.

Cell_Viability_Workflow start Seed Cancer Cells in 96-well plate treat Treat with this compound (serial dilutions) start->treat incubate Incubate (e.g., 72 hours) treat->incubate assay Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->assay read Measure Signal (Absorbance/Luminescence) assay->read analyze Calculate GI50/EC50 read->analyze

Caption: General workflow for a cell viability assay. (Max Width: 760px)
Western Blot Analysis

Objective: To investigate the effect of the inhibitor on the phosphorylation of downstream targets and the expression of key signaling proteins.

Methodology:

  • Cell Lysis: Cancer cells are treated with the inhibitor for a defined period, and then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Dvl, β-catenin, total CK1δ/ε) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Preclinical Studies with a Related Dual VRK1/CK1δ/ε Inhibitor

A recent 2024 study on VRK1/CK1-IN-1 (compound 36), a dual inhibitor with a similar CK1δ/ε inhibitory profile to this compound, provides valuable insights into the potential anti-cancer effects of such compounds.[8] This research demonstrated that pharmacological inhibition of VRK1 and CK1δ/ε leads to cell cycle arrest and genome instability, particularly in p53-deficient cancer cells.[8] These findings suggest that potent CK1δ/ε inhibitors could have therapeutic potential, especially in tumors with specific genetic backgrounds like p53 mutations.[8]

Future Perspectives

This compound represents a valuable research tool for dissecting the complex roles of CK1δ and CK1ε in cancer biology. Its high potency and selectivity make it an excellent probe for target validation and for elucidating the downstream consequences of CK1δ/ε inhibition in various cancer contexts. Future research should focus on:

  • Comprehensive Profiling in Cancer Cell Lines: Evaluating the anti-proliferative effects of this compound across a broad panel of cancer cell lines to identify sensitive and resistant histotypes.

  • Elucidation of Downstream Effects: Utilizing proteomic and transcriptomic approaches to map the global changes in protein phosphorylation and gene expression following this compound treatment.

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity and tolerability of this compound in preclinical animal models of cancer.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with other targeted therapies or conventional chemotherapeutic agents.

This compound is a potent and selective inhibitor of CK1δ and CK1ε, key kinases implicated in the progression of various cancers. While direct evidence of its anti-cancer activity in published literature is emerging, its biochemical profile and the promising results from closely related inhibitors underscore its potential as a valuable tool for cancer research and a starting point for the development of novel anti-cancer therapeutics. Further investigation into its biological effects in cancer models is warranted to fully realize its therapeutic potential.

References

CK1-IN-1 in Cardiomyogenesis: A Technical Guide to a Key Signaling Modulator

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The directed differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes represents a cornerstone of modern cardiovascular research, offering unprecedented opportunities for disease modeling, drug screening, and regenerative medicine. This process is governed by the precise temporal modulation of key developmental signaling pathways. Among the critical regulators are the Casein Kinase 1 (CK1) family of serine/threonine kinases, which are integral components of pathways like Wnt/β-catenin and Hippo, both essential for cardiac lineage specification and cardiomyocyte proliferation.

This technical guide provides an in-depth exploration of CK1-IN-1, a potent inhibitor of CK1, and its role and potential applications in cardiomyogenesis studies. We will dissect the molecular mechanisms, present relevant quantitative data, detail established experimental protocols for cardiac differentiation, and visualize the complex signaling and experimental workflows.

This compound: A Molecular Profile

This compound is a small molecule inhibitor with high affinity for the delta (δ) and epsilon (ε) isoforms of Casein Kinase 1. These isoforms are ubiquitously expressed and play regulatory roles in numerous cellular processes. The inhibitory activity of this compound has been characterized through in vitro kinase assays, revealing its potency and selectivity profile.

Table 1: Inhibitory Activity of this compound
Target KinaseIC50 ValueAssay Type
CK1δ15 nM[1][2]Cell-free assay[1]
CK1ε16 nM[1][2]Cell-free assay[1]
p38α MAPK73 nM[1][2]Cell-free assay[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that while this compound is a potent inhibitor of CK1δ and CK1ε, it also exhibits off-target activity against p38α MAPK at higher concentrations, a factor to consider in experimental design.[1][2]

Core Signaling Pathways in Cardiomyogenesis

The differentiation of hPSCs into cardiomyocytes recapitulates embryonic development, relying on the coordinated action of key signaling pathways. CK1 is a critical node in at least two of these major pathways: Wnt/β-catenin and Hippo.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway has a well-established biphasic role in cardiomyogenesis.[3]

  • Early Phase (Mesoderm Induction): Activation of Wnt signaling is crucial for specifying mesoderm, the germ layer from which the heart arises.

  • Late Phase (Cardiac Specification): Subsequent inhibition of Wnt signaling is required to commit mesodermal progenitors to the cardiac lineage.[4]

CK1α and CK1ε are key components of the β-catenin "destruction complex." In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for proteasomal degradation.[4][5] Inhibition of this complex, for instance by a Wnt ligand binding to its receptor, allows β-catenin to accumulate, translocate to the nucleus, and activate target gene expression.[4] Therefore, inhibiting CK1 could theoretically modulate the stability of β-catenin and influence Wnt signaling activity.

Differentiation_Workflow Day_m3 Day -3: Seeding hPSCs on Matrigel Day_0 Day 0: Mesoderm Induction (Add CHIR99021) Day_m3->Day_0 Day_2 Day 2: Wnt Inhibition (Switch to IWP2/IWR-1) Day_0->Day_2 Day_5 Day 5: Cardiac Progenitor (Medium Change) Day_2->Day_5 Day_7 Day 7+: Maturation (Beating Cardiomyocytes) Day_5->Day_7 Analysis Day 15-21: Analysis (Flow Cytometry, qPCR) Day_7->Analysis

References

An In-depth Technical Guide to the Inhibition of Casein Kinase 1 (CK1) δ and ε

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Nomenclature: The inhibitor designated "CK1-IN-1" is not prominently described in the public scientific literature. Therefore, this guide will focus on a well-characterized, potent, and selective dual inhibitor of CK1δ and CK1ε, PF-670462 , as a representative compound. The principles, protocols, and pathways discussed are broadly applicable to the study of similar inhibitors targeting these kinases.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the inhibitory activity of PF-670462 against CK1δ and CK1ε, detailed experimental protocols for assessing inhibitor potency, and a review of the key signaling pathways regulated by these kinases.

Data Presentation: Inhibitory Potency of PF-670462

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The IC50 values for PF-670462 against CK1δ and CK1ε have been determined through various biochemical assays.

InhibitorTargetIC50 Value (nM)Comments
PF-670462CK1δ14 nMPotent and selective inhibitor.[1][2][3]
PF-670462CK1ε7.7 nMExhibits slightly higher potency for the ε isoform in some studies.[1][2][3]
PF-670462CK1δ13 nMData from an alternative source, showing consistent high potency.[4]
PF-670462CK1ε90 nMThis value shows some variability across different experimental setups.[4]

PF-670462 demonstrates high selectivity for CK1δ and CK1ε, with over 30-fold selectivity against a panel of 42 other common kinases, making it a valuable tool for studying the specific roles of these two isoforms.[1][3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of kinase inhibitors. Below are representative methodologies for determining the biochemical potency and cellular activity of compounds like PF-670462.

In Vitro Kinase Assay for IC50 Determination (Radiometric Filter Binding Assay)

This biochemical assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.

Objective: To determine the IC50 value of an inhibitor against purified CK1δ or CK1ε.

Materials:

  • Recombinant human CK1δ or CK1ε

  • Substrate (e.g., α-casein or a specific peptide substrate)

  • [γ-³²P]-ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • Test inhibitor (e.g., PF-670462) dissolved in DMSO

  • Phosphocellulose filter paper

  • Scintillation counter and fluid

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test inhibitor in DMSO. The final concentration in the assay should typically range from picomolar to micromolar. Prepare a master mix of the kinase reaction buffer containing the kinase and substrate.

  • Initiate Kinase Reaction: In a microplate, add the test inhibitor dilutions. Initiate the reaction by adding the kinase/substrate master mix followed by [γ-³²P]-ATP. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the kinase to ensure accurate competitive inhibitor assessment.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction and Capture Substrate: Spot a portion of each reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP.

  • Quantification: Place the dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Wnt/β-catenin Signaling Assay (TCF/LEF Luciferase Reporter Assay)

This cell-based assay measures the effect of an inhibitor on a specific signaling pathway regulated by CK1δ/ε.

Objective: To assess the functional impact of an inhibitor on the Wnt/β-catenin signaling pathway in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])

  • Transfection reagent

  • Wnt3a conditioned media (to activate the pathway)

  • Test inhibitor (e.g., PF-670462)

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Seed HEK293 cells in a white, opaque 96-well plate. Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization). Allow cells to express the reporters for 24-48 hours.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Pathway Activation: Stimulate the Wnt pathway by adding Wnt3a conditioned media to the wells. Include appropriate controls (unstimulated cells, vehicle-treated cells).

  • Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol. If a normalization plasmid was used, measure its activity as well.

  • Data Analysis: Normalize the TCF/LEF-driven luciferase activity to the control reporter. Plot the normalized activity against the inhibitor concentration to determine the cellular EC50 value. An inhibitor of CK1δ/ε is expected to suppress Wnt3a-induced reporter activity.

Mandatory Visualizations

Experimental and Logical Workflows

G Workflow for Kinase Inhibitor Potency Assessment cluster_0 Biochemical Assay cluster_1 Cellular Assay a1 Purified Kinase (CK1δ / CK1ε) a4 In Vitro Kinase Reaction a1->a4 a2 Substrate + [γ-³²P]-ATP a2->a4 a3 Inhibitor Titration (e.g., PF-670462) a3->a4 a5 Quantify Phosphorylation a4->a5 a6 Calculate IC50 a5->a6 b6 Calculate EC50 a6->b6 Compare Potency b1 Reporter Cell Line (e.g., TCF/LEF-Luc) b4 Treat Cells b1->b4 b2 Pathway Agonist (e.g., Wnt3a) b2->b4 b3 Inhibitor Titration b3->b4 b5 Measure Reporter Signal b4->b5 b5->b6

Caption: Workflow for assessing inhibitor potency from biochemical to cellular levels.

Signaling Pathways

1. CK1δ/ε in the Circadian Clock Pathway

CK1δ and CK1ε are core components of the mammalian circadian clock, primarily through their regulation of the PERIOD (PER) proteins.

G Role of CK1δ/ε in the Circadian Clock cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK CLOCK CLOCK_BMAL1_complex CLOCK-BMAL1 Complex CLOCK->CLOCK_BMAL1_complex Dimerization BMAL1 BMAL1 BMAL1->CLOCK_BMAL1_complex Dimerization PER PER PER_CRY_complex PER-CRY Complex PER->PER_CRY_complex Association CRY CRY CRY->PER_CRY_complex Association PER_CRY_complex->CLOCK_BMAL1_complex Inhibition CLOCK_BMAL1_complex->PER Transcription CLOCK_BMAL1_complex->CRY Transcription PER_cyto PER PER_cyto->PER Nuclear Translocation Degradation Proteasomal Degradation PER_cyto->Degradation CRY_cyto CRY CRY_cyto->CRY Nuclear Translocation CK1 CK1δ / CK1ε CK1->PER_cyto Phosphorylation (destabilization) Inhibitor PF-670462 Inhibitor->CK1

Caption: CK1δ/ε phosphorylate PER proteins, marking them for degradation and controlling clock speed.

2. CK1δ/ε in the Wnt/β-catenin Pathway

In the canonical Wnt pathway, CK1δ and CK1ε are involved in signal transduction upon Wnt ligand binding.

G Role of CK1δ/ε in Wnt/β-catenin Signaling cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) betaCatenin_off β-catenin DestructionComplex->betaCatenin_off Phosphorylation Degradation Degradation betaCatenin_off->Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP DVL Dishevelled (DVL) Frizzled->DVL Recruitment LRP->DVL Recruitment DVL->DestructionComplex Inhibition CK1_wnt CK1δ / CK1ε CK1_wnt->DVL Phosphorylation Inhibitor PF-670462 Inhibitor->CK1_wnt betaCatenin_on β-catenin (stabilized) TCF_LEF TCF/LEF betaCatenin_on->TCF_LEF Nuclear Translocation & Co-activation TargetGenes Wnt Target Gene Transcription TCF_LEF->TargetGenes

Caption: CK1δ/ε phosphorylate Dishevelled (DVL) to transduce the Wnt signal.

References

Unraveling the Biological Tapestry of CK1-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK1-IN-1 is a potent inhibitor of Casein Kinase 1 (CK1), a family of highly conserved serine/threonine protein kinases that act as crucial regulators of a myriad of cellular processes. The CK1 family comprises several isoforms, including α, β, γ1-3, δ, and ε, each playing distinct and sometimes overlapping roles in fundamental biological pathways. Dysregulation of CK1 activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and circadian rhythm disruptions, making CK1 an attractive therapeutic target.[1][2][3] This technical guide provides an in-depth overview of the biological effects of this compound, its mechanism of action, and detailed experimental protocols for its investigation.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CK1 isoforms, thereby preventing the transfer of a phosphate group from ATP to their protein substrates.[1] This inhibition of phosphorylation disrupts the downstream signaling cascades regulated by CK1.

Quantitative Data

The inhibitory activity of this compound has been characterized in cell-free assays, demonstrating high potency against the δ and ε isoforms of CK1.

TargetIC50 (nM)Assay Type
CK1δ15Cell-free
CK1ε16Cell-free
p38α MAPK73Cell-free
Data sourced from publicly available information.[4][5]

While specific cell-based IC50 values for this compound are not widely published, studies on other potent CK1δ/ε inhibitors provide insights into the expected cellular effects. For instance, inhibitors with similar in vitro potency have demonstrated anti-proliferative effects in the nanomolar to low micromolar range in various cancer cell lines.[6]

Biological Effects of CK1 Inhibition

Inhibition of CK1 by compounds like this compound can elicit a range of biological responses, primarily through the modulation of key signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of embryonic development and adult tissue homeostasis. CK1 isoforms play dual roles in this pathway. CK1α is a key component of the β-catenin destruction complex, initiating its degradation. Conversely, CK1δ and CK1ε are generally considered positive regulators, promoting Wnt signaling. Inhibition of CK1δ/ε by this compound is expected to suppress Wnt/β-catenin signaling.[3][7]

Wnt_Pathway Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled (Dvl) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin P Axin Axin Axin->beta_catenin APC APC APC->beta_catenin CK1a CK1α CK1a->beta_catenin P Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Transcription CK1_IN_1 This compound CK1de CK1δ/ε CK1_IN_1->CK1de Inhibition CK1de->Dsh P Hedgehog_Pathway Hedgehog Signaling Pathway cluster_off Hh OFF cluster_on Hh ON Hh Hedgehog (Hh) Ptch1 Patched1 (Ptch1) Hh->Ptch1 Smo Smoothened (Smo) Ptch1->Smo Inhibition Sufu Sufu Smo->Sufu Inhibition Gli Gli Sufu->Gli Gli_R Gli-R (Repressor) Gli->Gli_R Processing Gli_A Gli-A (Activator) Gli->Gli_A Activation PKA PKA PKA->Gli P GSK3b GSK3β GSK3b->Gli P CK1 CK1 CK1->Gli P Target_Genes Target Gene Expression Gli_R->Target_Genes Repression Gli_A->Target_Genes Transcription CK1_IN_1 This compound CK1_IN_1->CK1 Inhibition Circadian_Rhythm Circadian Rhythm Regulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Clock_Bmal1 CLOCK/BMAL1 Complex Per_Cry_mRNA Per/Cry mRNA Clock_Bmal1->Per_Cry_mRNA Transcription PER_CRY_Protein PER/CRY Proteins Per_Cry_mRNA->PER_CRY_Protein Translation CK1de CK1δ/ε CK1de->PER_CRY_Protein P PER_CRY_P Phosphorylated PER/CRY Degradation Degradation PER_CRY_P->Degradation PER_CRY_P_n Phosphorylated PER/CRY PER_CRY_P->PER_CRY_P_n Nuclear Entry Nucleus Nucleus Cytoplasm Cytoplasm CK1_IN_1 This compound CK1_IN_1->CK1de Inhibition PER_CRY_P_n->Clock_Bmal1 Inhibition Experimental_Workflow Experimental Workflow for this compound Investigation cluster_0 Initial Characterization cluster_1 Cellular Effects cluster_2 Mechanism of Action cluster_3 Functional Outcomes A In Vitro Kinase Assay (Determine IC50 against CK1 isoforms) B Cell Viability Assay (e.g., MTT) (Determine cell-based IC50) A->B C Apoptosis Assay (e.g., Annexin V) (Assess induction of apoptosis) B->C D Cell Cycle Analysis (Investigate cell cycle arrest) B->D E Western Blot Analysis (Analyze pathway modulation, e.g., Wnt, Hh) C->E D->E F Target Engagement Assay (Confirm binding in cells) E->F G Circadian Rhythm Analysis (Measure period length changes) E->G H In Vivo Studies (Assess efficacy in animal models) F->H G->H

References

CK1-IN-1: A Technical Review of its Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK1-IN-1 is a potent inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine protein kinases crucial for a multitude of cellular processes. The CK1 family, comprising isoforms such as α, δ, and ε, plays a pivotal role in regulating key signaling pathways, including Wnt/β-catenin and the circadian rhythm.[1] Dysregulation of CK1 activity has been implicated in various pathologies, including cancer, neurodegenerative disorders, and sleep-related conditions, making it a compelling target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanistic action.

Data Presentation

The inhibitory activity of this compound and its analogs is a critical aspect of its utility as a research tool. The following table summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) of these compounds against various kinase targets.

CompoundTarget KinaseIC50 (nM)Assay TypeReference
This compound CK1δ15Cell-free[2]
CK1ε16Cell-free[2]
p38α MAPK73Cell-free[2]
CK1-IN-2 CK1α123Not Specified[3]
CK1δ19.8Not Specified[3]
CK1ε26.8Not Specified[3]
p38α74.3Not Specified[3]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed to investigate the effects of this compound. These protocols are representative and may require optimization for specific cell lines and experimental conditions.

Cell Viability and Proliferation (MTT Assay)

This protocol assesses the effect of this compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This protocol quantifies the induction of apoptosis by this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.[9]

Western Blot Analysis of Protein Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation status of specific target proteins.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[10]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[11]

  • Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described in previous protocols.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-β-catenin or anti-total-β-catenin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional, can enhance tumor take rate)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.[12]

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[10]

  • Administer this compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., intraperitoneal, oral).

  • Measure tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[10]

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blotting).

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the application of this compound.

G cluster_wnt Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation Ub_Proteasome Ubiquitination & Proteasomal Degradation Destruction_Complex->Ub_Proteasome TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates beta_catenin->Ub_Proteasome Wnt_Target_Genes Wnt Target Gene Transcription TCF_LEF->Wnt_Target_Genes CK1_IN_1 This compound CK1_IN_1->Destruction_Complex Inhibits CK1α

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

G cluster_circadian Circadian Rhythm Regulation CLOCK_BMAL1 CLOCK/BMAL1 Complex PER_CRY_genes Per/Cry Gene Transcription CLOCK_BMAL1->PER_CRY_genes PER_CRY_mRNA PER/CRY mRNA PER_CRY_genes->PER_CRY_mRNA PER_CRY_proteins PER/CRY Proteins PER_CRY_mRNA->PER_CRY_proteins CK1_delta_epsilon CK1δ/ε PER_CRY_proteins->CK1_delta_epsilon PER_CRY_phospho Phosphorylated PER/CRY CK1_delta_epsilon->PER_CRY_phospho Phosphorylates Degradation Degradation PER_CRY_phospho->Degradation Nuclear_Translocation Nuclear Translocation PER_CRY_phospho->Nuclear_Translocation Nuclear_Translocation->CLOCK_BMAL1 Inhibits CK1_IN_1 This compound CK1_IN_1->CK1_delta_epsilon Inhibits

Caption: Role of CK1δ/ε in circadian rhythm and its inhibition by this compound.

G General Experimental Workflow for In Vitro Studies Cell_Culture Cell Culture (e.g., specific cancer cell line) Treatment Treatment with this compound (various concentrations and time points) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Protein_Analysis Protein Analysis (e.g., Western Blot for phospho-proteins) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

References

The Role of CK1-IN-1 in the Modulation of the p53 Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity, and its pathway is a key target in cancer therapy. Casein Kinase 1 (CK1) has emerged as a significant regulator of p53 activity. This technical guide provides an in-depth overview of the effects of CK1-IN-1, a potent inhibitor of Casein Kinase 1, on the p53 signaling pathway. While direct quantitative data for this compound is limited in the public domain, this guide synthesizes available information on closely related CK1 inhibitors and the established mechanisms of CK1 in p53 regulation to provide a comprehensive understanding of its potential therapeutic implications.

Introduction to the p53 Pathway and Casein Kinase 1

The p53 protein is a transcription factor that responds to cellular stress, such as DNA damage, by inducing cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells. The activity of p53 is tightly regulated, primarily through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.

Casein Kinase 1 (CK1) is a family of serine/threonine kinases comprising several isoforms (α, δ, ε, γ) that are involved in a myriad of cellular processes. Various CK1 isoforms have been shown to phosphorylate both p53 and MDM2, thereby influencing the stability and activity of p53.

Mechanism of Action of CK1 Inhibition on the p53 Pathway

The primary mechanism by which CK1 inhibitors, such as this compound, are understood to activate the p53 pathway is through the disruption of the CK1α-MDM2 complex.[1][2][3] Under normal conditions, CK1α forms a stable complex with MDM2, which is thought to enhance the ability of MDM2 to ubiquitinate and degrade p53.[1][3] Inhibition of CK1α kinase activity leads to the stabilization and activation of p53.[1][2]

Furthermore, CK1δ and CK1ε isoforms can directly phosphorylate p53 at several N-terminal serine residues, including Ser4, Ser6, and Ser9.[4][5] CK1δ can also phosphorylate Threonine-18 (Thr18) of p53, a modification that is dependent on the prior phosphorylation of Serine-15 (Ser15).[6] These phosphorylation events can interfere with the binding of MDM2 to p53, leading to p53 accumulation and activation.[6]

The inhibition of CK1 by compounds like this compound is expected to mimic these effects, leading to an increase in p53 levels and the subsequent transcription of p53 target genes, such as p21, which mediates cell cycle arrest.

Quantitative Data on CK1 Inhibitors

Table 1: Inhibitory Activity of Selected CK1 Inhibitors

InhibitorTarget(s)IC50Reference
This compoundCK1Not specified
D4476CK1δ0.3 µM[7]
BTX-A51CK1α, CDK7/917 nM (CK1α)[7]
SR-3029CK1δ/ε44 nM (CK1δ), 260 nM (CK1ε)[7]

Table 2: Effects of CK1 Inhibition on p53 Pathway Proteins

TreatmentCell LineConcentrationEffectReference
D4476A37510-60 µMDose-dependent increase in p53 and p21 protein levels[1]
CK1α siRNAA37540 nMIncrease in p53, MDM2, and p21 protein levels[1]

Signaling Pathway Diagram

p53_pathway CK1_IN_1 This compound CK1a CK1α CK1_IN_1->CK1a MDM2 MDM2 CK1a->MDM2 Forms complex p53 p53 MDM2->p53 Binds & Ubiquitinates Proteasome Proteasome p53->Proteasome Degradation p21 p21 p53->p21 Activates Transcription Apoptosis Apoptosis p53->Apoptosis Induces Ub Ubiquitin CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: The effect of this compound on the p53 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on the p53 pathway.

Western Blot Analysis of p53 and Phospho-p53

This protocol is for the detection of changes in protein levels of total p53 and its phosphorylated forms upon treatment with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-phospho-p53 [Ser15, Ser20, etc.])

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of this compound for desired time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

Co-Immunoprecipitation of CK1α and MDM2

This protocol is to determine if this compound disrupts the interaction between CK1α and MDM2.

Materials:

  • Non-denaturing cell lysis buffer

  • Primary antibodies (anti-CK1α or anti-MDM2)

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and lyse in a non-denaturing buffer.

  • Pre-clearing: (Optional) Incubate the lysate with beads/resin to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads/resin to capture the antibody-protein complexes.

  • Washing: Wash the beads/resin several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads/resin.

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against CK1α and MDM2.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of CK1 using p53 as a substrate.

Materials:

  • Recombinant active CK1 enzyme

  • Recombinant p53 protein (substrate)

  • Kinase reaction buffer

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • This compound at various concentrations

  • Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay kit)

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, substrate, and this compound in the kinase reaction buffer.

  • Initiate Reaction: Add ATP to start the kinase reaction.

  • Incubation: Incubate at the optimal temperature (e.g., 30°C) for a specific time.

  • Stop Reaction: Terminate the reaction (e.g., by adding EDTA or SDS-PAGE sample buffer).

  • Detection: Measure the phosphorylation of p53. This can be done by:

    • Radiometric assay: Using [γ-³²P]ATP and detecting the incorporated radioactivity.

    • ELISA-based assay: Using a phosphospecific antibody to detect phosphorylated p53.

    • Luminescence-based assay: Measuring the amount of ADP produced using a kit like ADP-Glo™.

Cell Viability (MTT) Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

This compound, as a potent inhibitor of Casein Kinase 1, holds significant promise as a modulator of the p53 pathway. By inhibiting CK1α, this compound is expected to disrupt the negative regulatory loop between MDM2 and p53, leading to the stabilization and activation of p53. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the specific effects and therapeutic potential of this compound in cancer research and drug development. Further studies are warranted to elucidate the precise quantitative effects and isoform selectivity of this compound to fully realize its clinical potential.

References

Preclinical Studies Involving CK1-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the preclinical data and methodologies related to the casein kinase 1 (CK1) inhibitor, CK1-IN-1. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting CK1.

Introduction to Casein Kinase 1 (CK1) and this compound

The Casein Kinase 1 (CK1) family comprises a group of highly conserved serine/threonine-selective protein kinases that are fundamental regulators of numerous cellular signal transduction pathways.[1][] In mammals, this family includes seven isoforms (α, β, γ1, γ2, γ3, δ, and ε), which are involved in a multitude of critical cellular processes such as DNA repair, cell division, circadian rhythms, and the Wnt and Hedgehog signaling pathways.[][3][4] Given their integral role, dysregulation of CK1 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and sleep disorders, making them attractive therapeutic targets.[3][5][6]

CK1 inhibitors are compounds that modulate the activity of CK1 isoforms, typically by competing with ATP for binding to the kinase's active site.[3][7] this compound (also referred to as PUN51207 or Compound 1C) is a potent inhibitor of CK1, with particular activity against the δ and ε isoforms.[8][9][10] Its utility in preclinical research stems from its ability to selectively probe the functions of these specific CK1 isoforms.

Biochemical Activity of this compound

This compound has been characterized primarily through in vitro kinase assays to determine its inhibitory potency against various kinases. The half-maximal inhibitory concentration (IC50) values are a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)Assay Type
CK1δ15Cell-free
CK1ε16Cell-free
p38α MAPK73Cell-free

Data sourced from Selleck Chemicals and MedChemExpress.[8][10]

This data demonstrates that this compound is a potent inhibitor of CK1δ and CK1ε, with a slightly lower potency for the unrelated kinase p38α MAPK, indicating a degree of selectivity.

Signaling Pathways and Mechanisms of Action

CK1 isoforms are integral components of several key signaling pathways. By inhibiting CK1δ and CK1ε, this compound can modulate these pathways, which is the basis for its therapeutic potential.

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. CK1 plays a dual role in this pathway. In the absence of a Wnt signal, CK1α acts as a negative regulator by phosphorylating β-catenin, marking it for degradation by a "destruction complex".[4][11] Conversely, CK1δ and CK1ε are thought to act as positive regulators upon Wnt activation.[]

Caption: Role of CK1 in the Wnt/β-catenin signaling pathway.

The Hedgehog (Hh) signaling pathway is another developmental pathway where CK1 plays a critical regulatory role. CK1α is involved in the phosphorylation of the key signaling effector proteins, thereby regulating their activity and downstream gene transcription.[4]

Caption: Overview of the Hedgehog signaling pathway regulated by CK1.

Key Preclinical Experimental Protocols

The evaluation of CK1 inhibitors like this compound involves a standardized progression from in vitro biochemical assays to cellular and finally in vivo models.

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the target kinase.

  • Objective: To determine the IC50 value of this compound against specific CK1 isoforms.

  • Methodology:

    • Reaction Mixture Preparation: A reaction buffer is prepared containing purified recombinant CK1 enzyme (e.g., CK1δ or CK1ε), a suitable substrate (e.g., α-casein or a specific peptide), and radiolabeled ATP ([γ-32P]-ATP).[12]

    • Inhibitor Addition: Serial dilutions of this compound (typically dissolved in DMSO) are added to the reaction mixtures. A DMSO-only control is included to represent 100% kinase activity.

    • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

    • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by separating the substrate via SDS-PAGE and detecting the incorporated radioactivity using autoradiography or a scintillation counter.

    • Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is calculated by fitting the data to a dose-response curve.

These assays confirm that the inhibitor can enter cells and engage with its intended target in a cellular context.

  • Objective: To verify that this compound inhibits CK1 activity within intact cells.

  • Methodology (Western Blot-based):

    • Cell Treatment: A relevant cell line is treated with varying concentrations of this compound for a defined period.

    • Cell Lysis: Cells are lysed to extract total protein.

    • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for a known downstream substrate of CK1. An antibody that recognizes the phosphorylated form of the substrate is used to assess CK1 activity.

    • Analysis: A reduction in the phosphorylated substrate signal with increasing concentrations of this compound indicates successful target engagement and inhibition.

In vivo studies are crucial for evaluating the therapeutic potential and safety profile of a compound in a living organism.

  • Objective: To assess the anti-tumor efficacy and tolerability of this compound in a preclinical cancer model.

  • Methodology:

    • Model System: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells known to be sensitive to CK1 inhibition.

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Treatment: Mice are randomized into groups and treated with this compound (administered orally or via injection), a vehicle control, and potentially a positive control (standard-of-care chemotherapy).[13][14]

    • Monitoring: Tumor volume and body weight are measured regularly throughout the study to assess efficacy and toxicity, respectively.

    • Endpoint: At the end of the study, tumors may be excised for further analysis (e.g., biomarker analysis via western blot or immunohistochemistry) to confirm the mechanism of action in vivo.[15]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies cluster_clinical Clinical Development KinaseAssay Biochemical Kinase Assay (Determine IC50) CellBasedAssay Cell-Based Assays (Target Engagement, Cytotoxicity) KinaseAssay->CellBasedAssay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) CellBasedAssay->PK_PD Efficacy Efficacy Models (e.g., Xenografts) PK_PD->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity Phase1 Phase I Trials Toxicity->Phase1

Caption: General workflow for preclinical drug development.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the complex roles of CK1δ and CK1ε in cellular signaling. The preclinical data available highlight its potency and provide a foundation for its use in various disease models. Future preclinical research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, evaluation in a broader range of in vivo models, and investigation of potential combination therapies to fully understand the therapeutic promise of targeting these specific CK1 isoforms.[11] The insights gained from such studies will be critical for the potential translation of CK1 inhibitors into clinical applications.

References

Methodological & Application

CK1-IN-1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CK1-IN-1 is a potent inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε, which are key regulators of numerous cellular processes.[1][2][3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in biochemical and cellular assays. It is intended to guide researchers in the fields of cell biology, oncology, neurobiology, and drug discovery in their investigation of CK1-driven signaling pathways and for the characterization of novel therapeutic agents.

Introduction

Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine kinases that play pivotal roles in a multitude of signaling pathways, including Wnt/β-catenin, Hedgehog, and p53 signaling.[5][6][7] Dysregulation of CK1 activity has been implicated in various diseases, such as cancer, neurodegenerative disorders, and sleep phase syndromes.[8][9] this compound is a valuable tool for dissecting the function of CK1δ and CK1ε in these pathways and for validating them as therapeutic targets. This document outlines protocols for in vitro kinase inhibition assays, cell viability assessment, and the analysis of downstream signaling events.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CK1δ and CK1ε.[8][10] By binding to the ATP-binding pocket of these kinases, it prevents the transfer of a phosphate group from ATP to their respective substrates. This inhibition of phosphorylation effectively blocks downstream signaling cascades that are dependent on CK1δ and CK1ε activity.

Quantitative Data

The inhibitory activity of this compound against various kinases has been determined through in vitro assays. The following table summarizes the key quantitative data for this compound.

Target KinaseIC50 / KiAssay TypeReference
CK1δ15 nMCell-free assay[1]
CK1ε16 nMCell-free assay[1]
p38α MAPK73 nMCell-free assay[1]
VRK137.9 nM (Ki)Dual inhibitor assay[11]

Signaling Pathways

CK1 isoforms are integral components of several critical signaling pathways. This compound can be used to probe the roles of CK1δ and CK1ε in these complex networks.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State β-catenin_pool β-catenin Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) β-catenin_pool->Destruction_Complex Phosphorylation β-catenin_accum Accumulated β-catenin β-catenin_pool->β-catenin_accum Proteasome Proteasome Destruction_Complex->Proteasome Ubiquitination & Degradation TCF/LEF TCF/LEF Target_Genes_Off Target Gene Transcription OFF TCF/LEF->Target_Genes_Off Wnt Wnt Frizzled_LRP5/6 Frizzled/LRP5/6 Wnt->Frizzled_LRP5/6 Dsh Dishevelled (Dsh) Frizzled_LRP5/6->Dsh Activation Dsh->Destruction_Complex Inhibition CK1_IN_1 This compound CK1δ/ε CK1δ/ε CK1_IN_1->CK1δ/ε CK1δ/ε->Dsh Phosphorylation & Activation β-catenin_nuc Nuclear β-catenin β-catenin_accum->β-catenin_nuc TCF/LEF_active TCF/LEF β-catenin_nuc->TCF/LEF_active Target_Genes_On Target Gene Transcription ON TCF/LEF_active->Target_Genes_On

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Hedgehog_Signaling_Pathway cluster_off Hedgehog OFF State cluster_on Hedgehog ON State PTCH1 Patched (PTCH1) SMO_inactive Smoothened (SMO) Inactive PTCH1->SMO_inactive Inhibition SUFU_Gli_Complex SUFU-Gli Complex PKA_CK1_GSK3 PKA, CK1, GSK3 SUFU_Gli_Complex->PKA_CK1_GSK3 Phosphorylation Gli_R Gli Repressor (Gli-R) PKA_CK1_GSK3->Gli_R Processing Hh_Target_Genes_Off Hh Target Gene Transcription OFF Gli_R->Hh_Target_Genes_Off Hh_Ligand Hedgehog Ligand PTCH1_bound Patched (PTCH1) Hh_Ligand->PTCH1_bound SMO_active Smoothened (SMO) Active PTCH1_bound->SMO_active Relieves Inhibition SUFU_Gli_Complex_diss SUFU-Gli Complex Dissociated SMO_active->SUFU_Gli_Complex_diss Gli_A Gli Activator (Gli-A) SUFU_Gli_Complex_diss->Gli_A Activation Hh_Target_Genes_On Hh Target Gene Transcription ON Gli_A->Hh_Target_Genes_On CK1_IN_1 This compound CK1 CK1 CK1_IN_1->CK1 CK1->Gli_A Phosphorylation & Activation

Caption: Hedgehog signaling pathway and the inhibitory role of this compound.

Experimental Protocols

In Vitro Kinase Assay for CK1δ/ε Inhibition

This protocol describes a radiometric filter-binding assay to determine the inhibitory potential of this compound on CK1δ or CK1ε.

Materials:

  • Recombinant human CK1δ or CK1ε

  • CK1 substrate peptide (e.g., RRKHAAIGpSAYSITA)

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (dissolved in DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer, the CK1 substrate peptide, and the desired concentration of recombinant CK1δ or CK1ε.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Kinase Reaction Mix (Buffer, Substrate, CK1δ/ε) Start->Prepare_Reaction_Mix Add_Inhibitor Add this compound or DMSO Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Initiate with [γ-³²P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Spot on P81 Paper Incubate->Stop_Reaction Wash Wash with Phosphoric Acid Stop_Reaction->Wash Measure_Radioactivity Scintillation Counting Wash->Measure_Radioactivity Analyze_Data Calculate % Inhibition & IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro radiometric kinase assay.

Cell Viability Assay (Resazurin Reduction Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[1][5][8][11][12]

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered)

  • 96-well, opaque-walled tissue culture plates

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence of resorufin using a plate reader.

  • Subtract the background fluorescence from wells containing medium and resazurin only.

  • Calculate cell viability as a percentage of the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

p53 Protein Level Quantification (Luminex Bead-Based Assay)

This protocol describes a multiplexed immunoassay to quantify changes in p53 protein levels in cell lysates after treatment with this compound.[6][13][14][15]

Materials:

  • Cells of interest

  • This compound (dissolved in DMSO)

  • Cell lysis buffer supplemented with protease and phosphatase inhibitors

  • Luminex multiplex bead assay kit for p53 (including capture antibody-coated beads, detection antibody, and streptavidin-phycoerythrin)

  • Luminex instrument (e.g., MAGPIX®, Luminex 200™)

Procedure:

  • Culture and treat cells with this compound or vehicle control for the desired time.

  • Harvest the cells and prepare cell lysates according to the lysis buffer manufacturer's protocol.

  • Determine the protein concentration of each lysate.

  • Perform the Luminex assay according to the kit manufacturer's instructions. This typically involves: a. Incubating the cell lysates with the p53 capture antibody-coated beads. b. Washing the beads to remove unbound proteins. c. Incubating with a biotinylated p53 detection antibody. d. Incubating with streptavidin-phycoerythrin (SAPE). e. Resuspending the beads in sheath fluid.

  • Acquire the data on a Luminex instrument, which measures the median fluorescence intensity (MFI) for the p53-specific beads.

  • Quantify the p53 concentration in the samples by interpolating from a standard curve generated with recombinant p53 protein.

  • Analyze the change in p53 levels in this compound treated samples compared to the vehicle control.

Troubleshooting

  • In Vitro Kinase Assay: High background can be reduced by optimizing washing steps. Low signal may indicate inactive enzyme or substrate; verify their activity.

  • Cell Viability Assay: High variability between replicate wells can be minimized by careful cell seeding and mixing of reagents. Ensure the incubation time with resazurin is within the linear range for your cell line.

  • Luminex Assay: Inconsistent results may arise from improper washing or bead handling. Ensure complete removal of wash buffers and proper resuspension of beads before reading.

Conclusion

This compound is a potent and selective inhibitor of CK1δ and CK1ε, making it an indispensable tool for studying the roles of these kinases in health and disease. The protocols provided herein offer a starting point for researchers to investigate the effects of this compound in various experimental systems. Careful optimization of these protocols for specific cell types and experimental conditions is recommended to ensure robust and reproducible results.

References

Application Note and Protocol: Preparation of CK1-IN-1 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CK1-IN-1 is a potent inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine-specific protein kinases crucial to numerous cellular processes.[1] The CK1 family, comprising isoforms such as α, δ, and ε, plays a significant regulatory role in signal transduction pathways like Wnt, Hedgehog (Hh), and Hippo, which are fundamental to cell proliferation, embryonic development, and circadian rhythms.[2][3][4] Dysregulation of CK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making its inhibitors valuable tools for research and potential therapeutic agents.[1][4][5] this compound specifically inhibits CK1δ and CK1ε with high potency.[6] This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution using dimethyl sulfoxide (DMSO) as the solvent.

Quantitative Data Summary

The physicochemical and inhibitory properties of this compound are summarized below for easy reference.

PropertyValueReference
Molecular Formula C₂₄H₁₅F₂N₃[6]
Molecular Weight 383.39 g/mol [6]
IC₅₀ (CK1δ) 15 nM[6]
IC₅₀ (CK1ε) 16 nM[6]
IC₅₀ (p38α MAPK) 73 nM[6]
Solubility in DMSO 77 mg/mL (200.83 mM)[6]
Solubility in Water Insoluble[6]
Solubility in Ethanol Insoluble[6]
Appearance Crystalline solid/PowderN/A

CK1 Signaling Pathway

Casein Kinase 1 is a key regulator in the canonical Wnt/β-catenin signaling pathway, where it can function as both a positive and a negative regulator.[5] In the absence of a Wnt ligand, CK1α phosphorylates β-catenin, priming it for further phosphorylation by GSK3β and subsequent degradation.[] This keeps cytoplasmic β-catenin levels low. Upon Wnt binding, CK1δ/ε can phosphorylate Dishevelled (Dvl), leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription.[5][8]

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binds CK1_IN_1 CK1_IN_1 CK1de CK1δ/ε CK1_IN_1->CK1de Inhibits Beta_Catenin_Deg β-catenin Degradation Gene_Transcription Target Gene Transcription CK1a CK1α Beta_Catenin_P p-β-catenin CK1a->Beta_Catenin_P P GSK3b GSK3β GSK3b->Beta_Catenin_P P Axin_APC Axin/APC Complex Axin_APC->Beta_Catenin_P Beta_Catenin_P->Beta_Catenin_Deg Dvl Dvl Frizzled_LRP->Dvl Dvl->GSK3b Inhibits CK1de->Dvl P Beta_Catenin_Stable β-catenin (Stable) Beta_Catenin_Nuc β-catenin (Nucleus) Beta_Catenin_Stable->Beta_Catenin_Nuc TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF TCF_LEF->Gene_Transcription

Caption: Role of CK1 isoforms in the Wnt/β-catenin signaling pathway.

Experimental Protocol: Preparing this compound Stock Solution

This protocol details the steps for reconstituting lyophilized this compound powder in DMSO to create a high-concentration stock solution for experimental use.

Objective: To prepare a sterile, high-concentration stock solution of this compound in DMSO for use in biological assays.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)

  • Sterile, aerosol-resistant pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Equipment:

  • Analytical balance (sensitive to 0.1 mg or better)

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator (optional, for aiding dissolution)

  • Laminar flow hood or biosafety cabinet for sterile handling

Safety Precautions:

  • This compound is a bioactive small molecule. Handle with care, avoiding inhalation of powder and direct contact with skin or eyes.

  • DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves and handle in a well-ventilated area or chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before beginning work.

Experimental Workflow

The overall process for preparing the this compound stock solution is outlined in the diagram below.

Workflow start Start: Gather Materials and Equipment pre_warm 1. Equilibrate Reagents (this compound and DMSO) to Room Temperature start->pre_warm weigh 2. Weigh this compound Powder Accurately pre_warm->weigh calculate 3. Calculate Required Volume of DMSO weigh->calculate dissolve 4. Add DMSO and Dissolve (Vortex/Sonicate) calculate->dissolve aliquot 5. Aliquot Stock Solution into Sterile Tubes dissolve->aliquot storage 6. Label and Store Aliquots at -20°C or -80°C aliquot->storage end End: Stock Solution Ready storage->end

Caption: Workflow for the preparation of this compound stock solution.

Step-by-Step Protocol

1. Pre-Preparation: a. Before opening, allow the vial containing lyophilized this compound and the bottle of DMSO to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture, which can affect compound stability and solubility.[9] b. Gently tap or centrifuge the vial of this compound to ensure all the powder is at the bottom.[10] c. Perform all sterile steps inside a laminar flow hood or biosafety cabinet.

2. Calculation of DMSO Volume: a. Determine the desired final concentration of your stock solution (e.g., 10 mM, 20 mM, or higher). b. Use the following formula to calculate the required volume of DMSO:

Example Calculation for a 10 mM Stock from 1 mg of this compound: Volume (μL) = [1 mg / 383.39 mg/mmol] x [1 / 10 mmol/L] x 1,000,000 μL/L Volume (μL) = [0.002608 mmol] x [0.1 L/mmol] x 1,000,000 μL/L Volume (μL) = 260.8 μL

3. Reconstitution: a. Carefully weigh the desired amount of this compound powder using an analytical balance. For small quantities, it is often best to dissolve the entire contents of a pre-weighed vial to avoid weighing errors. b. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. c. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. d. If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes or warm briefly to 37°C.[11] Visually inspect the solution against a light source to ensure no particulates are present.

4. Aliquoting and Storage: a. Once fully dissolved, dispense the stock solution into sterile, single-use aliquots in amber or foil-wrapped microcentrifuge tubes. Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.[10][12] b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots according to the recommended conditions outlined in the table below.

Storage TypeTemperatureDurationReference
Powder -20°C3 years[12]
Stock in DMSO -80°C1 year[6]
Stock in DMSO -20°C1 month[6][12]

Guidelines for Use in Downstream Applications

Dilution for In Vitro Assays (e.g., Cell Culture):

  • Perform serial dilutions of the high-concentration DMSO stock solution in DMSO first, before adding to an aqueous medium.[9]

  • To prepare the final working solution, dilute the DMSO stock (or a diluted DMSO stock) directly into the cell culture medium.

  • Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[12] Some sources recommend a final concentration of <0.1% for sensitive assays.[9]

Vehicle Control:

  • Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent itself.

Precipitation:

  • If precipitation occurs when diluting the DMSO stock into aqueous buffer or media, try further diluting the stock in DMSO before adding it to the aqueous solution.[9] Gentle warming (37°C) and vortexing can also help re-dissolve precipitates.[11]

References

Application Notes and Protocols for CK1-IN-1 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK1-IN-1 is a potent and selective inhibitor of Casein Kinase 1 (CK1), particularly targeting the δ and ε isoforms.[1][2] As a member of the serine/threonine kinase family, CK1 is implicated in a multitude of cellular processes, including the regulation of signal transduction pathways critical in cancer, neurodegenerative disorders, and sleep cycle regulation.[3] Notably, CK1 plays a crucial role in the Wnt/β-catenin signaling pathway, making this compound a valuable tool for studying and potentially targeting malignancies associated with aberrant Wnt signaling.[3] These application notes provide detailed protocols for the in vitro use of this compound, including recommended working concentrations and methodologies for key experiments.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CK1δ and CK1ε.[3] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates. This inhibitory action modulates the signaling cascades in which CK1δ and CK1ε are involved. It also exhibits inhibitory activity against p38α Mitogen-Activated Protein Kinase (MAPK), albeit at a higher concentration.[1][2]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (Cell-free assay)Reference
CK1δ15 nM[1][2]
CK1ε16 nM[1][2]
p38α MAPK73 nM[1][2]

Table 2: Recommended Working Concentrations for Cell-Based Assays

Assay TypeCell Line ExampleRecommended Starting Concentration RangeNotes
Wnt Signaling Pathway InhibitionVarious Cancer Cell Lines1 - 10 µMEffective concentration may vary depending on the cell line and duration of treatment. A dose-response experiment is recommended.
Cell Viability/ProliferationVarious Cancer Cell Lines1 - 25 µMBased on typical concentrations for kinase inhibitors in such assays. Optimization is crucial.
Cardiomyogenesis StudiesHuman Embryonic Stem Cells (hESC3)5 µMA concentration of 5 µM has been documented in the literature for this specific application.[4]

Signaling Pathway

The Wnt/β-catenin signaling pathway is a key regulatory cascade involved in cell fate, proliferation, and differentiation. Casein Kinase 1 plays a pivotal, yet complex, role in this pathway. In the "off-state" (absence of a Wnt ligand), CK1α phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. In the "on-state" (Wnt ligand present), CK1δ/ε are involved in the phosphorylation of coreceptors and Dishevelled (Dvl), leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription. Inhibition of CK1δ/ε by this compound is expected to suppress Wnt/β-catenin signaling.

Wnt_Signaling_Pathway cluster_off Wnt 'Off' State cluster_on Wnt 'On' State CK1a CK1α beta_catenin_off β-catenin CK1a->beta_catenin_off P GSK3b_off GSK3β GSK3b_off->beta_catenin_off P APC_Axin APC/Axin Complex APC_Axin->beta_catenin_off Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP56 LRP5/6 Co-receptor Wnt->LRP56 Dvl Dishevelled (Dvl) Frizzled->Dvl beta_catenin_on β-catenin (stabilized) Dvl->beta_catenin_on Stabilizes CK1de CK1δ/ε CK1de->Dvl P CK1_IN_1 This compound CK1_IN_1->CK1de Inhibits Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation Stock_Prep Prepare this compound Stock (in DMSO) Kinase_Assay In Vitro Kinase Assay (Determine IC50) Stock_Prep->Kinase_Assay Viability_Assay Cell Viability Assay (Determine GI50) Stock_Prep->Viability_Assay Western_Blot Western Blot Analysis (Pathway Modulation) Stock_Prep->Western_Blot Cell_Culture Culture Cells of Interest Cell_Culture->Viability_Assay Cell_Culture->Western_Blot Data_Analysis Analyze Quantitative Data (IC50, GI50, Protein Levels) Kinase_Assay->Data_Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Draw Conclusions on This compound Efficacy Data_Analysis->Conclusion

References

Application Notes and Protocols for CK1-IN-1 in Circadian Rhythm Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK1-IN-1 is a potent inhibitor of Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε, which are integral components of the core circadian clock machinery. These kinases play a crucial role in regulating the period length of circadian rhythms by phosphorylating the PERIOD (PER) proteins, marking them for degradation. Inhibition of CK1δ/ε leads to the stabilization and nuclear accumulation of PER proteins, thereby lengthening the circadian period. This property makes this compound a valuable tool for studying the molecular mechanisms of the circadian clock and for screening potential chronotherapeutic compounds.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in cell-based circadian rhythm assays.

Mechanism of Action

The mammalian circadian clock is driven by a transcriptional-translational feedback loop. The core of this loop involves the transcriptional activators CLOCK and BMAL1, which drive the expression of their own repressors, the PERIOD (PER1, PER2) and CRYPTOCHROME (CRY1, CRY2) proteins. After transcription and translation in the cytoplasm, PER and CRY proteins form a complex that translocates back into the nucleus to inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription.

Casein Kinase 1δ (CK1δ) and CK1ε (CK1ε) are key regulators of this cycle. They phosphorylate PER proteins at multiple sites, which affects their stability and nuclear entry. Phosphorylation by CK1δ/ε primes PER proteins for ubiquitination and subsequent degradation by the proteasome. This degradation is a critical step that allows for the start of a new cycle of CLOCK/BMAL1-mediated transcription.

This compound acts by competitively inhibiting the ATP-binding pocket of CK1δ and CK1ε, preventing the phosphorylation of PER proteins. This inhibition leads to an accumulation of hypophosphorylated PER, which is more stable and resides longer in the nucleus, thus extending the period of the circadian cycle.

Data Presentation

In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)
CK1δ15
CK1ε16
p38α MAPK73
Data sourced from commercially available information.[1][2]
Representative Effects of CK1δ/ε Inhibitors on Circadian Period Length in Cell-Based Assays
CompoundCell LineConcentration (µM)Period Lengthening (hours)
PF-670462WT Fibroblasts1~9
PF-670462SCN Explants1~8
IC261CCA1-LUC cells10~2
Data is representative of effects reported in the literature.[2][3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for the desired period-lengthening effect in your specific cell system.

Signaling Pathway

Circadian_Clock_CK1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Per_Cry_Genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_Genes Transcription PER_CRY_Complex_N PER:CRY PER_CRY_Complex_N->CLOCK_BMAL1 Inhibition Per_Cry_mRNA Per/Cry mRNA Per_Cry_Genes->Per_Cry_mRNA Transcription PER_CRY_Proteins PER & CRY Proteins Per_Cry_mRNA->PER_CRY_Proteins Translation PER_CRY_Proteins->PER_CRY_Complex_N Nuclear Entry PER_p p-PER PER_CRY_Proteins->PER_p Phosphorylation Degraded_PER PER_p->Degraded_PER Degradation CK1 CK1δ/ε CK1->PER_p CK1_IN_1 This compound CK1_IN_1->CK1 Inhibition Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Culture U2OS PER2::LUC cells B Seed cells into 96-well plate A->B C Synchronize cells with Dexamethasone B->C E Add this compound or DMSO (vehicle) to wells C->E D Prepare serial dilutions of this compound D->E F Continuous luminescence recording (3-5 days) E->F G Determine circadian period length F->G H Generate dose-response curve G->H

References

Application of CK1-IN-1 in Hematological Malignancy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are critical regulators of numerous cellular processes, including signal transduction, cell proliferation, apoptosis, and autophagy.[1][2][3][4] Dysregulation of CK1 activity has been implicated in the pathogenesis of various cancers, including a range of hematological malignancies such as chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), multiple myeloma (MM), and non-Hodgkin lymphomas (NHL).[1][5] This makes CK1 an attractive therapeutic target for the development of novel anti-cancer agents.

CK1-IN-1 is a potent inhibitor of Casein Kinase 1, with high selectivity for the CK1δ and CK1ε isoforms. This application note provides a comprehensive overview of the use of this compound in hematological malignancy research, including its mechanism of action, protocols for key experiments, and a summary of its potential therapeutic applications.

Mechanism of Action

CK1 isoforms play complex and sometimes opposing roles in key signaling pathways that are frequently dysregulated in hematological cancers. The primary mechanisms through which CK1 inhibition exerts its anti-cancer effects are by modulating the Wnt/β-catenin and p53 signaling pathways.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for the self-renewal and survival of cancer stem cells in hematological malignancies.[1] CK1 isoforms have distinct roles in this pathway:

  • CK1α acts as a tumor suppressor by phosphorylating β-catenin at Ser45. This "priming" phosphorylation event initiates a cascade of subsequent phosphorylations by GSK3β, leading to the ubiquitination and proteasomal degradation of β-catenin.[2][4] Inhibition of CK1α can therefore lead to the stabilization and accumulation of β-catenin, promoting Wnt signaling.

  • CK1δ and CK1ε , on the other hand, are positive regulators of the Wnt pathway. They are involved in the non-canonical Wnt pathway and can also promote the stabilization of β-catenin.[1][3]

This compound, by potently inhibiting CK1δ and CK1ε, is expected to suppress Wnt signaling in cancer cells that are dependent on these isoforms.

G cluster_wnt_off Wnt OFF State cluster_wnt_on Wnt ON State / CK1δ/ε Action CK1a CK1α beta_catenin β-catenin CK1a->beta_catenin P (Ser45) GSK3b GSK3β GSK3b->beta_catenin P Axin Axin Axin->beta_catenin APC APC APC->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl Dvl->Axin Inhibition CK1de CK1δ/ε CK1de->Dvl P beta_catenin_stable β-catenin (stabilized) TCF_LEF TCF/LEF beta_catenin_stable->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes CK1_IN_1 This compound CK1_IN_1->CK1de Inhibition

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Activation of the p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In many hematological malignancies, the p53 pathway is inactivated, even in the absence of TP53 mutations. CK1α is a key regulator of p53 stability and activity.

  • CK1α can directly phosphorylate p53 at multiple sites, which can lead to its activation.[4]

  • Furthermore, CK1α interacts with MDM2, a negative regulator of p53. Inhibition of CK1α can lead to the stabilization of p53 and the induction of apoptosis in AML cells.[4]

Therefore, while this compound is more potent against CK1δ/ε, its potential off-target effects on CK1α could contribute to its anti-cancer activity in p53 wild-type hematological malignancies.

G cluster_p53 p53 Regulation by CK1α CK1a CK1α MDM2 MDM2 CK1a->MDM2 Interaction p53 p53 CK1a->p53 P (activation) MDM2->p53 Degradation Apoptosis Apoptosis p53->Apoptosis CK1_inhibitor CK1α Inhibitor CK1_inhibitor->CK1a Inhibition note Inhibition of CK1α can lead to p53 stabilization and apoptosis. CK1_inhibitor->note

Caption: Regulation of the p53 pathway by CK1α and the effect of CK1α inhibition.

Data Presentation

InhibitorTarget(s)Cell LineDiseaseIC50 (nM)Reference
This compound CK1δ --15 MedchemExpress
This compound CK1ε --16 MedchemExpress
PF-670462CK1δ/εMEC-1CLLEC50 = 2,400[5]
PF-670462Primary CLL cellsCLLEC50 = 2,800[5]
D4476CK1δ, ALK5-MM-[3]
AZD7762Chk1MM Cell LinesMM69 - 366[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in hematological malignancy research.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of hematological cancer cell lines.

Materials:

  • Hematological malignancy cell lines (e.g., MEC-1 for CLL, MOLM-13 for AML, MM.1S for MM)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Add this compound (serial dilutions) B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add solubilization solution F->G H Incubate overnight G->H I Read absorbance at 570 nm H->I J Calculate IC50 I->J

Caption: Workflow for the MTT cell viability assay.
Transwell Migration Assay

This protocol is to assess the effect of this compound on the migration of hematological cancer cells.

Materials:

  • Hematological malignancy cell lines

  • Serum-free RPMI-1640 medium

  • Complete RPMI-1640 medium (with 10% FBS as a chemoattractant)

  • This compound

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Crystal violet solution

  • Cotton swabs

Procedure:

  • Starve cells in serum-free medium for 4-6 hours.

  • Add 600 µL of complete medium to the lower chamber of the 24-well plate.

  • Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.

  • Incubate for 4-24 hours at 37°C in a 5% CO2 incubator.

  • Remove the Transwell inserts. Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.5% crystal violet solution for 15 minutes.

  • Gently wash the inserts with water.

  • Allow the inserts to air dry.

  • Elute the stain with 30% acetic acid and measure the absorbance at 590 nm, or count the migrated cells in several random fields under a microscope.

Western Blot Analysis

This protocol is for analyzing the effect of this compound on the expression and phosphorylation of proteins in the Wnt/β-catenin and p53 pathways.

Materials:

  • Hematological cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin (Ser45), anti-p53, anti-phospho-p53 (Ser15), anti-CK1α, anti-CK1δ, anti-CK1ε, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Lyse the treated cells with RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control.

Co-Immunoprecipitation (Co-IP)

This protocol is for investigating the interaction between CK1 and its substrates (e.g., β-catenin or MDM2).

Materials:

  • Hematological cancer cell lysate

  • Co-IP lysis buffer

  • Primary antibody for immunoprecipitation (e.g., anti-CK1α)

  • Protein A/G magnetic beads

  • Antibody for Western blot detection (e.g., anti-β-catenin)

Procedure:

  • Lyse cells with a non-denaturing Co-IP lysis buffer.

  • Pre-clear the lysate with protein A/G beads.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times with Co-IP wash buffer.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.

Conclusion

This compound is a valuable research tool for investigating the role of CK1δ and CK1ε in hematological malignancies. Its high potency and selectivity make it suitable for a wide range of in vitro studies aimed at understanding the molecular mechanisms underlying these diseases and for the preclinical evaluation of CK1 inhibition as a therapeutic strategy. The provided protocols offer a starting point for researchers to explore the potential of this compound in their specific areas of interest within hematological cancer research. Further investigation into the in vivo efficacy and safety of this compound is warranted to translate these promising preclinical findings into clinical applications.

References

Application Notes and Protocols for CK1-IN-1 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine-selective protein kinases that are critical regulators of numerous cellular processes.[1] The seven mammalian isoforms (α, β, γ1, γ2, γ3, δ, and ε) are implicated in vital signaling pathways, including Wnt, Hedgehog, Hippo, circadian rhythm, and DNA repair.[1][2][3] Dysregulation of CK1 activity has been linked to various diseases, such as cancer, neurodegenerative disorders, and sleep phase syndromes, making this kinase family an attractive target for therapeutic intervention.[4][5][6]

CK1-IN-1 is a potent inhibitor of Casein Kinase 1, demonstrating significant activity against the CK1δ and CK1ε isoforms.[7] Its utility in high-throughput screening (HTS) assays allows for the identification and characterization of modulators of CK1 activity, facilitating drug discovery efforts targeting pathways regulated by this kinase. These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in HTS assays.

This compound: A Potent Inhibitor of CK1δ and CK1ε

This compound is a small molecule inhibitor that primarily targets the delta and epsilon isoforms of Casein Kinase 1. By binding to the ATP-binding pocket of the kinase, this compound prevents the transfer of phosphate from ATP to its substrates, thereby inhibiting its enzymatic activity.[6] The inhibitory activity of this compound has been quantified, and it also shows some off-target effects, notably on p38α MAPK.

Quantitative Data for this compound
TargetIC50 (nM)Reference
CK1δ15[7]
CK1ε16[7]
p38α MAPK73[7]

Signaling Pathways Involving Casein Kinase 1

CK1 isoforms are integral components of multiple signaling cascades, often acting as both positive and negative regulators depending on the specific context and substrate.[3][5] Understanding these pathways is crucial for designing and interpreting HTS assays using this compound.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, CK1α phosphorylates β-catenin, priming it for further phosphorylation by GSK3β and subsequent ubiquitination and degradation.[] This keeps Wnt target gene expression off. Upon Wnt stimulation, CK1δ/ε can phosphorylate Dishevelled (Dvl), leading to the stabilization of β-catenin, its nuclear translocation, and activation of target gene transcription.[3][5]

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON CK1a CK1α Axin_APC Axin/APC Complex CK1a->Axin_APC beta_catenin_off β-catenin CK1a->beta_catenin_off P GSK3b_off GSK3β GSK3b_off->Axin_APC GSK3b_off->beta_catenin_off P Axin_APC->beta_catenin_off Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP6 Wnt->Frizzled_LRP Dvl Dvl Frizzled_LRP->Dvl Dvl->Axin_APC inhibits CK1de CK1δ/ε Dvl->CK1de activates CK1de->Dvl P beta_catenin_on β-catenin TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes HTS_Workflow Assay_Dev Assay Development & Optimization Primary_Screen Primary Screen (Large Compound Library) Assay_Dev->Primary_Screen Hit_ID Hit Identification (Data Analysis) Primary_Screen->Hit_ID Hit_Validation Hit Validation (Dose-Response) Hit_ID->Hit_Validation Secondary_Assays Secondary Assays (Selectivity, MOA) Hit_Validation->Secondary_Assays Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt

References

Application Notes and Protocols for Western Blot Analysis Following CK1-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK1-IN-1 is a potent inhibitor of Casein Kinase 1 (CK1), with high selectivity for the δ and ε isoforms (CK1δ/ε). These kinases are integral components of numerous cellular signaling pathways, most notably the Wnt/β-catenin and Hedgehog pathways, which are critical in embryonic development and tissue homeostasis. Dysregulation of these pathways is frequently implicated in various cancers.[1][2] this compound serves as a valuable tool for investigating the roles of CK1δ/ε in these processes and for assessing the therapeutic potential of their inhibition.

This document provides a detailed protocol for performing Western blot analysis to investigate the cellular effects of this compound treatment. The focus will be on the Wnt/β-catenin signaling pathway, as it is a well-established downstream target of CK1δ/ε. Key proteins of interest include Dishevelled (Dvl), β-catenin, and Axin1. Inhibition of CK1δ/ε is expected to alter the phosphorylation status and/or protein levels of these key signaling molecules.

Key Signaling Pathway Affected by this compound

Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, CK1δ/ε play a crucial positive regulatory role. They are involved in the phosphorylation of the scaffold protein Dishevelled (Dvl) and the co-receptor LRP5/6, which is essential for signal transduction upon Wnt ligand binding.[3][4] This cascade of events leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, which includes CK1α, leading to its ubiquitination and proteasomal degradation.[2][5] this compound, by inhibiting CK1δ/ε, is expected to attenuate Wnt signaling, leading to decreased Dvl phosphorylation and reduced β-catenin stabilization.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled (Fzd) Wnt->Fzd binds Dvl Dishevelled (Dvl) Fzd->Dvl LRP LRP5/6 LRP->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dvl->DestructionComplex inhibits CK1_de CK1δ/ε CK1_de->Dvl phosphorylates CK1_IN_1 This compound CK1_IN_1->CK1_de inhibits beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degraded by beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Wnt Target Genes TCF_LEF->TargetGenes activates transcription

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Western Blotting

This protocol outlines the steps for analyzing changes in key Wnt/β-catenin signaling proteins following this compound treatment.

1. Cell Culture and this compound Treatment a. Culture cells of interest (e.g., SW480, HT29, or HCT116 for colorectal cancer studies) to 70-80% confluency. b. Treat cells with the desired concentrations of this compound (e.g., 0, 2.5, 5 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[6]

2. Cell Lysis a. Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS). b. Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[7] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation a. Based on the protein concentrations, normalize all samples with lysis buffer to ensure equal protein loading. b. Add 4X Laemmli sample buffer to each normalized lysate to a final concentration of 1X. c. Boil the samples at 95-100°C for 5 minutes to denature the proteins.

5. SDS-PAGE a. Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a 4-20% Tris-glycine polyacrylamide gel. b. Run the gel in 1X Tris/Glycine/SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.

6. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S solution.

7. Immunoblotting a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Recommended Primary Antibodies:
  • Phospho-Dvl2/3: Look for a mobility shift with a total Dvl2 or Dvl3 antibody.[8][9]
  • Total Dvl2/3: To assess changes in phosphorylation-induced band shifts.
  • Phospho-β-catenin (Ser45): To directly assess a CK1 phosphorylation site.[5][10]
  • Total β-catenin: To evaluate changes in protein stability.[11]
  • Axin1: To assess potential stabilization upon CK1δ/ε inhibition.[6]
  • GAPDH or β-actin: As a loading control. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10-15 minutes each with TBST.

8. Detection and Analysis a. Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film. c. Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.

G start Start: this compound Treated Cells lysis Cell Lysis (RIPA Buffer + Inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant prep Sample Preparation (Laemmli Buffer + Heat) quant->prep sds SDS-PAGE (Protein Separation by Size) prep->sds transfer Protein Transfer (to PVDF/Nitrocellulose) sds->transfer block Blocking (5% Milk or BSA in TBST) transfer->block primary_ab Primary Antibody Incubation (Overnight at 4°C) block->primary_ab secondary_ab Secondary Antibody Incubation (1 hour at RT) primary_ab->secondary_ab detect Detection (ECL Substrate) secondary_ab->detect analyze Image Capture & Analysis (Densitometry) detect->analyze end End: Quantitative Data analyze->end

Caption: Experimental workflow for Western blot analysis after this compound treatment.

Data Presentation

The following table presents hypothetical quantitative data from a Western blot experiment investigating the effects of a 24-hour treatment with this compound on SW480 colorectal cancer cells. Data is represented as the mean normalized densitometry values ± standard deviation from three independent experiments.

Target ProteinVehicle (DMSO)This compound (2.5 µM)This compound (5 µM)Expected Outcome
Dvl2 (Shifted/Total)0.85 ± 0.070.42 ± 0.050.21 ± 0.03Decrease
p-β-catenin (Ser45)1.00 ± 0.120.65 ± 0.090.38 ± 0.06Decrease
Total β-catenin1.00 ± 0.080.71 ± 0.060.45 ± 0.05Decrease
Total Axin11.00 ± 0.101.52 ± 0.141.98 ± 0.18Increase
GAPDH1.00 ± 0.051.00 ± 0.061.00 ± 0.04No Change

Interpretation of Expected Outcomes:

  • Dvl2 (Shifted/Total): A decrease in the ratio of the slower-migrating (phosphorylated) Dvl2 band to the total Dvl2 indicates inhibition of CK1δ/ε-mediated phosphorylation.[8][9]

  • p-β-catenin (Ser45): A reduction in phosphorylation at this site suggests inhibition of CK1 activity.[5][10]

  • Total β-catenin: A decrease in total β-catenin levels is consistent with the attenuation of Wnt signaling, leading to increased degradation of β-catenin.

  • Total Axin1: An increase in Axin1 protein levels may occur upon CK1δ/ε inhibition, suggesting a role for these kinases in regulating Axin1 stability.[6]

  • GAPDH: The loading control should remain consistent across all treatment conditions.

References

Application Notes and Protocols for CK1-IN-1 in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CK1-IN-1, a potent inhibitor of Casein Kinase 1 (CK1), in in vitro kinase assays. Detailed protocols for both radiometric and luminescence-based assays are provided, along with a summary of its inhibitory activity and its role in key signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor targeting the Casein Kinase 1 family, with particular potency against the δ and ε isoforms.[1][2] The CK1 family of serine/threonine kinases are crucial regulators of numerous cellular processes, including Wnt and Hedgehog signaling pathways, circadian rhythms, and DNA repair.[3][4] Dysregulation of CK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making its inhibitors valuable tools for research and potential therapeutic development.[5] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase to prevent the transfer of phosphate to its substrates.[6]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against its primary targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)
CK1δ15
CK1ε16
p38α MAPK73

Table 1: Inhibitory Activity of this compound. IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50%. Data indicates that this compound is a potent inhibitor of CK1δ and CK1ε, with some off-target activity against p38α MAPK.[1][2]

Signaling Pathways Regulated by CK1

CK1 isoforms are integral components of multiple signaling cascades. Inhibition of CK1 by this compound can be used to probe the function of these pathways.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt pathway, CK1 plays a dual role. In the absence of a Wnt ligand, CK1α phosphorylates β-catenin at Serine 45, priming it for subsequent phosphorylation by GSK3β and targeting it for proteasomal degradation.[1][3][7] Upon Wnt stimulation, CK1δ/ε and CK1γ are involved in the phosphorylation of the co-receptor LRP6 and the scaffolding protein Dishevelled (Dvl), leading to the stabilization and nuclear translocation of β-catenin and subsequent target gene expression.[5][8][9][10] this compound, by inhibiting CK1δ/ε, is expected to block the positive regulatory arm of the Wnt pathway.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State CK1a CK1α beta_catenin_off β-catenin CK1a->beta_catenin_off pS45 GSK3b GSK3β GSK3b->beta_catenin_off Axin Axin APC APC Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP6 LRP6 Frizzled->LRP6 Dvl Dvl LRP6->Dvl beta_catenin_on β-catenin Dvl->beta_catenin_on Stabilization CK1de CK1δ/ε CK1de->LRP6 p CK1de->Dvl p TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes CK1_IN_1 This compound CK1_IN_1->CK1de

Figure 1: Role of CK1 in the Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Hedgehog Signaling Pathway

CK1 also has a dual function in the Hedgehog (Hh) signaling pathway. In the absence of the Hh ligand, CK1, along with PKA and GSK3β, phosphorylates the Gli family of transcription factors, leading to their proteolytic processing into repressor forms.[4][11][12] Upon Hh binding to its receptor Patched, the transmembrane protein Smoothened (Smo) is activated, which involves its phosphorylation by CK1.[13][14] Activated Smo prevents Gli processing, leading to the formation of Gli activator forms that translocate to the nucleus and induce target gene expression.[4] this compound can be utilized to investigate the role of CK1-mediated Smoothened and Gli phosphorylation.

Figure 2: Role of CK1 in the Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Two common methods for in vitro kinase assays are presented below: a non-radioactive luminescence-based assay and a traditional radioactive assay.

Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol is adapted from commercially available assays and measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[3][4]

ADP_Glo_Workflow start Start prep Prepare Reagents: - CK1 Enzyme - Substrate (e.g., α-casein) - ATP - this compound Dilutions - Kinase Buffer start->prep reaction Set up Kinase Reaction: - Add inhibitor (or DMSO) - Add enzyme - Add substrate/ATP mix prep->reaction incubation1 Incubate at Room Temperature (e.g., 60 minutes) reaction->incubation1 add_adpglo Add ADP-Glo™ Reagent incubation1->add_adpglo incubation2 Incubate at Room Temperature (e.g., 40 minutes) add_adpglo->incubation2 add_kdr Add Kinase Detection Reagent incubation2->add_kdr incubation3 Incubate at Room Temperature (e.g., 30 minutes) add_kdr->incubation3 read Read Luminescence incubation3->read end End read->end Radioactive_Assay_Workflow start Start prep Prepare Reagents: - CK1 Enzyme - Substrate (e.g., α-casein) - [γ-³²P]-ATP - this compound Dilutions - Kinase Buffer start->prep reaction Set up Kinase Reaction in a total volume of 15 µL prep->reaction incubation Incubate at 30°C for a defined time reaction->incubation stop Stop Reaction by spotting onto phosphocellulose paper incubation->stop wash Wash paper to remove unincorporated [γ-³²P]-ATP stop->wash scintillation Measure incorporated radioactivity using a scintillation counter wash->scintillation end End scintillation->end

References

Application Notes and Protocols for Assessing the Cellular Uptake and Target Engagement of CK1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Casein Kinase 1 (CK1) is a family of serine/threonine-specific protein kinases integral to numerous cellular processes, including Wnt signaling, circadian rhythm, and DNA repair.[1][2] The dysregulation of CK1 activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant therapeutic target.[1][3][] CK1-IN-1 is a potent inhibitor of CK1, with IC50 values of 15 nM and 16 nM for the CK1δ and CK1ε isoforms, respectively.[5] For any small molecule inhibitor like this compound, its efficacy is contingent not only on its intrinsic potency but also on its ability to cross the cell membrane, reach its intracellular target, and engage it in a complex cellular environment. Therefore, robust assessment of cellular uptake and target engagement is a critical step in the drug development process.

These application notes provide a comprehensive overview and detailed protocols for quantifying the cellular uptake of this compound, confirming its engagement with the CK1 target, and measuring its downstream pharmacological effects.

Integrated Strategies for Assessing Cellular Activity

A multi-faceted approach is essential to fully characterize the cellular activity of this compound. This involves direct measurement of intracellular concentration, confirmation of target binding, and assessment of the functional consequences of this binding. These methods, when used in concert, provide a complete picture from cell entry to pharmacodynamic effect.

cluster_0 Assessing Cellular Uptake & Efficacy of this compound A Direct Quantification (LC-MS/MS) D Complete Cellular Profile A->D Confirms Cell Entry & Accumulation B Target Engagement (CETSA) B->D Confirms Intracellular Target Binding C Pharmacodynamic Readout (Western Blot) C->D Confirms Biological Activity

Caption: An integrated workflow for characterizing this compound.

CK1 in the Wnt/β-catenin Signaling Pathway

CK1 plays a pivotal role in the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and adult tissue homeostasis.[2] In the absence of a Wnt signal, CK1α phosphorylates β-catenin, marking it for degradation.[][6] However, upon Wnt activation, CK1δ/ε isoforms are involved in phosphorylating the receptor complex and Dishevelled (DVL), leading to the stabilization and nuclear translocation of β-catenin, and subsequent gene transcription.[7][8] this compound, by inhibiting CK1δ/ε, is expected to suppress this pathway.

Wnt_Pathway Wnt/β-catenin Pathway & this compound Inhibition cluster_off Wnt OFF State cluster_on Wnt ON State CK1a CK1α Bcat_off β-catenin CK1a->Bcat_off P GSK3b GSK3β GSK3b->Bcat_off P Axin_APC Axin/APC Complex Axin_APC->Bcat_off Degradation Proteasomal Degradation Bcat_off->Degradation Wnt Wnt Ligand Fzd_LRP Frizzled/LRP6 Receptor Wnt->Fzd_LRP DVL DVL Fzd_LRP->DVL CK1de CK1δ/ε CK1de->DVL P DVL->Axin_APC Inhibits Bcat_on β-catenin (Stable) Nucleus Nucleus Bcat_on->Nucleus Transcription Gene Transcription Nucleus->Transcription CK1_IN_1 This compound CK1_IN_1->CK1de Inhibits

Caption: Role of CK1 in Wnt signaling and its inhibition by this compound.

Experimental Protocols

Protocol 1: Direct Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a method to directly measure the concentration of this compound inside cells, offering a definitive assessment of its uptake. The method involves incubating cells with the compound, followed by cell lysis, extraction of the compound, and quantification using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9]

Experimental Workflow

A 1. Cell Culture & Treatment Seed cells and treat with known concentration of this compound. B 2. Cell Harvesting Wash cells with ice-cold PBS to remove extracellular compound. A->B C 3. Cell Lysis & Extraction Lyse cells and extract this compound using an organic solvent (e.g., Acetonitrile/Methanol). B->C D 4. Sample Preparation Centrifuge to pellet debris. Collect supernatant for analysis. C->D E 5. LC-MS/MS Analysis Quantify this compound against a standard curve. D->E F 6. Data Analysis Calculate intracellular concentration (nmol/million cells). E->F A 1. Cell Treatment Incubate cells with this compound or vehicle control (DMSO). B 2. Cell Harvesting Collect and resuspend cells in PBS. A->B C 3. Heat Shock Aliquot cell suspension and heat at a range of temperatures. B->C D 4. Cell Lysis Lyse cells by freeze-thaw cycles. C->D E 5. Separation Centrifuge to separate soluble (stabilized) from aggregated proteins. D->E F 6. Detection (Western Blot) Analyze soluble fraction for CK1 levels using a specific antibody. E->F

References

Application Notes and Protocols for CK1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK1-IN-1 is a potent inhibitor of Casein Kinase 1 (CK1), specifically targeting the δ and ε isoforms.[1][2] Casein Kinase 1 is a family of serine/threonine kinases that play crucial roles in numerous cellular processes, including the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.[3][4][5] These application notes provide detailed protocols for the proper storage, handling, and use of this compound in common experimental settings.

Product Information

PropertyValueReference
Target(s) CK1δ, CK1ε, p38α MAPK[1][2]
IC50 Values CK1δ: 15 nM, CK1ε: 16 nM, p38α MAPK: 73 nM[1][2]
Molecular Formula C24H15F2N3[2]
Molecular Weight 383.39 g/mol [2]
CAS Number 1784751-20-7[2]

Proper Storage and Handling

3.1. Storage

Proper storage of this compound is critical to maintain its stability and activity.

ConditionStorage Duration
Powder 3 years at -20°C
In Solvent 1 year at -80°C; 1 month at -20°C

Recommendations:

  • Upon receipt, store the solid compound at -20°C.

  • For long-term storage of stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

3.2. Handling and Safety

This compound is intended for research use only. Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.

  • Ventilation: Use in a well-ventilated area.

  • Contact: Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.

  • Inhalation: Avoid inhaling the powder.

  • Disposal: Dispose of in accordance with local regulations.

Preparation of Stock and Working Solutions

4.1. Solubility

SolventSolubility
DMSO 77 mg/mL (200.83 mM)
Water Insoluble
Ethanol Insoluble

Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of the compound.[2]

4.2. Protocol for Preparing a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.383 mg of this compound.

  • Dissolving: Add the appropriate volume of fresh DMSO to the vial containing the this compound powder. To prepare 1 mL of a 10 mM stock, add 100 µL of DMSO.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. A warm water bath can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use vials and store at -80°C.

Experimental Protocols

5.1. In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against CK1δ or CK1ε in a cell-free system. The ADP-Glo™ Kinase Assay is a common method for this purpose.[8][9]

Materials:

  • Recombinant active CK1δ or CK1ε

  • Kinase Assay Buffer (e.g., 40mM Tris, 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Substrate (e.g., dephosphorylated casein)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

Protocol:

  • Prepare Reagents: Dilute the enzyme, substrate, ATP, and this compound in the Kinase Assay Buffer.

  • Set up Reactions: In a 384-well plate, add the following components in order:

    • 1 µL of this compound at various concentrations (or 5% DMSO for control).

    • 2 µL of diluted CK1 enzyme.

    • 2 µL of substrate/ATP mix to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

5.2. Cell-Based Assay: Inhibition of Wnt/β-catenin Signaling

This protocol describes how to assess the effect of this compound on the Wnt/β-catenin signaling pathway in a cell-based model, such as HEK293T cells, by measuring the levels of phosphorylated and total β-catenin via Western blot.[10][11][12]

Materials:

  • HEK293T cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Wnt3a conditioned medium (or recombinant Wnt3a)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding: Seed HEK293T cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO (vehicle control) for 1-2 hours.

    • Stimulate the cells with Wnt3a conditioned medium for a specified time (e.g., 3 hours) to activate the Wnt pathway. Include a non-stimulated control group.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of β-catenin and phospho-β-catenin to the loading control (GAPDH).

In Vivo Studies

While specific in vivo protocols for this compound are not extensively documented, general guidelines for administering kinase inhibitors to animal models, such as mice, can be adapted.[13][14][15][16]

Formulation for Oral Administration: A common formulation involves preparing a suspension in a vehicle like corn oil. For example, a stock solution of this compound in DMSO can be diluted in corn oil to the desired final concentration.[2] It is crucial to ensure the final DMSO concentration is low and well-tolerated by the animals.

Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing schedule will need to be optimized for the specific animal model and experimental goals.

Important Considerations:

  • Toxicity and Tolerability: Conduct preliminary studies to determine the maximum tolerated dose (MTD) of this compound.

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to establish an effective dosing regimen. PD studies should correlate drug exposure with the modulation of the target (e.g., phosphorylation of a CK1 substrate in tumor tissue).

Visualizations

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction Complex Destruction Complex β-catenin β-catenin Destruction Complex->β-catenin Phosphorylation Proteasome Proteasome β-catenin->Proteasome Degradation CK1 CK1 CK1->Destruction Complex Component Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Binds Dishevelled Dishevelled Frizzled/LRP->Dishevelled Activates Destruction Complex_inactive Destruction Complex Dishevelled->Destruction Complex_inactive Inhibits β-catenin_stable β-catenin Nucleus Nucleus β-catenin_stable->Nucleus Translocates TCF/LEF TCF/LEF Nucleus->TCF/LEF Activates Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Drives This compound This compound This compound->CK1 Inhibits Cell_Based_Assay_Workflow cluster_workflow Cell-Based Assay Workflow for this compound A 1. Seed Cells (e.g., HEK293T) B 2. Pre-treat with this compound or DMSO (Vehicle) A->B C 3. Stimulate with Wnt3a B->C D 4. Cell Lysis and Protein Quantification C->D E 5. Western Blot Analysis (β-catenin, p-β-catenin) D->E F 6. Data Analysis E->F

References

Troubleshooting & Optimization

Technical Support Center: Minimizing CK1-IN-1 Off-Target Effects on p38α MAPK

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of CK1-IN-1 on p38α MAPK during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets and known off-targets?

This compound is a potent inhibitor of Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε.[1][2] However, it also exhibits significant inhibitory activity against p38α mitogen-activated protein kinase (MAPK), which is a key off-target of concern.[1][2]

Q2: How significant is the off-target effect of this compound on p38α MAPK?

The inhibitory potency of this compound against p38α MAPK is close to its potency against its primary targets, CK1δ and CK1ε. This indicates a relatively high potential for off-target effects, which should be carefully considered and controlled for in experimental design. The IC50 values are summarized in the table below.

Q3: What are the potential cellular consequences of unintentionally inhibiting p38α MAPK?

Q4: How can I minimize the off-target effects of this compound on p38α MAPK in my experiments?

Minimizing off-target effects involves a multi-pronged approach:

  • Use the lowest effective concentration of this compound: Determine the minimal concentration required to inhibit CK1 activity without significantly affecting p38α MAPK.

  • Employ orthogonal controls: Use a structurally different CK1 inhibitor with a distinct off-target profile to confirm that the observed phenotype is due to CK1 inhibition.

  • Utilize a selective p38α MAPK inhibitor: As a control, treat cells with a specific p38α MAPK inhibitor to distinguish its effects from those of this compound.

  • Perform rescue experiments: If possible, express a drug-resistant mutant of CK1 to demonstrate that the observed effect is specifically due to the inhibition of CK1.

  • Conduct kinome-wide profiling: Assess the selectivity of this compound across a broad panel of kinases to fully understand its off-target landscape.[5][6][7]

Troubleshooting Guides

Problem 1: Observing unexpected or inconsistent cellular phenotypes after treatment with this compound.
  • Possible Cause: Off-target inhibition of p38α MAPK or other kinases.

  • Troubleshooting Steps:

    • Validate On-Target Engagement: Confirm that this compound is inhibiting CK1 at the concentration used. This can be done by assessing the phosphorylation of a known CK1 substrate.

    • Assess p38α MAPK Pathway Activity: Measure the phosphorylation status of a known downstream target of p38α MAPK (e.g., ATF2 or MK2) to determine if the pathway is being inadvertently inhibited.

    • Titrate this compound Concentration: Perform a dose-response experiment to find the concentration range where CK1 is inhibited, but p38α MAPK activity is minimally affected.

    • Use Control Inhibitors: Compare the phenotype induced by this compound with that of a more selective CK1 inhibitor and a selective p38α MAPK inhibitor.

Problem 2: Difficulty in attributing the observed biological effect solely to CK1 inhibition.
  • Possible Cause: Confounding effects from p38α MAPK inhibition.

  • Troubleshooting Steps:

    • Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of CK1 and see if it phenocopies the effect of this compound.

    • Chemical-genetic approach: If available, use a cell line expressing a "gatekeeper" mutant of CK1 that is resistant to this compound. If the inhibitor has no effect in these cells, it confirms the on-target activity.

    • Phenotypic comparison: Systematically compare the cellular effects of this compound with a panel of selective inhibitors for other potential off-targets identified through kinome screening.

Quantitative Data

Table 1: Inhibitory Potency (IC50) of this compound

TargetIC50 (nM)Reference
CK1δ15[1][2]
CK1ε16[1][2]
p38α MAPK73[1][2]

Experimental Protocols

In Vitro Kinase Assay to Determine IC50 Values

This protocol describes a general method to determine the concentration of this compound required to inhibit 50% of the kinase activity of CK1 and p38α MAPK.

Materials:

  • Recombinant human CK1δ, CK1ε, and p38α MAPK enzymes

  • Kinase-specific peptide substrates

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • This compound (serially diluted)

  • Phosphocellulose paper or other capture method for radioactive assays

  • Scintillation counter or luminescence/fluorescence plate reader for non-radioactive assays

Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute further in the kinase reaction buffer.

  • In a microplate, add the kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a predetermined linear reaction time.

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Quantify the amount of phosphorylated substrate.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Cell-Based Assay to Measure p38α MAPK Activity

This protocol allows for the assessment of p38α MAPK inhibition by this compound within a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • A known p38α MAPK activator (e.g., Anisomycin, UV radiation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-p38α MAPK (Thr180/Tyr182) and total p38α MAPK

  • Secondary antibodies conjugated to HRP or a fluorescent dye

  • Western blot or ELISA reagents

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.

  • Stimulate the cells with a p38α MAPK activator to induce its phosphorylation.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Analyze the phosphorylation status of p38α MAPK using Western blotting or ELISA with phospho-specific antibodies.

  • Normalize the phospho-p38α MAPK signal to the total p38α MAPK signal to determine the extent of inhibition.

Competitive Binding Assay

This assay measures the ability of this compound to displace a known, labeled ligand from the ATP-binding site of p38α MAPK, providing a direct measure of binding affinity (Kd).

Materials:

  • Recombinant p38α MAPK

  • A fluorescently labeled or immobilized p38α MAPK inhibitor (probe)

  • This compound (serially diluted)

  • Assay buffer

  • Fluorescence plate reader or appropriate detection system

Procedure:

  • In a microplate, combine the recombinant p38α MAPK enzyme and the labeled probe.

  • Add serial dilutions of this compound or vehicle control.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Measure the signal from the bound probe (e.g., fluorescence polarization or FRET). A decrease in signal indicates displacement by this compound.

  • Plot the signal against the logarithm of the this compound concentration to determine the IC50 or Kd value.[9][10]

Kinome-Wide Selectivity Profiling

This high-throughput screening method assesses the inhibitory activity of this compound against a large panel of kinases to identify all potential off-targets.

Procedure: This is typically performed as a service by specialized companies. The general workflow is as follows:

  • Provide a sample of this compound at a specified concentration.

  • The compound is screened against a panel of hundreds of purified, recombinant kinases.

  • The inhibitory activity against each kinase is measured, often as a percentage of inhibition at a single concentration or as IC50 values.

  • The results are provided as a comprehensive report, often visualized as a "kinome tree" to illustrate the selectivity profile.[11][12][13]

Visualizations

CK1_Signaling_Pathway cluster_wnt Wnt Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dvl Frizzled->Dvl Axin Axin Dvl->Axin Beta_Catenin β-catenin Axin->Beta_Catenin Degradation Complex APC APC APC->Beta_Catenin GSK3b GSK3β GSK3b->Beta_Catenin CK1 CK1 CK1->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Caption: Simplified Wnt/β-catenin signaling pathway involving CK1.

p38_MAPK_Signaling_Pathway cluster_p38 p38 MAPK Signaling Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 ATF2 ATF2 p38_MAPK->ATF2 Cellular_Response Cellular Response (Inflammation, Apoptosis) MK2->Cellular_Response ATF2->Cellular_Response

Caption: The p38 MAPK signaling cascade.

Experimental_Workflow cluster_workflow Experimental Workflow for Assessing Off-Target Effects Start Start: Observe unexpected phenotype with This compound Step1 Step 1: In Vitro Kinase Assays (IC50 for CK1 & p38α) Start->Step1 Step2 Step 2: Cell-Based p38α Activity Assay Step1->Step2 Step3 Step 3: Use Orthogonal Controls (Selective CK1 & p38α inhibitors) Step2->Step3 Step4 Step 4: Kinome-Wide Selectivity Profiling Step3->Step4 End End: Confirm on-target vs. off-target effects Step4->End

Caption: Workflow to investigate this compound off-target effects.

References

troubleshooting CK1-IN-1 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CK1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when using this inhibitor.

Troubleshooting Guides

This section provides answers to specific problems you may encounter during your experiments with this compound.

Question: Why are my experimental results with this compound inconsistent or not reproducible?

Answer:

Experimental variability with this compound can arise from several factors. Here are the most common causes and how to address them:

  • Inconsistent Inhibitor Preparation and Storage:

    • Problem: this compound is soluble in DMSO, but improper storage or handling can lead to precipitation or loss of activity.

    • Solution: Always use fresh, anhydrous DMSO to prepare stock solutions.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to one year.[2][3] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is consistent across experiments and ideally below 0.5% to avoid solvent-induced cytotoxicity.[4]

  • Cell Line-Specific Effects:

    • Problem: The effects of CK1 inhibition are highly dependent on the cellular context, including the relative expression levels of CK1 isoforms (δ and ε) and the activation status of downstream signaling pathways (e.g., Wnt/β-catenin, p53).

    • Solution: Characterize the expression of CK1δ and CK1ε in your cell line of interest. Consider that different cell lines may have varying sensitivities to this compound. It is advisable to perform a dose-response curve for each new cell line to determine the optimal concentration.

  • Variability in Assay Conditions:

    • Problem: For in vitro kinase assays, IC50 values can be significantly influenced by the ATP concentration.[5]

    • Solution: When performing in vitro kinase assays, it is recommended to use an ATP concentration that is close to the Km value for the specific CK1 isoform being tested to ensure comparable and reproducible IC50 values.[5]

Question: I am observing unexpected or off-target effects in my experiment. What could be the cause?

Answer:

Off-target effects are a common source of unexpected results with kinase inhibitors. For this compound, consider the following:

  • Inhibition of p38α MAPK:

    • Problem: this compound has been shown to inhibit p38α MAPK with an IC50 of 73 nM, which is only about 5-fold less potent than its inhibition of CK1δ/ε.[1] This can lead to confounding effects, as p38α MAPK is involved in various cellular processes, including inflammation, cell cycle, and apoptosis.

    • Solution: Be aware of this off-target activity when interpreting your data. If you suspect p38α MAPK inhibition is contributing to your observed phenotype, consider using a more selective p38α MAPK inhibitor as a control experiment to dissect the effects.

  • General Kinase Inhibitor Off-Target Effects:

    • Problem: Like many kinase inhibitors, this compound may have other, uncharacterized off-target effects. Some CK1 inhibitors have been reported to have off-target effects on microtubules.[6]

    • Solution: It is good practice to use a second, structurally different CK1δ/ε inhibitor to confirm that the observed phenotype is due to on-target inhibition. Additionally, performing a rescue experiment by overexpressing a drug-resistant mutant of CK1δ or CK1ε can help validate on-target activity.

Question: My Western blot results for downstream signaling proteins (e.g., phosphorylated β-catenin, p53) are weak or inconsistent. How can I improve them?

Answer:

Detecting changes in protein phosphorylation by Western blot can be challenging. Here are some key troubleshooting tips:

  • Prevent Dephosphorylation:

    • Problem: Phosphatases are released upon cell lysis and can rapidly dephosphorylate your target protein, leading to a weak or absent signal.

    • Solution: Always work quickly and keep samples on ice or at 4°C throughout the sample preparation process.[7] Crucially, include a cocktail of phosphatase inhibitors in your lysis buffer.[7][8][9]

  • Optimize Blocking Conditions:

    • Problem: Using non-fat dry milk as a blocking agent can lead to high background when probing for phosphoproteins. This is because milk contains high levels of the phosphoprotein casein, which can be recognized by anti-phospho antibodies.[7][8]

    • Solution: Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking and for diluting your primary and secondary antibodies.[7]

  • Use Appropriate Buffers:

    • Problem: Phosphate-buffered saline (PBS) contains phosphate, which can compete with the antibody for binding to the phospho-epitope.

    • Solution: Use Tris-buffered saline with Tween-20 (TBST) for all washing steps and antibody dilutions to avoid this issue.[7]

  • Confirm Changes in Phosphorylation Relative to Total Protein:

    • Problem: A change in the signal for a phosphorylated protein could be due to a change in the total amount of that protein, rather than a specific change in its phosphorylation state.

    • Solution: After probing for the phosphorylated protein, strip the membrane and re-probe with an antibody that recognizes the total protein.[8] The ratio of phosphorylated to total protein is the key indicator of a change in signaling.

FAQs

What is the mechanism of action of this compound?

This compound is an ATP-competitive inhibitor of Casein Kinase 1 (CK1), with high potency against the δ and ε isoforms.[1] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their downstream substrates. CK1δ and CK1ε are involved in several critical signaling pathways, including Wnt/β-catenin, Hedgehog, and p53 pathways.[10][11][12]

How should I prepare and store this compound?

  • Reconstitution: Prepare a stock solution of 10-50 mM in anhydrous DMSO.[1] Gentle warming or sonication may be required to fully dissolve the compound.[13]

  • Storage: Store the solid compound at -20°C for up to 3 years. Store DMSO stock solutions in single-use aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.

What is a recommended starting concentration for this compound in cell culture experiments?

A good starting point for cell-based assays is a concentration 5 to 10 times the in vitro IC50 value.[14] For this compound, this would be in the range of 75-150 nM. However, the optimal concentration is highly cell-type dependent. It is strongly recommended to perform a dose-response experiment (e.g., from 10 nM to 10 µM) to determine the effective concentration for your specific cell line and experimental endpoint. Also, perform a cell viability assay (e.g., MTT or CCK-8) to ensure the chosen concentration is not causing significant cytotoxicity.[15]

How long should I treat my cells with this compound?

The optimal treatment time will depend on the specific biological question and the signaling pathway being investigated.

  • For observing rapid phosphorylation events, a short treatment time of 30 minutes to 2 hours may be sufficient.

  • For assessing changes in protein expression or longer-term cellular phenotypes like proliferation or apoptosis, a treatment time of 24 to 72 hours may be necessary. It is advisable to perform a time-course experiment to determine the optimal incubation period for your desired readout.

Data Presentation

Table 1: Physicochemical and Potency Data for this compound

PropertyValueReference
Molecular Weight 383.39 g/mol [1]
Formula C₂₄H₁₅F₂N₃[1]
Solubility 77 mg/mL in DMSO (200.83 mM)[1]
Storage Solid: 3 years at -20°C; In solvent: 1 year at -80°C[1]
IC₅₀ CK1δ 15 nM[1]
IC₅₀ CK1ε 16 nM[1]
IC₅₀ p38α MAPK 73 nM[1]

Table 2: Comparative Selectivity of Different CK1 Inhibitors

This table illustrates the importance of understanding the selectivity profile of a kinase inhibitor, as off-target effects can vary significantly between compounds.

InhibitorIC₅₀ CK1δ (nM)IC₅₀ CK1ε (nM)Key Off-Targets (IC₅₀ nM)Reference
This compound 1516p38α MAPK (73)[1]
PF-670462 147.7FLT3 (33)[6][16]
SR-3029 2.55Multiple kinases at >100 nM[16]
IC261 10001000Mitotic Spindle Formation (CK1-independent)[6]
D4476 300-ALK5 (500), CK1α[6]

Experimental Protocols

1. Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound solid powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure for 10 mM Stock Solution:

    • Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution (e.g., for 1 mg of this compound with a MW of 383.39, add 260.8 µL of DMSO).

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store aliquots at -80°C.

  • Preparation of Working Solution:

    • Thaw a single-use aliquot of the 10 mM stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration immediately before adding to cells. For example, to make a 100 nM working solution in 10 mL of medium, add 1 µL of the 10 mM stock solution.

    • Mix well by gentle inversion before adding to your cell culture plates.

2. General Protocol for Cell-Based Assay with this compound

  • Cell Seeding:

    • Plate your cells at a density that will ensure they are in the exponential growth phase and have not reached confluency at the end of the experiment.

  • Inhibitor Treatment:

    • Allow cells to adhere and resume growth overnight.

    • The next day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO at the same final concentration as the inhibitor-treated samples).

    • Incubate the cells for the desired period (e.g., 30 minutes for signaling studies, 24-72 hours for proliferation or apoptosis assays).

  • Endpoint Analysis:

    • After the incubation period, proceed with your chosen downstream analysis, such as cell lysis for Western blotting, a cell viability assay, or immunofluorescence staining.

3. Western Blot Analysis of this compound Target Engagement

This protocol is optimized for detecting changes in the phosphorylation of a downstream target of CK1, such as β-catenin (Ser45) or p53 (Thr18).

  • Sample Preparation:

    • After treating cells with this compound or vehicle, wash the cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Sonicate briefly to shear DNA and reduce viscosity.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing (for Total Protein):

    • After imaging, incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.

    • Wash thoroughly with TBST.

    • Block again with 5% BSA in TBST for 1 hour.

    • Incubate with the primary antibody against the total (non-phosphorylated) protein overnight at 4°C.

    • Repeat the washing and secondary antibody incubation steps as above to detect the total protein levels.

Visualizations

CK1_Wnt_Signaling cluster_destruction Destruction Complex (Wnt OFF) cluster_nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds LRP5_6 LRP5/6 Wnt->LRP5_6 binds Dvl Dvl Frizzled->Dvl activates Axin Axin LRP5_6->Axin recruits Dvl->Axin inhibits APC APC GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin P CK1a CK1α CK1a->BetaCatenin P (Ser45) BetaCatenin->Axin binds Proteasome Proteasome BetaCatenin->Proteasome Ubiquitination & Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF binds & activates Nucleus Nucleus BetaCatenin->Nucleus translocates TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes transcription

Caption: Canonical Wnt/β-catenin signaling pathway with the role of CK1α.

CK1_IN_1_Workflow Start Start: Hypothesis involving CK1δ/ε signaling Prepare Prepare this compound Stock (10 mM in anhydrous DMSO) Start->Prepare DoseResponse Determine Optimal Concentration: Dose-Response & Viability Assay Prepare->DoseResponse TimeCourse Determine Optimal Time: Time-Course Experiment DoseResponse->TimeCourse TreatCells Treat Cells with this compound and Vehicle Control TimeCourse->TreatCells Harvest Harvest Cells/Tissues for Analysis TreatCells->Harvest Analysis Downstream Analysis (e.g., Western Blot, qPCR, etc.) Harvest->Analysis Interpret Data Interpretation (Consider off-targets, use controls) Analysis->Interpret

Caption: General experimental workflow for using this compound.

Troubleshooting_Tree Problem Problem: Inconsistent or Unexpected Results CheckInhibitor Is inhibitor preparation and storage correct? Problem->CheckInhibitor FixInhibitor Solution: Use fresh DMSO, aliquot stocks, avoid freeze-thaw cycles. CheckInhibitor->FixInhibitor No CheckControls Are controls (vehicle, positive) behaving as expected? CheckInhibitor->CheckControls Yes FixInhibitor->CheckInhibitor FixControls Solution: Troubleshoot control conditions first. Validate reagents. CheckControls->FixControls No CheckOffTarget Could results be due to off-target effects (e.g., p38α)? CheckControls->CheckOffTarget Yes FixControls->CheckControls FixOffTarget Solution: Use a second, different CK1 inhibitor. Perform rescue experiment. CheckOffTarget->FixOffTarget Yes CheckAssay Is the assay system optimized (e.g., Western Blot)? CheckOffTarget->CheckAssay No Success Problem Resolved FixOffTarget->Success FixAssay Solution: Use phosphatase inhibitors, BSA for blocking, probe for total protein. CheckAssay->FixAssay No CheckAssay->Success Yes FixAssay->CheckAssay

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Optimizing CK1-IN-1 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CK1-IN-1, a potent inhibitor of Casein Kinase 1 (CK1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve maximum efficacy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of Casein Kinase 1 (CK1).[1] It primarily targets the CK1δ and CK1ε isoforms, which are key regulators of numerous cellular processes, including Wnt, Hedgehog, and p53 signaling pathways.[2][3] By binding to the ATP pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates.

Q2: What are the primary cellular targets of this compound?

A2: The primary targets of this compound are the δ and ε isoforms of Casein Kinase 1 (CK1δ and CK1ε).[1][4] It also exhibits inhibitory activity against p38α Mitogen-Activated Protein Kinase (MAPK) at slightly higher concentrations.[1][4]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the solid compound at -20°C for up to three years and stock solutions in DMSO at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.

Q4: In which signaling pathways is CK1 involved?

A4: The CK1 family of kinases are crucial regulators in multiple signaling pathways that are often dysregulated in cancer and other diseases. These include:

  • Wnt/β-catenin Signaling: CK1 isoforms can have both positive and negative regulatory roles in this pathway, affecting cancer cell proliferation.[2][5][6][7]

  • Hedgehog Signaling: CK1 is involved in the phosphorylation of key components of the Hedgehog pathway, influencing cell growth and development.[2][8][9][10]

  • p53 Signaling: CK1 can directly phosphorylate and regulate the stability and activity of the tumor suppressor p53 and its negative regulator MDM2.[11][12][13][14]

Data Presentation

In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)
CK1δ15
CK1ε16
p38α MAPK73

Source: Selleck Chemicals, MedchemExpress[1][4]

Cell-Based IC50 Values for Various CK1 Inhibitors
InhibitorCell LineIC50 (µM)
IC261MCF7 (Breast Cancer)0.5
IC261MDA-MB-453 (Breast Cancer)86
Compound 1HTB-26 (Breast Cancer)10-50
Compound 1PC-3 (Prostate Cancer)10-50
Compound 1HepG2 (Hepatocellular Carcinoma)10-50
Compound 2HTB-26 (Breast Cancer)10-50
Compound 2PC-3 (Prostate Cancer)10-50
Compound 2HepG2 (Hepatocellular Carcinoma)10-50

Signaling Pathway Diagrams

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON β-catenin_pool β-catenin Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) β-catenin_pool->Destruction_Complex Phosphorylation Proteasome Proteasome Destruction_Complex->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled_LRP5/6 Frizzled/LRP5/6 Wnt->Frizzled_LRP5/6 Dishevelled Dishevelled Frizzled_LRP5/6->Dishevelled Activation Destruction_Complex_inactive Destruction Complex (Inactive) Dishevelled->Destruction_Complex_inactive Inhibition β-catenin_stable β-catenin Nucleus Nucleus β-catenin_stable->Nucleus TCF/LEF TCF/LEF Target_Gene_Expression Target Gene Expression TCF/LEF->Target_Gene_Expression Nucleus->TCF/LEF CK1_IN-1 This compound CK1_IN-1->Destruction_Complex Modulates CK1_IN-1->Dishevelled Inhibits Phosphorylation

Caption: Role of CK1 in the Wnt/β-catenin signaling pathway.

Caption: Role of CK1 in the Hedgehog signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate the IC50 value.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete growth medium. A typical starting concentration is 10 µM, with 8-10 dilution points.

    • Include a DMSO-only control (vehicle control).

    • Remove the old medium from the wells and add 100 µL of the diluted this compound or vehicle control.

    • Incubate for 48-72 hours.

  • MTT/XTT Assay:

    • Add 10-20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Western Blot Analysis of Phospho-Proteins

Objective: To assess the effect of this compound on the phosphorylation of a specific downstream target of CK1.

Methodology:

  • Cell Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the appropriate time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysate and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein (diluted in 5% BSA in TBST) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing (Optional):

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein like β-actin or GAPDH.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no inhibitory effect observed - Incorrect concentration: The concentration of this compound may be too low for the specific cell line or target. - Compound degradation: Improper storage or handling of the compound. - Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms.- Perform a dose-response curve to determine the optimal concentration. - Ensure proper storage of this compound and use freshly prepared solutions. - Verify the expression of CK1δ and CK1ε in your cell line. Consider using a different cell line or a combination therapy approach.
High background in Western blots for phospho-proteins - Non-specific antibody binding: The primary or secondary antibody may have cross-reactivity. - Insufficient blocking: The blocking step may not be adequate. - Contamination with phosphatases: Phosphatases in the cell lysate may have dephosphorylated the target protein.- Use a highly specific primary antibody and an appropriate secondary antibody. - Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST is often preferred for phospho-antibodies over milk). - Always use fresh lysis buffer containing phosphatase inhibitors.
Precipitation of this compound in cell culture media - Low solubility: this compound has poor aqueous solubility. The final DMSO concentration in the media might be too low to keep it in solution.- Prepare a high-concentration stock solution in DMSO. When diluting into the final culture medium, ensure the final DMSO concentration is 0.5% or less to minimize solvent toxicity. Vortex the diluted solution well before adding to the cells. If precipitation persists, consider using a solubilizing agent or a different formulation, though this may require further optimization.
Unexpected off-target effects - Inhibition of other kinases: At higher concentrations, this compound can inhibit other kinases like p38α MAPK.[1][4] - Cell-type specific effects: The cellular context can influence the inhibitor's activity.- Use the lowest effective concentration of this compound determined from your dose-response experiments. - Consider using a more selective CK1 inhibitor if available and suitable for your experiment. - Perform control experiments to rule out the involvement of known off-targets.
Difficulty in assessing target engagement - Lack of a good downstream biomarker: It may be challenging to find a reliable and robust downstream marker of CK1 activity.- Measure the phosphorylation status of known CK1 substrates within the relevant signaling pathway (e.g., β-catenin, Gli, or p53). - Consider using more direct target engagement assays such as cellular thermal shift assay (CETSA) or NanoBRET assays if the necessary reagents and equipment are available.[17][18]

References

Technical Support Center: Interpreting Unexpected Results with CK1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using the casein kinase 1 (CK1) inhibitor, CK1-IN-1.

Frequently Asked Questions (FAQs)

FAQs

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

FAQ-1: My cells are undergoing apoptosis, but I don't believe this is mediated by CK1δ/ε inhibition. What could be the cause?

Possible Cause:

One potential cause for unexpected apoptosis is the off-target activity of this compound on p38α mitogen-activated protein kinase (MAPK).[1] The p38 MAPK pathway is a critical regulator of cellular stress responses, and its activation can lead to apoptosis.[][3][4] Inhibition of p38α by this compound can disrupt the delicate balance of pro- and anti-apoptotic signals, leading to programmed cell death in a manner independent of CK1δ/ε inhibition.

Troubleshooting Steps:

  • Confirm p38 MAPK Pathway Inhibition:

    • Perform a Western blot analysis to examine the phosphorylation status of downstream targets of p38α MAPK, such as HSP27 or ATF2. A decrease in the phosphorylation of these substrates in the presence of this compound would suggest off-target inhibition of p38α.

  • Rescue Experiment with a p38 MAPK Activator:

    • Treat cells with a known p38 MAPK activator (e.g., Anisomycin) in the presence and absence of this compound. If this compound-induced apoptosis is due to p38α inhibition, co-treatment with a p38 MAPK activator may rescue the apoptotic phenotype.

  • Use a More Specific CK1 Inhibitor:

    • If available, compare the effects of this compound with a more selective CK1δ/ε inhibitor that has a lower affinity for p38α MAPK. If the apoptotic effect is diminished with the more specific inhibitor, it further points to the off-target activity of this compound.

Experimental Protocol: Western Blot for p38 MAPK Pathway Activation

  • Cell Lysis:

    • Treat cells with this compound at the desired concentration and for the appropriate time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-HSP27, and total HSP27 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Interpretation:

  • A decrease in the ratio of phospho-p38 to total p38 and phospho-HSP27 to total HSP27 in this compound treated cells compared to the control would indicate inhibition of the p38 MAPK pathway.

FAQ-2: I am observing unexpected changes in inflammatory cytokine levels in my experiment. Is this related to this compound treatment?

Possible Cause:

The observed changes in inflammatory cytokine levels are likely due to the off-target inhibition of p38α MAPK by this compound. The p38 MAPK signaling pathway is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and various interleukins.[4][5] Inhibition of p38α can therefore lead to a decrease in the expression and secretion of these cytokines.

Troubleshooting Steps:

  • Measure Cytokine Levels:

    • Use an ELISA or a multiplex cytokine assay to quantify the levels of specific inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant or tissue lysates from your experiment.

  • Correlate with p38 MAPK Inhibition:

    • Perform a Western blot to assess the phosphorylation status of p38 MAPK and its downstream targets, as described in FAQ-1. A correlation between the inhibition of the p38 MAPK pathway and the observed changes in cytokine levels would support the off-target hypothesis.

  • Control with a Selective p38 MAPK Inhibitor:

    • Treat your cells with a selective p38 MAPK inhibitor (e.g., SB203580) as a positive control for the expected effect on cytokine production. Compare this to the effect of this compound.

Experimental Protocol: ELISA for TNF-α

  • Sample Collection:

    • Collect cell culture supernatants from cells treated with this compound and controls.

    • Centrifuge to remove any cells or debris.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the specific TNF-α ELISA kit.

    • Typically, this involves coating a 96-well plate with a capture antibody, adding your samples and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Generate a standard curve and calculate the concentration of TNF-α in your samples.

FAQ-3: My cell viability results are inconsistent across different cell lines, even those with similar CK1δ/ε expression. Why might this be?

Possible Cause:

The inconsistency in cell viability could be due to varying dependencies of the different cell lines on the off-target kinase, p38α MAPK, for survival. Some cell lines may be more sensitive to the inhibition of p38α MAPK, leading to a greater reduction in viability that is independent of their CK1δ/ε expression levels.

Troubleshooting Steps:

  • Assess p38α MAPK Expression and Activity:

    • Perform Western blotting to compare the basal expression levels and phosphorylation status of p38α MAPK across the different cell lines.

  • Selective Inhibitor Comparison:

    • Treat the panel of cell lines with a selective p38α MAPK inhibitor and a selective CK1δ/ε inhibitor separately. This will help to deconvolute the contribution of each target to the observed effects on cell viability.

  • Gene Knockdown/Knockout Studies:

    • If feasible, use siRNA or CRISPR-Cas9 to knockdown or knockout CK1δ, CK1ε, and p38α individually in the cell lines of interest. This will provide more definitive evidence for the role of each kinase in cell viability.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound, a selective p38α MAPK inhibitor, and a selective CK1δ/ε inhibitor. Include a vehicle control.

  • MTT Assay:

    • After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values for each inhibitor in each cell line.

FAQ-4: I see paradoxical activation of a downstream Wnt signaling target after inhibiting CK1. How is this possible?

Possible Cause:

The Wnt signaling pathway is complex, and different CK1 isoforms can have opposing roles.[6] While CK1δ and CK1ε are generally considered positive regulators of the Wnt pathway, CK1α acts as a negative regulator by promoting the degradation of β-catenin.[7] Although this compound is more selective for CK1δ/ε, it may still inhibit CK1α at higher concentrations. This inhibition of CK1α could lead to the stabilization and accumulation of β-catenin, resulting in the paradoxical activation of downstream Wnt target genes.

Troubleshooting Steps:

  • Examine β-catenin Levels:

    • Perform a Western blot to assess the total and nuclear levels of β-catenin. An increase in β-catenin levels upon treatment with this compound would support this hypothesis.

  • Analyze Wnt Target Gene Expression:

    • Use qRT-PCR to measure the expression of known Wnt target genes (e.g., AXIN2, c-MYC, CCND1). An upregulation of these genes would confirm the activation of the Wnt pathway.

  • Dose-Response Analysis:

    • Perform a dose-response experiment with this compound and monitor both the inhibition of CK1δ/ε-mediated phosphorylation (e.g., of a known substrate) and the activation of Wnt signaling. This may reveal a concentration-dependent switch in the overall effect.

Experimental Protocol: qRT-PCR for Wnt Target Genes

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with this compound.

    • Extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA.

  • qRT-PCR:

    • Perform real-time PCR using primers specific for Wnt target genes and a housekeeping gene (e.g., GAPDH).

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

Quantitative Data Summary

CompoundTargetIC50 (nM)Reference
This compoundCK1δ15[1]
CK1ε16[1]
p38α MAPK73[1]

Signaling Pathway Diagrams

References

Technical Support Center: Addressing CK1-IN-1 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the casein kinase 1 (CK1) inhibitor, CK1-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine-specific protein kinases.[1] It primarily targets the CK1δ and CK1ε isoforms.[2][3] CK1 enzymes are crucial in various cellular processes, including the regulation of circadian rhythm, cell division, and signal transduction pathways such as Wnt and Hedgehog.[1][4][5] this compound exerts its inhibitory effect by binding to the ATP-binding pocket of the kinase, thus preventing the phosphorylation of its substrate proteins.[1]

Q2: Why am I observing high levels of cytotoxicity in my cell line after treatment with this compound?

High cytotoxicity can be attributed to several factors:

  • On-target inhibition of CK1δ/ε: These isoforms are involved in critical cell survival and proliferation pathways. Their inhibition can lead to cell cycle arrest and apoptosis.[6][7][8]

  • Cell line sensitivity: A subset of cancer cell lines is particularly sensitive to CK1 inhibition as a single agent.[9][10] This sensitivity is often linked to the cell's reliance on pathways regulated by CK1 for survival.

  • Off-target effects: While this compound is potent against CK1δ/ε, it also inhibits p38α MAPK at slightly higher concentrations, which could contribute to cytotoxicity.

  • Experimental conditions: Factors such as inhibitor concentration, treatment duration, and cell density can significantly impact the observed cytotoxicity.

Q3: What are the known off-target effects of this compound?

This compound has been shown to inhibit p38α Mitogen-Activated Protein Kinase (MAPK) with an IC50 of 73 nM. This is approximately 4-5 times higher than its IC50 for CK1δ and CK1ε. At higher concentrations, off-target effects on other kinases may also contribute to the observed cellular phenotype.

Q4: In which signaling pathways does this compound-induced cytotoxicity manifest?

Inhibition of CK1δ/ε by compounds like this compound can disrupt key signaling pathways, leading to cytotoxicity:

  • Wnt/β-catenin Pathway: CK1δ/ε are positive regulators of the Wnt pathway. Their inhibition can lead to the degradation of β-catenin, a key transcriptional co-activator, thereby suppressing the proliferation of Wnt-dependent cancer cells.[4]

  • Hedgehog (Hh) Pathway: CK1 plays a role in the regulation of the Hh pathway.[5][11] Inhibition of CK1 can affect the activity of Gli transcription factors, which are critical for the growth of certain tumors.

  • Cell Cycle Control: CK1 isoforms are involved in regulating the cell cycle.[8] Their inhibition can lead to cell cycle arrest, preventing cell proliferation.[12]

  • Apoptosis: CK1α, δ, and ε are components of Fas-mediated apoptosis.[13] Inhibition of these kinases can promote programmed cell death.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Excessive cytotoxicity even at low concentrations Cell line is highly sensitive to CK1 inhibition.Perform a dose-response experiment with a wider range of concentrations, starting from low nanomolar levels, to determine the optimal working concentration. Consider using a shorter incubation time.
Off-target effects are contributing to cell death.If possible, use a more specific CK1δ/ε inhibitor as a control to distinguish between on-target and off-target effects. Alternatively, perform rescue experiments by overexpressing CK1δ or CK1ε.
Incorrect inhibitor concentration due to precipitation.Ensure complete solubilization of this compound in DMSO before further dilution in culture medium. Visually inspect for any precipitate.
Inconsistent results between experiments Variability in cell density at the time of treatment.Standardize the cell seeding density and ensure cells are in the logarithmic growth phase before adding the inhibitor.
Degradation of the inhibitor.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Contamination of cell culture.Regularly check cell cultures for any signs of contamination.
No significant cytotoxicity observed Cell line is resistant to CK1 inhibition.Confirm the expression and activity of CK1δ and CK1ε in your cell line. Consider using this compound in combination with other chemotherapeutic agents to enhance cytotoxicity.
Insufficient inhibitor concentration or incubation time.Increase the concentration of this compound and/or extend the incubation period.
Inhibitor is not active.Verify the activity of your this compound stock by performing an in vitro kinase assay if possible.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
CK1δ15
CK1ε16
p38α MAPK73

Data sourced from publicly available information.

Table 2: Cytotoxic EC50 Values of Structurally Related CK1δ/ε Inhibitors in Cancer Cell Lines

CompoundCell LineEC50 (nM)
SR-2890A375 (Melanoma)≤100
SR-3029A375 (Melanoma)≤100
SR-4133J82 (Bladder Cancer)~100-200
SR-4310J82 (Bladder Cancer)~200-400

Note: This data is for compounds structurally related to this compound and may not be directly representative of this compound's cytotoxic potency.[3]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol outlines a method to determine the cytotoxic effect of this compound on a chosen cell line by measuring cell viability via an MTT assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate for at least 2 hours at room temperature with gentle shaking to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Analysis of Cell Cycle Arrest by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of a cell line using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

    • After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the chosen duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them in a centrifuge tube.

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content.

Visualizations

CK1_Inhibition_Pathway cluster_0 This compound Action cluster_1 Cellular Processes CK1_IN_1 This compound CK1_delta_epsilon CK1δ / CK1ε CK1_IN_1->CK1_delta_epsilon Inhibits Wnt_Pathway Wnt Signaling CK1_delta_epsilon->Wnt_Pathway Regulates Hedgehog_Pathway Hedgehog Signaling CK1_delta_epsilon->Hedgehog_Pathway Regulates Cell_Cycle Cell Cycle Progression CK1_delta_epsilon->Cell_Cycle Regulates Apoptosis Apoptosis CK1_delta_epsilon->Apoptosis Inhibits (indirectly) Cell_Proliferation Cell Proliferation Wnt_Pathway->Cell_Proliferation Promotes Hedgehog_Pathway->Cell_Proliferation Promotes Cell_Cycle->Cell_Proliferation Drives

Caption: Mechanism of this compound Induced Cytotoxicity.

Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity Observed Check_Concentration Verify Inhibitor Concentration and Solubility Start->Check_Concentration Dose_Response Perform Dose-Response and Time-Course Study Check_Concentration->Dose_Response Concentration OK Check_Cell_Line Assess Cell Line Sensitivity (CK1δ/ε expression) Dose_Response->Check_Cell_Line Resistant Cell Line is Resistant Check_Cell_Line->Resistant Low Expression Sensitive Cell Line is Sensitive Check_Cell_Line->Sensitive High Expression Consider_Off_Target Investigate Off-Target Effects Resistant->Consider_Off_Target Optimize Optimize Concentration and Incubation Time Sensitive->Optimize End End: Optimized Protocol Optimize->End Consider_Off_Target->End

Caption: Troubleshooting workflow for this compound cytotoxicity.

Experimental_Workflow_Cytotoxicity cluster_assays Cytotoxicity/Viability Assays Start Start: Prepare Cell Culture Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Treat_Cells Treat with this compound (Dose-Response) Seed_Cells->Treat_Cells Incubate Incubate for Defined Period (e.g., 24, 48, 72h) Treat_Cells->Incubate MTT_Assay MTT Assay (Metabolic Activity) Incubate->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Incubate->LDH_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubate->Apoptosis_Assay Analyze_Data Analyze Data and Determine IC50 MTT_Assay->Analyze_Data LDH_Assay->Analyze_Data Apoptosis_Assay->Analyze_Data End End: Report Results Analyze_Data->End

Caption: General experimental workflow for assessing cytotoxicity.

References

Technical Support Center: Navigating Long-Term Studies with CK1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing CK1-IN-1 in long-term experimental setups. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during prolonged studies with this casein kinase 1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the long-term use of this compound in cell culture?

Researchers employing this compound in long-term studies may encounter several challenges that can impact experimental outcomes. These include:

  • Compound Stability and Degradation: Like many small molecules, the stability of this compound in aqueous cell culture media over extended periods can be a concern. Degradation of the compound can lead to a decrease in its effective concentration, potentially causing variability in its inhibitory activity.

  • Off-Target Effects: While this compound is a potent inhibitor of CK1δ and CK1ε, it also exhibits inhibitory activity against other kinases, such as p38α MAPK.[1][2] In long-term studies, these off-target effects could lead to unintended phenotypic changes or toxicity in cells.

  • Development of Acquired Resistance: Prolonged exposure to a kinase inhibitor can lead to the development of resistance in cell populations. This can occur through various mechanisms, such as mutations in the target kinase or activation of alternative signaling pathways.[3][4]

  • Cytotoxicity: Continuous exposure to any bioactive compound, including this compound, may induce cytotoxicity over time, even at concentrations that are not acutely toxic. This can manifest as reduced cell proliferation, increased apoptosis, or changes in cell morphology.

Q2: What is the known kinase selectivity profile of this compound?

This compound is a potent inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε. It also demonstrates inhibitory activity against p38α mitogen-activated protein kinase (MAPK).

Target KinaseIC50 (nM)
CK1δ15[1][2]
CK1ε16[1][2]
p38α MAPK73[1][2]

Q3: How should I prepare and store this compound for long-term experiments?

For optimal stability, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[2]

  • Stock Solution Storage: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]

  • Working Solution Preparation: When preparing working solutions for your experiments, thaw a single aliquot of the DMSO stock and dilute it to the final desired concentration in your cell culture medium. It is recommended to prepare fresh working solutions for each media change to minimize potential degradation in the aqueous environment.

Troubleshooting Guides

Problem 1: Diminished or inconsistent inhibitor effect over time.

Possible Cause:

  • Compound Degradation: this compound may be degrading in the cell culture medium over the course of your experiment.

  • Development of Resistance: The cell population may be developing resistance to the inhibitor.

Troubleshooting Steps:

  • Increase Frequency of Media Changes: To counteract potential degradation, increase the frequency of media changes containing freshly diluted this compound. For example, if you are currently changing the media every 72 hours, consider changing it every 48 or even every 24 hours.

  • Verify Compound Activity: Test the activity of your current stock solution in a short-term assay to ensure it has not degraded during storage.

  • Monitor for Resistance:

    • Dose-Response Curve: Perform a dose-response experiment on the long-term treated cells and compare the IC50 value to the parental, untreated cells. A significant rightward shift in the IC50 curve indicates the development of resistance.

    • Molecular Analysis: If resistance is confirmed, consider investigating potential resistance mechanisms. This could involve sequencing the CSNK1D and CSNK1E genes to check for mutations or performing phosphoproteomic analysis to identify activated bypass pathways.

Problem 2: Increased cell death or unexpected morphological changes in long-term cultures.

Possible Cause:

  • Long-Term Cytotoxicity: The concentration of this compound, while not acutely toxic, may be causing cumulative cytotoxicity over time.

  • Off-Target Effects: The observed phenotype may be a result of the inhibition of off-target kinases like p38α MAPK.

Troubleshooting Steps:

  • Dose Titration: Perform a long-term viability assay with a range of this compound concentrations to determine the maximum tolerated dose for your specific cell line over the desired experimental duration. Assays like the MTT or CCK-8 assay can be used to quantify cell viability.[5]

  • Control for Off-Target Effects:

    • Use a Structurally Different CK1 Inhibitor: To confirm that the observed phenotype is due to CK1 inhibition and not an off-target effect of this compound, consider repeating a key experiment with a structurally unrelated CK1 inhibitor.

    • Rescue Experiment: If a specific off-target is suspected (e.g., p38α MAPK), investigate if activating that pathway can rescue the observed phenotype.

  • Regularly Monitor Cell Health: Closely monitor your cultures for changes in morphology, growth rate, and viability. Consider performing routine cell viability assays throughout the duration of the long-term experiment.

Experimental Protocols

Protocol: Long-Term Cell Viability Assay

This protocol can be used to assess the long-term cytotoxic effects of this compound on a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a low density that allows for logarithmic growth over the course of the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound or the vehicle control.

  • Long-Term Incubation and Treatment Renewal: Incubate the cells for the desired long-term duration (e.g., 7, 14, or 21 days). Renew the media with freshly prepared this compound or vehicle control every 48-72 hours.

  • Viability Assessment: At each desired time point, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to generate a long-term dose-response curve.

Protocol: Generation of this compound Resistant Cell Lines

This protocol outlines a general method for developing cell lines with acquired resistance to this compound.[1][2][6][7]

Materials:

  • Parental cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • Cell culture flasks

Procedure:

  • Determine Initial IC50: Perform a short-term dose-response experiment (e.g., 72 hours) to determine the initial IC50 of this compound for your parental cell line.

  • Initial Treatment: Start by treating the parental cell line with this compound at a concentration equal to the IC50.

  • Culture and Monitor: Culture the cells in the presence of the inhibitor. Initially, you may observe significant cell death.

  • Recovery and Expansion: Continue to culture the surviving cells, changing the medium with fresh inhibitor every 2-3 days. Once the cells recover and begin to proliferate steadily at this concentration, they can be expanded.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold with each subsequent passage, once the cells have adapted to the current concentration.

  • Repeat Cycles: Repeat the process of adaptation, expansion, and dose escalation over several months.

  • Characterization of Resistant Cells: Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), characterize the resistant cell line by comparing its IC50 to the parental line.

  • Cryopreservation: It is crucial to cryopreserve cells at various stages of the resistance development process.

Visualizations

Signaling_Pathway_Inhibition cluster_Wnt Wnt/β-catenin Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin CK1a CK1α CK1a->beta_catenin Phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression CK1_IN_1 This compound CK1de CK1δ/ε CK1_IN_1->CK1de Inhibits CK1de->Dishevelled Phosphorylates

Caption: this compound inhibits CK1δ/ε, which are involved in the Wnt signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_troubleshooting Troubleshooting Logic start Start Long-Term Experiment culture Culture cells with This compound start->culture media_change Regular media changes with fresh this compound culture->media_change observe Observe diminished effect or increased toxicity culture->observe media_change->culture check_degradation Hypothesis: Compound Degradation? observe->check_degradation check_resistance Hypothesis: Acquired Resistance? observe->check_resistance check_toxicity Hypothesis: Long-term Cytotoxicity? observe->check_toxicity solution_media Solution: Increase media change frequency check_degradation->solution_media solution_resistance Solution: Perform dose-response, characterize cells check_resistance->solution_resistance solution_toxicity Solution: Perform long-term viability assay check_toxicity->solution_toxicity

Caption: Troubleshooting workflow for long-term this compound studies.

References

Technical Support Center: Controlling for DMSO Effects in CK1-IN-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the casein kinase 1 (CK1) inhibitor, CK1-IN-1. Proper experimental design, particularly concerning the use of Dimethyl Sulfoxide (DMSO) as a vehicle, is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent small molecule inhibitor of Casein Kinase 1 (CK1). It exhibits high potency towards the CK1δ and CK1ε isoforms with IC50 values of 15 nM and 16 nM, respectively.[1][2] It is important to note that this compound also inhibits p38α Mitogen-Activated Protein Kinase (MAPK) with an IC50 of 73 nM.[1][2] CK1 is a family of serine/threonine kinases involved in numerous cellular processes, including the Wnt/β-catenin and p53 signaling pathways, circadian rhythm, and cell division.[3][4][5][6]

Q2: Why is DMSO used in this compound experiments and what are its potential effects?

This compound, like many small molecule inhibitors, has poor solubility in aqueous solutions. DMSO is a common aprotic solvent used to dissolve such compounds for in vitro and in vivo experiments.[7][8] However, DMSO itself can exert biological effects on cells, which are dependent on concentration, exposure time, and cell type.[9][10][11] These effects can range from altered cell viability and proliferation to changes in gene expression and signaling pathways.[9][10] Therefore, it is crucial to control for the effects of DMSO in your experiments.

Q3: What is the recommended final concentration of DMSO in cell culture experiments?

The final concentration of DMSO in cell culture should be kept as low as possible. A general guideline is to not exceed 0.1% (v/v) DMSO, as this concentration is well-tolerated by most cell lines with minimal off-target effects.[7] Some robust cell lines may tolerate up to 0.5% DMSO, but this should be determined empirically. Concentrations of 1% and higher are more likely to induce cytotoxic effects and other cellular changes.[9][10]

Q4: How should I prepare my this compound and DMSO vehicle controls?

It is critical to maintain a constant final concentration of DMSO across all experimental conditions, including your untreated and vehicle controls. To achieve this, prepare a high-concentration stock of this compound in 100% DMSO. Then, make serial dilutions of your this compound stock in culture medium. For your vehicle control, you should add the same volume of 100% DMSO to the culture medium as you did for your highest concentration of this compound. This ensures that any observed effects are due to the inhibitor and not the solvent.[12]

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Viability in Control Wells
  • Possible Cause: The DMSO concentration may be too high for your specific cell line.

  • Troubleshooting Steps:

    • Verify DMSO Concentration: Double-check your calculations for the final DMSO concentration in your culture wells.

    • Perform a DMSO Toxicity Assay: Culture your cells with a range of DMSO concentrations (e.g., 0.01%, 0.1%, 0.5%, 1%, 2%) for the duration of your experiment. Measure cell viability using an appropriate method (e.g., MTT assay, trypan blue exclusion). This will determine the maximum tolerable DMSO concentration for your cell line.

    • Reduce DMSO Concentration: If possible, prepare a more concentrated stock of this compound to reduce the volume of DMSO added to your culture medium.

Issue 2: Inconsistent or Non-reproducible Results
  • Possible Cause 1: Variable DMSO concentrations across wells.

  • Troubleshooting Steps:

    • Standardize Vehicle Control: Ensure that the final DMSO concentration is identical in all wells receiving the inhibitor and the vehicle control wells.[12]

    • Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of diluted inhibitor solutions.

  • Possible Cause 2: Precipitation of this compound in the culture medium.

  • Troubleshooting Steps:

    • Observe for Precipitate: Visually inspect your culture medium after adding the this compound stock solution.

    • Modify Dilution Method: Instead of adding the DMSO stock directly to a large volume of medium, try a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to your final volume of complete medium.

Issue 3: Observed Effect Does Not Correlate with Known CK1 Inhibition
  • Possible Cause: Off-target effects of this compound or DMSO.

  • Troubleshooting Steps:

    • Consider p38α MAPK Inhibition: Remember that this compound also inhibits p38α MAPK at slightly higher concentrations.[1][2] You can use a more specific p38α MAPK inhibitor as a control to see if it phenocopies the observed effect.

    • Use a Structurally Different CK1 Inhibitor: To confirm that the observed phenotype is due to CK1 inhibition, use another CK1 inhibitor with a different chemical scaffold as a positive control.

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a CK1δ or CK1ε mutant that is resistant to this compound.

    • Evaluate DMSO Effects: Review the literature for known effects of DMSO on your signaling pathway of interest in your specific cell type.

Data Presentation

Table 1: Effects of DMSO on Cell Viability in Various Cell Lines

Cell LineDMSO ConcentrationExposure TimeEffect on ViabilityReference
Ovarian Carcinoma (Caov-3, OVCAR-3, SK-OV-3)10⁻⁴ M (~0.00078%)Not SpecifiedSignificant increase in cell number[8]
Human Gingiva-derived Stem Cells3% and 10%1, 3, 5, 7, 10 daysDecreased cell viability and altered morphology[9]
Lung Adenocarcinoma (CL1-5)≤ 2%24 hoursNo significant reduction in viability[10]
Lung Adenocarcinoma (CL1-5)5%24 hours~50% reduction in viability[10]
Skin Fibroblasts< 0.1%4 daysIncreased number of live cells[11]
Skin Fibroblasts≥ 0.5%4 daysReduction in cell viability[11]
BSR cells≤ 1%72 hoursNo decrease in cell viability (slight increase)[13]
BSR cells2%72 hours28.9% decrease in cell viability[13]

Experimental Protocols

Protocol 1: Determining Maximum Tolerable DMSO Concentration
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete culture medium (e.g., 2%, 1%, 0.5%, 0.1%, 0.05%, 0.01%, and a media-only control).

  • Treatment: The following day, replace the existing medium with the prepared DMSO-containing media.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or WST-1 assay.

  • Data Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly affect cell viability.

Protocol 2: General Cell-Based Assay with this compound
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -20°C or -80°C.

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock.

    • Perform serial dilutions of the this compound stock in complete culture medium to achieve the desired final concentrations.

    • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO used for the highest this compound concentration to the same final volume of culture medium.

    • Untreated Control: Include wells with cells in culture medium only.

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared working solutions (this compound dilutions, vehicle control, and untreated control).

  • Incubation: Incubate the cells for the desired treatment period.

  • Downstream Analysis: Proceed with your intended downstream analysis, such as Western blotting for target phosphorylation, immunofluorescence, or a cell-based functional assay.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Role of CK1α in the Wnt/β-catenin signaling pathway.

p53_Signaling_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Activates CK1 CK1δ/ε ATM_ATR->CK1 Activates p53 p53 CK1->p53 Phosphorylates (activates) MDM2 MDM2 p53->MDM2 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Ubiquitination & Degradation

Caption: CK1δ/ε in the p53 signaling pathway upon DNA damage.

Experimental Workflow Diagram

experimental_workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_treatments Prepare this compound Dilutions & Vehicle Control overnight_incubation->prepare_treatments treat_cells Treat Cells prepare_treatments->treat_cells incubation_period Incubate for Desired Time treat_cells->incubation_period data_collection Collect Data (e.g., Western Blot, Viability Assay) incubation_period->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: General experimental workflow for a cell-based assay with this compound.

References

Technical Support Center: Overcoming Resistance to CK1-IN-1 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Casein Kinase 1 (CK1) inhibitor, CK1-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of Casein Kinase 1 (CK1), with high affinity for the CK1δ and CK1ε isoforms.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase to prevent the transfer of phosphate groups to substrate proteins.[1][2] By inhibiting CK1δ/ε, this compound can disrupt key oncogenic signaling pathways, such as the Wnt/β-catenin pathway, that are frequently dysregulated in cancer.[2][3]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A2: Resistance to kinase inhibitors like this compound can arise through various mechanisms. While specific resistance mechanisms to this compound are still under investigation, general principles of kinase inhibitor resistance suggest the following possibilities:

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating alternative survival pathways. For instance, resistance to another kinase inhibitor, a CHK1 inhibitor, has been associated with the upregulation of the PI3K/AKT and RHO/RAC/PAK signaling pathways.[4][5][6]

  • Target Alteration: Mutations in the CSNK1D or CSNK1E genes, which encode for CK1δ and CK1ε respectively, could alter the drug-binding site and reduce the affinity of this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.

  • Metabolic Reprogramming: Cancer cells may alter their metabolic pathways to survive the effects of CK1 inhibition.

Q3: How can I confirm if my cells have developed resistance to this compound?

A3: To confirm resistance, you should perform a dose-response experiment to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guides

Problem 1: Increased IC50 of this compound in my cell line.

This indicates the development of resistance. The following troubleshooting steps can help you investigate the underlying mechanisms.

Troubleshooting Workflow

start Increased IC50 Observed confirm_resistance Confirm Resistance (Repeat IC50 Assay) start->confirm_resistance investigate_bypass Investigate Bypass Pathways (Western Blot for p-AKT, p-ERK, etc.) confirm_resistance->investigate_bypass sequence_target Sequence CK1δ/ε Genes (Sanger or NGS) confirm_resistance->sequence_target assess_efflux Assess Drug Efflux (Rhodamine 123 Assay) confirm_resistance->assess_efflux combination_therapy Test Combination Therapies investigate_bypass->combination_therapy sequence_target->combination_therapy assess_efflux->combination_therapy

Caption: Troubleshooting workflow for investigating this compound resistance.

1. Confirm Resistance with a Cell Viability Assay

  • Objective: To quantitatively determine the fold-resistance of your cell line.

  • Recommendation: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on both the parental and suspected resistant cell lines.

Table 1: Example IC50 Values for a CK1δ/ε Inhibitor (SR-3029) in Pancreatic and Bladder Cancer Cell Lines

Cell Line (Cancer Type)IC50 (nM)
PANC-1 (Pancreatic)120
MIAPaCa-2 (Pancreatic)95
BxPC-3 (Pancreatic)150
HT-1376 (Bladder)80
J82 (Bladder)110
TCCSUP (Bladder)130
(Data is illustrative and based on findings for the CK1δ inhibitor SR-3029[7])

2. Investigate Activation of Bypass Signaling Pathways

  • Objective: To determine if alternative survival pathways are activated in resistant cells.

  • Recommendation: Use Western blotting to compare the phosphorylation status of key proteins in major survival pathways (e.g., PI3K/AKT, MAPK/ERK) between parental and resistant cells, both at baseline and after treatment with this compound.

Table 2: Key Antibodies for Western Blot Analysis of Bypass Pathways

PathwayPrimary Antibody
PI3K/AKTp-AKT (Ser473), AKT, p-mTOR, mTOR
MAPK/ERKp-ERK1/2 (Thr202/Tyr204), ERK1/2
Wnt/β-cateninActive-β-catenin, total β-catenin, c-Myc, Cyclin D1
Problem 2: My combination therapy with this compound is not showing a synergistic effect.

1. Rationale for Combination Therapy

  • Objective: To select a combination agent that targets a relevant resistance mechanism.

  • Recommendation: If you have identified an upregulated bypass pathway, select an inhibitor that targets a key node in that pathway. For example, if the PI3K/AKT pathway is activated, a PI3K or AKT inhibitor would be a rational choice.

2. Example of a Synergistic Combination: CK1δ Inhibition and Gemcitabine

  • Finding: Inhibition of CK1δ with the inhibitor SR-3029 has been shown to upregulate the expression of deoxycytidine kinase (dCK), the rate-limiting enzyme in the activation of the chemotherapeutic agent gemcitabine.[8]

  • Implication: This suggests that combining a CK1δ/ε inhibitor like this compound with gemcitabine could be a promising strategy, particularly in cancers where gemcitabine is a standard-of-care treatment.

Signaling Pathway: CK1δ Inhibition and Gemcitabine Sensitization

CK1_inhibitor This compound CK1_delta CK1δ CK1_inhibitor->CK1_delta inhibits dCK dCK (Deoxycytidine Kinase) CK1_delta->dCK represses dFdCTP dFdCTP (active Gemcitabine) dCK->dFdCTP activates Gemcitabine Gemcitabine (inactive) Gemcitabine->dFdCTP is converted to DNA_synthesis DNA Synthesis dFdCTP->DNA_synthesis inhibits Apoptosis Apoptosis DNA_synthesis->Apoptosis inhibition leads to

Caption: CK1δ inhibition upregulates dCK, enhancing gemcitabine efficacy.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine IC50
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Western Blotting for Wnt/β-catenin Pathway Proteins
  • Sample Preparation: Treat parental and resistant cells with this compound or vehicle for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-active-β-catenin, anti-total-β-catenin, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Experimental Workflow for Western Blotting

cell_culture Cell Culture & Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Standard workflow for Western blot analysis.

References

Technical Support Center: CK1-IN-1 Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of the casein kinase 1 (CK1) inhibitor, CK1-IN-1. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A: this compound in its solid (powder) form is stable for extended periods when stored under the proper conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations up to 62.5 mg/mL (163.02 mM).[1][2] It is crucial to use a fresh, anhydrous grade of DMSO, as the solvent is hygroscopic and absorbed water can impact the solubility and stability of the compound.[1][3] this compound is poorly soluble in water.[1][2]

Q3: How should I store this compound stock solutions?

A: Once dissolved in DMSO, it is critical to aliquot the stock solution into single-use volumes and store them at -80°C or -20°C to minimize degradation from repeated freeze-thaw cycles.[1][3] Different suppliers provide slightly varying stability information for stock solutions. A conservative approach based on available data is recommended.

Storage TemperatureRecommended Duration
-80°CUp to 2 years
-20°CUp to 1 year
Data compiled from multiple supplier recommendations.[1][3]

Q4: Is this compound sensitive to freeze-thaw cycles?

A: Yes, repeated freeze-thaw cycles are strongly discouraged for this compound stock solutions as they can lead to product inactivation and degradation.[1][2][3] For this reason, aliquoting the stock solution into volumes appropriate for single experiments is a critical step to ensure the compound's integrity and the reproducibility of your results.

Q5: How can I determine the stability of my this compound stock solution after a freeze-thaw cycle?

A: While it is best to avoid freeze-thaw cycles, you can assess the stability of your this compound solution by performing a comparative analysis. This typically involves comparing a sample that has undergone a freeze-thaw cycle to a freshly prepared or properly stored, un-thawed sample. Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to quantify the compound and detect any degradation products. A detailed protocol for this analysis is provided in the Troubleshooting Guide below.

Troubleshooting Guide

Issue: Concerns about the stability of a this compound stock solution that has undergone accidental freeze-thaw cycles.

This guide provides a detailed experimental protocol to assess the stability of this compound following one or more freeze-thaw cycles.

Experimental Protocol: Assessing this compound Freeze-Thaw Stability

Objective: To quantify the integrity of a this compound stock solution after subjecting it to a controlled number of freeze-thaw cycles.

Materials:

  • This compound stock solution in DMSO (the "test sample")

  • Freshly prepared this compound stock solution in DMSO at the same concentration (the "control sample")

  • Anhydrous DMSO

  • Appropriate aqueous buffer for dilution

  • HPLC or LC-MS system with a suitable C18 column

Methodology:

  • Sample Preparation:

    • Control Sample: Prepare a fresh stock solution of this compound in anhydrous DMSO at the desired concentration. This will serve as your baseline (T=0) reference.

    • Test Sample: Use an aliquot of your existing this compound stock solution that you wish to test.

  • Freeze-Thaw Cycling:

    • Subject the "test sample" to the desired number of freeze-thaw cycles. A typical cycle consists of:

      • Freezing the sample at -20°C or -80°C for a minimum of 12 hours.

      • Thawing the sample at room temperature until it is completely liquid.

    • Repeat this cycle for the desired number of iterations (e.g., 1, 3, 5, or 10 cycles).

  • Analytical Run:

    • After the final thaw, prepare both the "control" and "test" samples for analysis. This will typically involve diluting a small volume of the DMSO stock into an appropriate mobile phase or buffer.

    • Analyze both samples using a validated HPLC or LC-MS method. The method should be capable of separating this compound from potential degradants.

  • Data Analysis:

    • Compare the peak area of this compound in the chromatogram of the "test sample" to that of the "control sample".

    • Calculate the percentage of remaining this compound in the "test sample" relative to the control.

    • A significant decrease in the main peak area or the appearance of new peaks in the "test sample" chromatogram indicates degradation.

Data Presentation:

Sample IDNumber of Freeze-Thaw CyclesPeak Area (Arbitrary Units)% Remaining this compoundObservations (e.g., new peaks)
Control0Example: 1,500,000100%None
Test Sample 11Example: 1,485,00099%None
Test Sample 23Example: 1,425,00095%Minor new peak at RT X.XX min
Test Sample 35Example: 1,350,00090%Increased new peak at RT X.XX min
Test Sample 410Example: 1,125,00075%Significant degradation products

This table is a template for presenting results. Actual results will vary.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_cycle Freeze-Thaw Cycling cluster_analysis Analysis prep_control Prepare Fresh Control Stock hplc HPLC / LC-MS Analysis prep_control->hplc prep_test Aliquot Existing Test Stock freeze Freeze (-20°C / -80°C) prep_test->freeze thaw Thaw (Room Temp) freeze->thaw repeat Repeat N Cycles thaw->repeat repeat->freeze N > 1 repeat->hplc N = 0 data Compare Peak Areas & Quantify Degradation hplc->data

Caption: Workflow for assessing this compound freeze-thaw stability.

logical_relationship storage Proper Storage (Aliquoted, -80°C) integrity Compound Integrity & Activity storage->integrity Maintains improper Improper Handling (Repeated Freeze-Thaw) improper->integrity Compromises reproducibility Experimental Reproducibility integrity->reproducibility Ensures

Caption: Impact of handling on experimental outcomes.

References

Technical Support Center: Ensuring Isoform-Specific Inhibition with CK1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective use of CK1-IN-1, a potent inhibitor of Casein Kinase 1 (CK1). Our goal is to help you achieve reliable and isoform-specific inhibition in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule inhibitor of Casein Kinase 1 (CK1). It exhibits potent inhibitory activity against the CK1δ and CK1ε isoforms with IC50 values of 15 nM and 16 nM, respectively. It also shows activity against p38α Mitogen-Activated Protein Kinase (MAPK) with an IC50 of 73 nM.[1][2]

Q2: What are the known off-targets of this compound?

A2: Besides its primary targets CK1δ and CK1ε, this compound is known to inhibit p38α MAPK.[1][2] It is selective against TGF-β receptor type 1 (ALK5) and type 2 (TGFBR2) at concentrations up to 1 µM.[3] However, a comprehensive kinome-wide screen has not been widely published, so it is crucial to empirically test for off-target effects in your specific model system.

Q3: What is the recommended starting concentration for cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell type, treatment duration, and the specific biological question. A common starting point for cell-based assays is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations (e.g., 10 nM to 10 µM). It is important to note that at 5 µM, this compound did not effectively promote the differentiation of human embryonic stem cells into cardiomyocytes.[2]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[3] For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of up to 77 mg/mL (200.83 mM).[1] It is recommended to use fresh DMSO as it is hygroscopic and moisture can reduce the solubility of the compound.[1] Store stock solutions at -20°C or -80°C for long-term stability.[2][4] For animal experiments, specific formulation protocols should be followed, for example, by dissolving in a vehicle like corn oil.[1]

Q5: What are the main signaling pathways regulated by CK1 isoforms?

A5: CK1 isoforms are involved in a multitude of cellular processes and signaling pathways, including the Wnt/β-catenin pathway, the p53 pathway, circadian rhythm regulation, and DNA repair.[5][6] Due to the diverse roles of CK1 isoforms, inhibition with this compound can have wide-ranging effects on cellular function.[7][8]

Quantitative Data Summary

The following table summarizes the known inhibitory activities of this compound.

TargetIC50 Value
CK1δ15 nM[1][2]
CK1ε16 nM[1][2]
p38α MAPK73 nM[1][2]
TGF-β receptor type 1 (ALK5)151.8 nM[3]

Visualizing Key Pathways and Workflows

CK1_Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nuc Wnt ON State Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl Axin Axin Dvl->Axin GSK3b GSK3β Dvl->GSK3b Beta_Catenin β-catenin Axin->Beta_Catenin APC APC APC->Beta_Catenin GSK3b->Beta_Catenin CK1a CK1α CK1a->Beta_Catenin Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Phosphorylation & Ubiquitination Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes CK1_IN_1 This compound CK1_IN_1->CK1a Beta_Catenin_Nuc β-catenin Beta_Catenin_Nuc->TCF_LEF

Caption: Wnt/β-catenin signaling pathway and the inhibitory role of this compound.

p53_Regulation DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR CK1 CK1 (δ/ε) ATM_ATR->CK1 p53 p53 CK1->p53 Phosphorylation p53_P Phosphorylated p53 (e.g., Ser20) p53->p53_P Proteasome Proteasomal Degradation p53->Proteasome MDM2 MDM2 MDM2->p53 Ubiquitination p53_P->MDM2 Inhibits binding Cell_Cycle_Arrest Cell Cycle Arrest p53_P->Cell_Cycle_Arrest Apoptosis Apoptosis p53_P->Apoptosis CK1_IN_1 This compound CK1_IN_1->CK1

Caption: Regulation of p53 by CK1 and the effect of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or weak inhibition of CK1δ/ε activity Inhibitor Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.Prepare fresh stock solutions of this compound. Aliquot stock solutions into smaller volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.[2][4]
Incorrect Concentration: Calculation error or use of a concentration that is too low for the experimental system.Verify calculations and perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Assay Conditions: Suboptimal ATP concentration in biochemical assays can affect IC50 values.For in vitro kinase assays, use an ATP concentration close to the Km value for the specific CK1 isoform to accurately determine the inhibitor's potency.
Inconsistent results between experiments Solubility Issues: this compound precipitation in aqueous buffers or cell culture media.Ensure the final DMSO concentration in your assay is low (typically <0.5%) and compatible with your cells. Use sonication to aid dissolution if necessary.[2] Always use freshly opened, anhydrous DMSO.[1]
Cellular Variability: Differences in cell passage number, density, or metabolic state.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities.
Evidence of off-target effects Inhibition of p38α MAPK: this compound has known activity against p38α MAPK.[1][2]Use the lowest effective concentration of this compound that inhibits CK1δ/ε without significantly affecting p38α signaling. Include a specific p38α MAPK inhibitor as a control to dissect the observed phenotype.
Inhibition of other kinases: Due to the conserved nature of the ATP-binding pocket, off-target kinase inhibition is possible.Perform a kinome-wide selectivity screen to identify potential off-targets. Alternatively, test the effect of this compound on the phosphorylation of known substrates of other related kinases.
Unexpected cellular phenotype Cell Permeability: Insufficient penetration of the inhibitor into the cells.While many kinase inhibitors are cell-permeable, this can be a limiting factor. Consider using a cell-based target engagement assay (e.g., NanoBRET) to confirm intracellular target binding.
Complex Biological Roles of CK1: CK1 isoforms regulate numerous pathways, and inhibition can lead to complex and sometimes counterintuitive cellular responses.[5][6]Carefully review the literature on the roles of CK1δ and CK1ε in your specific biological context. Use multiple readouts to assess the inhibitor's effects.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay for CK1δ/ε Inhibition

This protocol describes a general procedure for a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 of this compound against CK1δ and CK1ε.

Materials:

  • Recombinant human CK1δ or CK1ε

  • TR-FRET compatible substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound

  • DMSO

  • Europium-labeled anti-phospho-substrate antibody

  • TR-FRET detection buffer

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare this compound dilutions: Create a serial dilution of this compound in DMSO. Further dilute these into the kinase reaction buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells.

  • Prepare kinase solution: Dilute the recombinant CK1δ or CK1ε to the desired concentration in kinase reaction buffer.

  • Prepare substrate/ATP mix: Prepare a solution containing the substrate peptide and ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase isoform.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 2.5 µL of the diluted kinase solution to each well.

    • Incubate for 15-30 minutes at room temperature.

  • Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mix to each well to start the reaction.

  • Incubate: Cover the plate and incubate at room temperature for the desired time (e.g., 60 minutes).

  • Stop Reaction and Detect: Add 10 µL of the TR-FRET detection buffer containing the Europium-labeled antibody and a stop reagent (e.g., EDTA) to each well.

  • Incubate: Incubate for 60 minutes at room temperature, protected from light.

  • Read Plate: Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of p53 Phosphorylation in Cells

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of p53 at Serine 20, a known CK1 phosphorylation site, in a cellular context.[9]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • DNA damaging agent (e.g., etoposide or doxorubicin) as a positive control for p53 activation

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-p53 (Ser20)

    • Mouse anti-total p53

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or DMSO for the desired time. Include a positive control group treated with a DNA damaging agent.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p53 (Ser20) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • (Optional) Strip the membrane and re-probe with antibodies for total p53 and β-actin to confirm equal loading and assess changes in total p53 levels.

  • Data Analysis: Quantify the band intensities and normalize the phospho-p53 signal to total p53 and the loading control.

exp_workflow cluster_validation Validation Steps start Start: Hypothesis involving CK1δ/ε biochem_assay Biochemical Kinase Assay (e.g., TR-FRET) start->biochem_assay determine_ic50 Determine IC50 for CK1δ, CK1ε, and off-targets biochem_assay->determine_ic50 cell_based_assay Cell-Based Assay (e.g., Western Blot for p-p53) determine_ic50->cell_based_assay Inform concentration range dose_response Perform Dose-Response with this compound cell_based_assay->dose_response target_engagement Cellular Target Engagement (e.g., NanoBRET) dose_response->target_engagement phenotype_analysis Analyze Cellular Phenotype dose_response->phenotype_analysis confirm_binding Confirm Intracellular Target Binding target_engagement->confirm_binding confirm_binding->phenotype_analysis interpret_results Interpret Results & Draw Conclusions phenotype_analysis->interpret_results

Caption: Experimental workflow for validating this compound activity.

References

identifying potential artifacts in CK1-IN-1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CK1-IN-1. The information is designed to help identify potential artifacts and provide solutions to common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent inhibitor of Casein Kinase 1 (CK1) isoforms δ (delta) and ε (epsilon).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of these kinases.[3]

Q2: What are the known off-targets of this compound?

The most well-characterized off-target of this compound is p38α mitogen-activated protein kinase (MAPK).[1][2] The IC50 for p38α MAPK is higher than for CK1δ and CK1ε, but it can still be significantly inhibited at concentrations commonly used in cell-based assays.

Q3: My cells are showing unexpected phenotypes related to Wnt signaling after this compound treatment. What could be the cause?

This could be a result of the dual inhibition of CK1 and p38α MAPK. Both kinases are known to play roles in the Wnt/β-catenin signaling pathway.[4] CK1 isoforms are involved in the phosphorylation of β-catenin, which can mark it for degradation. Inhibition of CK1 can therefore lead to β-catenin stabilization and activation of Wnt signaling. Conversely, p38 MAPK has also been implicated in regulating Wnt signaling, and its inhibition can have complex, sometimes contradictory, effects depending on the cellular context. Dissecting these effects may require the use of more selective inhibitors for either target as controls.

Q4: I am observing unexpected changes in microtubule stability in my experiments. Could this be related to this compound?

While not a primary reported effect of this compound, some kinase inhibitors have been shown to have unexpected microtubule-stabilizing activities.[5] This is an important consideration, especially if your experimental readout is sensitive to changes in the cytoskeleton. If you observe phenotypes such as altered cell morphology, mitotic arrest, or changes in tubulin polymerization, it would be prudent to investigate potential off-target effects on the microtubule network.

Q5: How can I confirm that this compound is engaging its target in my cells?

A Cellular Thermal Shift Assay (CETSA) is the gold-standard method to confirm target engagement in intact cells.[6][7] This assay measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of CK1δ or CK1ε in the presence of this compound would confirm that the inhibitor is binding to its intended target in your experimental system.

Data Presentation

Table 1: In Vitro IC50 Values for this compound

TargetIC50 (nM)
CK1δ15[1][2]
CK1ε16[1][2]
p38α MAPK73[1][2]

Experimental Protocols

Protocol 1: Western Blotting for Wnt Signaling Pathway Analysis

This protocol outlines the steps to analyze changes in key Wnt signaling proteins following this compound treatment.

1. Cell Lysis and Protein Quantification:

  • Plate and treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the appropriate duration.
  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each sample using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
  • Boil the samples at 95-100°C for 5-10 minutes.
  • Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-β-catenin, total β-catenin, Axin, GSK3β, and a loading control like GAPDH or β-actin) overnight at 4°C.
  • Wash the membrane three times with TBST for 5-10 minutes each.
  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.
  • Develop the blot using an ECL substrate and image the chemiluminescence.

Protocol 2: Cell Viability Assay (MTS/MTT)

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.

1. Cell Plating and Treatment:

  • Seed cells in a 96-well plate at a predetermined optimal density.
  • Allow cells to adhere overnight.
  • Treat cells with a serial dilution of this compound and a vehicle control. Include wells with media only for a blank control.
  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

2. Assay Procedure:

  • Add MTS or MTT reagent to each well according to the manufacturer's instructions.
  • Incubate the plate for 1-4 hours at 37°C.
  • If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.
  • Read the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the blank wells from all other wells.
  • Normalize the absorbance of the treated wells to the vehicle control wells to determine the percentage of cell viability.
  • Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a method to confirm the binding of this compound to its target proteins in a cellular context.[6][7]

1. Cell Treatment and Heating:

  • Treat cultured cells with this compound or vehicle control for a specified time.
  • Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
  • Divide the cell suspension into aliquots in PCR tubes.
  • Heat the aliquots at different temperatures for a set time (e.g., 3 minutes) using a thermocycler, followed by a cooling step.

2. Lysis and Separation of Soluble Fraction:

  • Lyse the cells by freeze-thaw cycles.
  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
  • Collect the supernatant containing the soluble proteins.

3. Protein Detection:

  • Analyze the soluble fractions by Western blotting, as described in Protocol 1, using antibodies specific for CK1δ and CK1ε.
  • Quantify the band intensities at each temperature for both the treated and control samples.

4. Data Analysis:

  • Plot the percentage of soluble protein against the temperature to generate melting curves.
  • A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the target protein upon inhibitor binding.

Mandatory Visualizations

CK1_Signaling_Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_Inhibitor This compound Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Axin_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Axin_Complex Inhibits beta_catenin β-catenin Axin_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression CK1_IN_1 This compound CK1_delta_epsilon CK1δ / CK1ε CK1_IN_1->CK1_delta_epsilon Inhibits p38_MAPK p38α MAPK CK1_IN_1->p38_MAPK Inhibits (Off-target) CK1_delta_epsilon->Axin_Complex Component of p38_MAPK->Axin_Complex May regulate

Caption: Simplified Wnt/β-catenin signaling pathway and the points of intervention by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Concentration Is the inhibitor concentration appropriate? Start->Check_Concentration Check_On_Target Is the on-target effect as expected? Check_Concentration->Check_On_Target Yes Optimize_Assay Optimize assay conditions (e.g., incubation time, antibody dilution) Check_Concentration->Optimize_Assay No Consider_Off_Target Consider p38α MAPK off-target effects Check_On_Target->Consider_Off_Target No Check_Controls Review positive and negative controls Check_On_Target->Check_Controls Yes CETSA Perform CETSA to confirm target engagement Consider_Off_Target->CETSA Check_Controls->Optimize_Assay Consult_Literature Consult literature for similar artifacts CETSA->Consult_Literature End Artifact Identified / Experiment Optimized Optimize_Assay->End Consult_Literature->End

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

Troubleshooting Guide

Potential Problem Possible Cause Recommended Solution
No effect or weaker than expected effect on target pathway 1. Inhibitor degradation: Improper storage or repeated freeze-thaw cycles. 2. Low cell permeability: The inhibitor is not reaching its intracellular target. 3. Incorrect concentration: Calculation error or use of a sub-optimal concentration. 4. Inactive target kinase: The target CK1 isoform may not be active in your cell line or under your experimental conditions.1. Aliquot the inhibitor upon receipt and store at -80°C. Use fresh aliquots for each experiment. 2. Confirm target engagement using a CETSA (see Protocol 3). 3. Perform a dose-response curve to determine the optimal concentration. 4. Confirm expression and activity of CK1δ/ε in your cell model.
Unexpected or contradictory results in Wnt signaling assays 1. Off-target effect: Inhibition of p38α MAPK is confounding the results. 2. Cell-type specific effects: The role of CK1 and p38 in Wnt signaling can vary between cell lines.1. Use a highly selective p38α MAPK inhibitor as a control to dissect the effects. Compare the phenotype of this compound with the selective p38 inhibitor. 2. Carefully review the literature for the role of these kinases in your specific cell model.
High background or non-specific bands in Western blots 1. Antibody issues: Primary or secondary antibody concentration is too high, or the antibody is not specific. 2. Insufficient blocking or washing: Leads to non-specific antibody binding.1. Titrate your primary and secondary antibodies to find the optimal dilution. Run a control with only the secondary antibody to check for non-specific binding. 2. Ensure blocking is done for at least 1 hour and that washes are thorough.
Inconsistent results in cell viability assays 1. Assay interference: The inhibitor may interfere with the chemistry of the viability assay (e.g., reductase activity for MTT/MTS assays). 2. Cytostatic vs. cytotoxic effects: The inhibitor may be stopping cell proliferation without inducing cell death, which can be misinterpreted by some assays.1. Use an orthogonal viability assay that relies on a different principle (e.g., ATP-based assay like CellTiter-Glo or a direct cell counting method). 2. Use a method that can distinguish between cytostatic and cytotoxic effects, such as flow cytometry with apoptosis markers (e.g., Annexin V/PI staining).

References

Validation & Comparative

Validating the Inhibitory Effect of CK1-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the casein kinase 1 (CK1) inhibitor, CK1-IN-1, with other commercially available CK1 inhibitors. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool compound for their studies.

Introduction to Casein Kinase 1

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are ubiquitously expressed in eukaryotic cells. This family includes several isoforms (α, β, γ1, γ2, γ3, δ, and ε) which play crucial roles in a multitude of cellular processes.[1][2] These processes include the regulation of signal transduction pathways critical for cell growth, proliferation, embryonic development, and circadian rhythms.[1] Key signaling pathways modulated by CK1 include the Wnt/β-catenin, Hedgehog (Hh), and Hippo pathways.[1] Dysregulation of CK1 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and sleep disorders, making it an attractive target for therapeutic intervention.[3][4]

Overview of this compound

This compound is a potent inhibitor of Casein Kinase 1. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase to prevent the phosphorylation of its substrates.[5]

Comparative Analysis of CK1 Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound and other commonly used CK1 inhibitors against the CK1δ and CK1ε isoforms. It is important to note that the IC50 values presented are compiled from various sources and may not be directly comparable due to differences in experimental conditions.

InhibitorTarget(s)IC50 (CK1δ)IC50 (CK1ε)Known Off-TargetsReference(s)
This compound CK1δ, CK1ε, VRK1 17 nM 15 nM VRK1 (Ki = 37.9 nM) [6]
PF-670462CK1δ, CK1ε14 nM~84 nM (6-fold selective for δ)p38, EGFR, and others (non-selective kinase inhibitor)[5][7][8]
D4476CK1δ300 nM-ALK5 (IC50 = 500 nM), p38α[9][10][11]
IC261CK1δ, CK1ε1 µM1 µMTubulin (inhibits microtubule polymerization)[5][7]

Note: A lower IC50 value indicates a higher potency of the inhibitor. The data presented here is for comparative purposes and has been collected from different studies. For direct comparison, it is recommended to test the inhibitors head-to-head under identical experimental conditions.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory effect of a compound on CK1 activity. This can be adapted for various detection methods, such as radiometric assays or luminescence-based assays like the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human CK1δ or CK1ε enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • Substrate (e.g., α-casein or a specific peptide substrate)

  • ATP

  • This compound and other inhibitors of interest

  • Detection reagent (e.g., [γ-³²P]ATP for radiometric assay or ADP-Glo™ reagents)

  • 96-well or 384-well plates

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Prepare Reagents: Dilute the CK1 enzyme, substrate, and ATP in the kinase buffer to their desired working concentrations. Prepare serial dilutions of the inhibitors.

  • Reaction Setup: In a multi-well plate, add the diluted inhibitor solution.

  • Add Enzyme: Add the diluted CK1 enzyme to each well.

  • Initiate Reaction: Add the substrate/ATP mixture to each well to start the kinase reaction. The final reaction volume is typically 15-25 µL.[5]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[5]

  • Stop Reaction and Detect Signal:

    • Radiometric Assay: Stop the reaction by adding a stop solution (e.g., 0.5 M orthophosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • ADP-Glo™ Assay: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Analysis: Plot the measured signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Processes

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical signaling cascade regulated by CK1. The diagram below illustrates the "off" and "on" states of this pathway. In the absence of a Wnt signal ("off" state), CK1α phosphorylates β-catenin, marking it for degradation. When Wnt is present ("on" state), this degradation is inhibited, allowing β-catenin to accumulate and activate target gene expression.

Wnt_Signaling cluster_off Wnt 'Off' State cluster_on Wnt 'On' State CK1a CK1α beta_catenin_off β-catenin CK1a->beta_catenin_off P Destruction_Complex Destruction Complex CK1a->Destruction_Complex GSK3b GSK3β GSK3b->beta_catenin_off P GSK3b->Destruction_Complex Axin Axin Axin->Destruction_Complex APC APC APC->Destruction_Complex Proteasome Proteasome beta_catenin_off->Proteasome Degradation Destruction_Complex->beta_catenin_off Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5_6 Frizzled->LRP5_6 co-receptor Dsh Dsh LRP5_6->Dsh activates Dsh->Axin inhibits destruction complex beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus translocates Gene_Expression Gene_Expression Nucleus->Gene_Expression activates Kinase_Inhibitor_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Assays HTS High-Throughput Screening (Primary Screen) Hit_Confirmation Hit Confirmation (Dose-Response) HTS->Hit_Confirmation IC50 IC50 Determination Hit_Confirmation->IC50 Selectivity Selectivity Profiling (Kinase Panel) IC50->Selectivity Target_Engagement Target Engagement (e.g., Western Blot for p-Substrate) Selectivity->Target_Engagement Cell_Viability Cell Viability/Proliferation (e.g., MTT Assay) Target_Engagement->Cell_Viability Pathway_Modulation Pathway Modulation (e.g., Reporter Assay) Cell_Viability->Pathway_Modulation

References

A Researcher's Guide to Confirming CK1-IN-1 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and binds to its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established methods to confirm target engagement of CK1-IN-1, a known inhibitor of Casein Kinase 1 (CK1), in a cellular context. We will delve into direct and indirect biophysical and biochemical assays, complete with detailed experimental protocols and illustrative data.

This compound is a potent inhibitor of CK1δ and CK1ε with in vitro IC50 values of 15 nM and 16 nM, respectively[1]. However, confirming that this potency translates to target engagement within the complex milieu of a living cell is paramount. This guide compares three robust methods: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and Western Blotting for downstream signaling modulation.

Comparison of Target Engagement Methods for this compound

Method Principle Measures Advantages Considerations Illustrative Cellular Potency (EC50)
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged CK1 and a fluorescent tracer. This compound competes with the tracer.Direct binding of this compound to CK1 in live cells.Quantitative, high-throughput, real-time measurement of compound affinity and occupancy.Requires genetic modification of cells to express the NanoLuc®-CK1 fusion protein.50 - 200 nM
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Direct binding of this compound to endogenous or overexpressed CK1 in cells or lysates.Label-free, applicable to endogenous proteins, reflects intracellular binding.Lower throughput than NanoBRET, requires specific antibodies for detection, protein must be thermally stable enough to show a shift.100 - 500 nM
Western Blot (Downstream Signaling) Measures the functional consequence of CK1 inhibition on a downstream substrate. For CK1, this is often the phosphorylation of β-catenin at Serine 45.Indirect measure of target engagement by assessing the modulation of a downstream biomarker.Physiologically relevant, utilizes standard laboratory techniques, measures functional outcome of target inhibition.Indirect, pathway complexities can influence the readout, requires specific and sensitive phospho-antibodies.200 nM - 1 µM

Note: The illustrative cellular potency values are hypothetical estimates for this compound based on its in vitro potency and typical shifts observed between biochemical and cellular assays. Actual values would need to be determined experimentally.

Method 1: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based assay that measures the binding of a compound to a target protein in live cells. It relies on energy transfer from a NanoLuc® luciferase-tagged CK1 protein (the donor) to a cell-permeable fluorescent tracer that binds to the CK1 active site (the acceptor). When this compound is introduced, it competes with the tracer for binding to CK1, leading to a decrease in the BRET signal.

Experimental Workflow

cluster_0 Day 1: Cell Preparation cluster_1 Day 2: Assay cluster_2 Data Analysis a Seed HEK293 cells into a 96-well plate b Transfect cells with NanoLuc®-CK1δ/ε fusion vector a->b c Add NanoBRET® Tracer to cells d Add serial dilutions of this compound c->d e Incubate for 2 hours at 37°C d->e f Add NanoBRET® Nano-Glo® Substrate e->f g Measure Donor (460 nm) and Acceptor (610 nm) emissions f->g h Calculate BRET ratio (Acceptor/Donor) i Plot BRET ratio vs. [this compound] h->i j Determine cellular IC50 i->j

NanoBRET™ Experimental Workflow

Detailed Protocol
  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Seed cells into a 96-well white-bottom plate at a density of 2 x 10^4 cells per well.

    • Transfect cells with a plasmid encoding for a NanoLuc®-CK1δ or NanoLuc®-CK1ε fusion protein using a suitable transfection reagent. Incubate for 24 hours.

  • Assay Procedure:

    • Prepare a working solution of the appropriate NanoBRET™ tracer in Opti-MEM.

    • Prepare serial dilutions of this compound in Opti-MEM.

    • To the cells, add the tracer at the recommended concentration.

    • Immediately add the this compound dilutions to the wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.

    • Add the detection reagent to each well.

    • Read the plate on a luminometer equipped with 460 nm (donor) and 610 nm long-pass (acceptor) filters.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot.

Experimental Workflow

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Analysis a Culture cells to confluency b Treat cells with this compound or vehicle (DMSO) a->b c Incubate for 1 hour at 37°C b->c d Harvest and resuspend cells in PBS e Aliquot cell suspension d->e f Heat aliquots at different temperatures (e.g., 40-70°C) for 3 minutes e->f g Cool on ice f->g h Lyse cells by freeze-thaw cycles i Centrifuge to pellet aggregated proteins h->i j Collect supernatant (soluble fraction) i->j k Analyze soluble CK1 levels by Western Blot j->k l Quantify band intensities k->l o Perform isothermal dose-response to get EC50 l->o m Plot % soluble CK1 vs. Temperature n Determine thermal shift (ΔTm) m->n

CETSA Experimental Workflow

Detailed Protocol
  • Cell Treatment:

    • Grow cells (e.g., HEK293T or a relevant cancer cell line) to 80-90% confluency.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by three cycles of freeze-thawing.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific for CK1δ or CK1ε. A loading control like GAPDH should also be probed.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For a melt curve, plot the percentage of soluble CK1 (normalized to the 37°C sample) against the temperature for both vehicle and this compound treated samples. A shift in the melting temperature (Tm) indicates target engagement.

    • For an isothermal dose-response curve, heat all samples at a single, optimized temperature (e.g., the Tm of the vehicle-treated sample) and plot the amount of soluble CK1 against the this compound concentration to determine the EC50.

Method 3: Western Blot for Downstream Signaling (Wnt/β-catenin Pathway)

CK1 plays a crucial role in the Wnt/β-catenin signaling pathway by phosphorylating β-catenin at Serine 45 (S45). This initial phosphorylation primes β-catenin for subsequent phosphorylation by GSK3β, leading to its ubiquitination and proteasomal degradation. Inhibition of CK1 by this compound is expected to decrease the phosphorylation of β-catenin at S45, leading to its stabilization and accumulation.

Wnt/β-catenin Signaling Pathway

cluster_0 Wnt OFF State cluster_2 This compound Effect CK1 CK1 p_bCat p-β-catenin (S45) CK1->p_bCat p GSK3b GSK3β pp_bCat p-β-catenin (T41, S37, S33) GSK3b->pp_bCat p Axin Axin APC APC bCat β-catenin bCat->p_bCat p_bCat->pp_bCat Ub Ubiquitination pp_bCat->Ub Proteasome Proteasomal Degradation Ub->Proteasome CK1_inhibited CK1 CK1_inhibited->p_bCat CK1_IN_1 This compound CK1_IN_1->CK1_inhibited bCat_stable β-catenin (stabilized) Nucleus Nucleus bCat_stable->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_expression Target Gene Expression TCF_LEF->Gene_expression

CK1's Role in Wnt/β-catenin Signaling and the Effect of this compound

Detailed Protocol
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T, or a colon cancer cell line with active Wnt signaling like HCT116) to 70-80% confluency.

    • Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a defined period (e.g., 4-6 hours).

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of the supernatant.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-β-catenin (Ser45) overnight at 4°C.

    • Also, probe separate blots with antibodies for total β-catenin and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for phospho-β-catenin (S45), total β-catenin, and the loading control.

    • Normalize the phospho-β-catenin signal to the total β-catenin signal and/or the loading control.

    • Plot the normalized phospho-β-catenin signal against the concentration of this compound to observe the dose-dependent inhibition of β-catenin phosphorylation.

Conclusion

Confirming target engagement in a cellular setting is a non-negotiable step in validating the mechanism of action of a kinase inhibitor like this compound. The three methods described here—NanoBRET, CETSA, and downstream Western blotting—provide a powerful and complementary toolkit for researchers.

  • NanoBRET offers a highly quantitative and direct measure of binding in live cells, ideal for high-throughput screening and detailed affinity studies.

  • CETSA provides a label-free approach to confirm direct target binding to endogenous proteins, offering a strong validation of target engagement.

  • Western blotting for downstream signaling provides crucial evidence of the functional consequences of target engagement, linking binding to a physiological response.

By employing a combination of these methods, researchers can confidently establish the cellular target engagement of this compound, providing a solid foundation for further preclinical and clinical development.

References

A Comparative Guide to Casein Kinase 1 Inhibitors: CK1-IN-1 vs. PF-670462

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent Casein Kinase 1 (CK1) inhibitors: CK1-IN-1 and PF-670462. The information presented is intended to assist researchers in making informed decisions for their specific experimental needs.

Introduction to Casein Kinase 1

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are ubiquitously expressed in eukaryotic cells and play crucial roles in a multitude of cellular processes. The CK1 family consists of several isoforms, including α, β, γ1-3, δ, and ε. These kinases are involved in the regulation of diverse signaling pathways, most notably the Wnt/β-catenin and circadian rhythm pathways. Dysregulation of CK1 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and sleep phase syndromes, making CK1 isoforms attractive therapeutic targets.

CK1 inhibitors are valuable tools for dissecting the physiological and pathological roles of these kinases. This guide focuses on a comparative analysis of two widely used CK1 inhibitors, this compound and PF-670462, summarizing their biochemical and cellular activities based on available experimental data.

Biochemical Potency and Selectivity

The inhibitory activity of this compound and PF-670462 against the key circadian rhythm-regulating isoforms, CK1δ and CK1ε, has been determined through in vitro kinase assays.

InhibitorTargetIC50 (nM)Off-Target(s) with IC50 (nM)
This compound CK1δ15[1]p38α MAPK (73)[1]
CK1ε16[1]
PF-670462 CK1δ14[2]JNK, p38, EGFR isoforms (inhibited ≥90% at 10 µM)[3]
CK1ε7.7[2]

Summary of Potency and Selectivity:

Both this compound and PF-670462 are potent, low-nanomolar inhibitors of both CK1δ and CK1ε. This compound also demonstrates inhibitory activity against p38α MAPK in the nanomolar range.[1]

The selectivity profile of PF-670462 is a subject of conflicting reports. While some studies describe it as a selective inhibitor with over 30-fold selectivity against a panel of 42 other kinases, a broader KINOMEscan analysis revealed it to be a non-selective kinase inhibitor, significantly inhibiting 44 other kinases at a concentration of 10 µM.[2][3] This broad activity includes pro-apoptotic kinases such as JNK and p38, as well as EGFR isoforms.[3] Researchers should consider this potential for off-target effects when interpreting experimental results with PF-670462.

Cellular Effects

The cellular activity of these inhibitors has been characterized in the context of key CK1-regulated pathways.

Circadian Rhythm

CK1δ and CK1ε are central components of the molecular clock that governs circadian rhythms. Inhibition of these kinases can modulate the period length of the circadian cycle.

  • PF-670462 has been extensively studied for its effects on circadian rhythms. It has been shown to dose-dependently lengthen the circadian period in various cell types and in vivo.[4][5] This effect is primarily attributed to the inhibition of CK1δ.[4] PF-670462 treatment leads to the nuclear retention of the PER2 protein, a key negative regulator in the circadian feedback loop.[4][6] In animal models, PF-670462 has been demonstrated to restore behavioral rhythmicity in arrhythmic models.[7]

  • This compound 's effects on the circadian rhythm are less well-documented in publicly available literature. Given its potent inhibition of CK1δ and CK1ε, it is predicted to have a similar period-lengthening effect.

Wnt/β-catenin Signaling

CK1 isoforms, particularly CK1α, δ, and ε, are critical regulators of the Wnt/β-catenin signaling pathway, which is essential for embryonic development and tissue homeostasis.

  • PF-670462 has been shown to be a potent inhibitor of Wnt/β-catenin signaling.[8] CK1δ and CK1ε are known to play a positive role in the Wnt pathway by phosphorylating components of the β-catenin destruction complex.[9]

  • The effect of This compound on the Wnt/β-catenin signaling pathway has not been extensively characterized in the reviewed literature. However, its potent inhibition of CK1δ and CK1ε suggests it would also inhibit this pathway.

Experimental Methodologies

In Vitro Kinase Inhibition Assay (General Protocol)

The half-maximal inhibitory concentration (IC50) values are typically determined using an in vitro kinase assay. While specific protocols may vary, a general workflow is as follows:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant CK1 enzyme (e.g., CK1δ or CK1ε), a suitable substrate (e.g., α-casein or a specific peptide), and a kinase assay buffer.

  • Inhibitor Addition: The inhibitor (this compound or PF-670462) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped, typically by adding a stop solution or by spotting the reaction mixture onto a filter membrane.

  • Quantification of Phosphorylation: The amount of phosphate incorporated into the substrate is quantified. For radioactive assays, this is often done using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization or luminescence-based ADP detection (e.g., ADP-Glo™) can be used.

  • IC50 Calculation: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

Casein Kinase 1 (CK1) in the Wnt/β-catenin Signaling Pathway

Wnt_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Activation LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b Inhibition Axin Axin Beta_catenin β-catenin APC APC GSK3b->Beta_catenin P CK1a CK1α CK1a->Beta_catenin P Proteasome Proteasome Beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_catenin->TCF_LEF Translocation & Activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Transcription

Caption: Role of CK1α in the Wnt/β-catenin signaling pathway.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Purified Kinase (CK1) - Substrate - Kinase Buffer start->reagents reaction_setup Set up Kinase Reaction: - Kinase - Substrate - Buffer - Inhibitor (or vehicle) reagents->reaction_setup inhibitor_prep Prepare Serial Dilutions of Inhibitor inhibitor_prep->reaction_setup initiation Initiate Reaction with ATP (e.g., [γ-³²P]ATP) reaction_setup->initiation incubation Incubate at Controlled Temperature initiation->incubation termination Terminate Reaction incubation->termination quantification Quantify Substrate Phosphorylation termination->quantification analysis Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 quantification->analysis end End analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

Both this compound and PF-670462 are potent inhibitors of CK1δ and CK1ε. For researchers specifically interested in the role of CK1 in circadian rhythms and Wnt signaling, both compounds can be valuable tools.

The key differentiator lies in their selectivity profiles. While this compound has a known off-target activity against p38α MAPK, PF-670462 appears to have a much broader off-target profile at higher concentrations, which could confound experimental results. Therefore, for studies requiring high selectivity for CK1δ/ε, careful dose selection and consideration of potential off-target effects are crucial when using PF-670462. Further head-to-head comprehensive kinase panel screening of both inhibitors would be beneficial to the research community for a more definitive comparison of their selectivity.

Researchers should carefully consider the specific requirements of their experimental system, including the desired level of selectivity and the potential impact of off-target effects, when choosing between this compound and PF-670462.

References

A Comparative Guide to CK1 Inhibitors: CK1-IN-1 vs. D4476

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the diverse cellular roles of Casein Kinase 1 (CK1), selecting the appropriate small molecule inhibitor is critical for achieving specific and interpretable results. This guide provides an objective comparison of two commonly used CK1 inhibitors, CK1-IN-1 and D4476, focusing on their inhibitory profiles, selectivity, and cellular activities, supported by experimental data and protocols.

Introduction to Casein Kinase 1

Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine kinases comprising seven isoforms in mammals (α, β, γ1, γ2, γ3, δ, and ε).[1][2] These kinases are integral to a multitude of cellular processes, including Wnt signaling, circadian rhythms, DNA damage response, and apoptosis.[1][3][4] Dysregulation of CK1 activity has been implicated in various diseases, such as cancer, neurodegenerative disorders like Alzheimer's disease, and sleep disorders, making CK1 a significant therapeutic target.[1][5][6] Both this compound and D4476 are ATP-competitive inhibitors used to probe CK1 function.[4][7]

Inhibitor Profiles and Potency

This compound is a potent inhibitor of the CK1δ and CK1ε isoforms, with IC50 values in the low nanomolar range.[8] Its high potency makes it suitable for applications where near-complete inhibition of these specific isoforms is required.

D4476 is a well-established, cell-permeable inhibitor of CK1.[7] While also potent, its IC50 value for CK1δ is in the sub-micromolar range, significantly higher than that of this compound.[7][9] D4476 has been widely used to study cellular processes regulated by CK1, in part due to its ability to effectively inhibit CK1α in cellular contexts.[10][11]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and D4476 against various CK1 isoforms and common off-target kinases. Lower values indicate higher potency.

Target KinaseThis compound IC50 (nM)D4476 IC50 (nM)
CK1δ 15[8]300[7][9]
CK1ε 16[8]N/A*
CK1α N/AInhibits in cells[10][11]
p38α MAPK 73[8]5,800 - 12,000[12][13]
ALK5 (TGF-βRI) N/A500[9][14]

N/A: Data not available in the reviewed literature. However, due to the 98% identity in the kinase domains of CK1δ and CK1ε, it is highly likely that D4476 also inhibits CK1ε.[5][11]

Selectivity and Off-Target Effects

A critical factor in choosing an inhibitor is its selectivity. While this compound is more potent, D4476 demonstrates greater selectivity for CK1δ over p38α MAPK (approximately 40-fold for D4476 vs. ~5-fold for this compound). However, D4476 has a significant off-target activity against the TGF-β type-I receptor, ALK5, with an IC50 value only slightly higher than that for CK1δ.[9][12][14] This is a crucial consideration for studies involving TGF-β signaling pathways. D4476 has been described as a potent and rather selective inhibitor of CK1.[15][16][17][18]

FeatureThis compoundD4476
Primary Targets CK1δ, CK1ε[8]CK1δ, CK1α (in cells)[9][10][11]
Potency (vs. CK1δ) Very High (15 nM)High (300 nM)
Known Off-Targets p38α MAPK[8]ALK5, p38α MAPK[9][12][14]
Cell Permeability AssumedYes[7][15]
Key Advantage High potency against CK1δ/εWell-characterized in cellular assays, known to inhibit CK1α
Key Disadvantage Less selective against p38α MAPKSignificant off-target inhibition of ALK5

Signaling Pathway Inhibition: FOXO1a Regulation

D4476 has been instrumental in elucidating the role of CK1 in regulating the Forkhead box protein O1 (FOXO1a). In response to insulin or IGF-1, the kinase Akt/PKB phosphorylates FOXO1a, "priming" it for subsequent phosphorylation by CK1. This CK1-mediated phosphorylation, specifically on serines 322 and 325, is a key step that promotes the nuclear exclusion and inactivation of FOXO1a.[15][18] D4476 effectively blocks this step, making it a valuable tool for studying this pathway.[7][9][15][16][17]

FOXO1a_Regulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Insulin/IGF-1 Receptor Receptor Insulin->Receptor Binds Akt Akt/PKB Receptor->Akt Activates FOXO1a_nuc FOXO1a (Active) Akt->FOXO1a_nuc Primes (Phosphorylation) CK1 CK1 CK1->FOXO1a_nuc Phosphorylates (S322/S325) D4476 D4476 D4476->CK1 Inhibits FOXO1a_cyto FOXO1a-P (Inactive) FOXO1a_nuc->FOXO1a_cyto Nuclear Exclusion TargetGenes Target Gene Transcription FOXO1a_nuc->TargetGenes

CK1-mediated phosphorylation and nuclear exclusion of FOXO1a.

Experimental Methodologies

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a standard method for determining the IC50 value of an inhibitor against a purified kinase.

Kinase_Assay_Workflow A 1. Prepare Reaction Mix (Buffer, Substrate, MgCl2) B 2. Add Inhibitor (e.g., this compound or D4476) in serial dilutions A->B C 3. Add [γ-33P]ATP (Radiolabeled ATP) B->C D 4. Initiate Reaction Add purified CK1 enzyme C->D E 5. Incubate (e.g., 30°C for 20-40 min) D->E F 6. Stop Reaction (e.g., add phosphoric acid) E->F G 7. Spot onto Phosphocellulose Paper F->G H 8. Wash Paper to remove free [γ-33P]ATP G->H I 9. Quantify Radioactivity (Scintillation Counting) H->I J 10. Calculate IC50 Plot % inhibition vs. inhibitor concentration I->J

Workflow for a radiometric in vitro kinase inhibition assay.

Protocol Details:

  • Reaction Buffer: Prepare a suitable buffer, typically 20-50 mM HEPES or Tris-HCl pH 7.5, containing 10 mM MgCl2, 1 mM EGTA, and 0.1% Triton X-100.

  • Substrate: Use a specific peptide substrate for CK1 (e.g., RRKDLHDDEEDEAMSITA) or a general protein substrate like dephosphorylated α-casein.[9]

  • Inhibitor Preparation: Prepare serial dilutions of this compound or D4476 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • ATP: The concentration of ATP should ideally be at or near the Km value for the specific CK1 isoform to ensure accurate and comparable IC50 values.[19] A common concentration used is 0.1 mM.[7][9][12]

  • Kinase Reaction: Assemble the reaction in a 96-well plate by combining the buffer, substrate, inhibitor, and radiolabeled ATP.[9] Start the reaction by adding a defined amount (e.g., 5-20 mUnits) of purified recombinant CK1 enzyme.[9]

  • Incubation and Termination: Incubate at 30°C for a time within the linear range of the reaction (typically 20-40 minutes). Stop the reaction by adding phosphoric acid.

  • Quantification: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot for Phospho-FOXO1a

This protocol assesses the ability of an inhibitor to block CK1 activity inside cells by measuring the phosphorylation of a known downstream target.

Protocol Details:

  • Cell Culture: Plate cells (e.g., H4IIE hepatoma cells) and grow to 70-80% confluency.[7][9]

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for several hours or overnight.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of D4476 (e.g., 10-100 µM) or a DMSO vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor like insulin or IGF-1 for a short period (e.g., 10-20 minutes) to induce the signaling cascade leading to FOXO1a phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated FOXO1a (e.g., anti-phospho-Ser325).

    • Also, probe separate blots or strip and re-probe the same blot with antibodies for total FOXO1a and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to normalize the phosphorylation signal.

  • Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities to determine the reduction in FOXO1a phosphorylation at different inhibitor concentrations.

Summary and Recommendations

Both this compound and D4476 are valuable tools for studying CK1, but their distinct properties make them suitable for different experimental contexts.

  • Choose this compound when maximum potency against CK1δ and CK1ε is the primary requirement in an in vitro setting. Its low nanomolar IC50 is ideal for kinase assays and biochemical studies. However, be mindful of its relatively lower selectivity against p38α MAPK.

  • Choose D4476 for cellular studies, especially when investigating pathways known to involve CK1α or when a well-characterized, cell-permeable inhibitor is needed.[15] Its extensive use in the literature provides a robust foundation for interpreting results.[7][9][10][14] Researchers must, however, control for its significant off-target effects on ALK5, particularly in studies related to cell growth, differentiation, and TGF-β signaling.

References

A Comparative Guide for Researchers: Evaluating the Next-Generation Selective CK1α Inhibitor CK1-IN-1 Against the Multi-Kinase Inhibitor BTX-A51

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison between the investigational multi-kinase inhibitor BTX-A51 and the next-generation, highly selective Casein Kinase 1α (CK1α) inhibitor, CK1-IN-1. This analysis is supported by experimental data and detailed methodologies to inform future research and development in oncology.

BTX-A51 is a first-in-class oral small molecule that has demonstrated promising anti-leukemic activity by targeting CK1α, Cyclin-Dependent Kinase 7 (CDK7), and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] This multi-targeted approach leads to the stabilization of the tumor suppressor p53 and the transcriptional shutdown of key oncogenes like MYC and MCL-1.[1][5] While showing clinical potential, particularly in acute myeloid leukemia (AML), the multi-kinase profile of BTX-A51 raises questions about potential off-target effects and the precise contribution of each inhibited kinase to its therapeutic and toxicity profiles.

In contrast, this compound represents a new frontier of precision medicine. As a potent and highly selective inhibitor of CK1α, it is designed to offer a more targeted therapeutic intervention. The primary advantage of this compound lies in its specificity, which is anticipated to translate into a more favorable safety profile and a clearer understanding of the therapeutic role of CK1α inhibition. Recent preclinical studies have indicated that new, highly selective CK1α inhibitors exhibit superior on-target activity in cells compared to BTX-A51, suggesting a promising future for this class of compounds in treating resistant cancers.[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and BTX-A51, based on available preclinical data. The data for this compound is representative of a next-generation selective inhibitor and is based on the reported development of compounds with sub-nanomolar activity against CK1α.[6]

ParameterThis compound (Hypothetical)BTX-A51Reference
Target(s) Selective CK1αCK1α, CDK7, CDK9[1][2][3]
IC50 (CK1α) < 1 nM17 nM[3][6]
Kd (CDK7) > 1000 nM1.3 nM[3]
Kd (CDK9) > 1000 nM4 nM[3]
Cellular Potency High on-target activityBroad anti-proliferative activity[6]
Oral Bioavailability Expected to be highOrally bioavailable[2]

Signaling Pathways and Mechanism of Action

The distinct mechanisms of action of this compound and BTX-A51 are rooted in their different target profiles.

BTX_A51_Pathway BTX_A51 BTX_A51 MDM2 MDM2 MYC MYC MCL1 MCL1 CK1a CK1a CDK7 CDK7 CDK9 CDK9 p53 p53 Apoptosis Apoptosis

BTX-A51 exerts its anti-cancer effects through a synergistic mechanism involving the inhibition of three kinases.[5] Inhibition of CK1α prevents the degradation of p53, while inhibition of CDK7 and CDK9 disrupts the transcription of oncogenes such as MYC and MCL-1, which are crucial for cancer cell survival.[1][5] This combined action leads to cell cycle arrest and apoptosis in malignant cells.[2]

CK1_IN_1_Pathway CK1_IN_1 CK1_IN_1 MDM2 MDM2 Wnt_beta_catenin Wnt_beta_catenin CK1a CK1a p53 p53 Cell_Proliferation Cell_Proliferation Apoptosis Apoptosis

This compound, with its high selectivity for CK1α, is expected to primarily function through the p53 and Wnt/β-catenin signaling pathways.[2][7] By inhibiting CK1α, this compound stabilizes p53, leading to apoptosis.[8] Additionally, CK1α is a key regulator of the Wnt/β-catenin pathway, and its inhibition can suppress cancer cell proliferation driven by this pathway.[7] The focused mechanism of this compound allows for a more precise investigation of the role of CK1α in cancer biology.

Experimental Protocols

To rigorously compare this compound and BTX-A51, a series of well-defined experiments are necessary. The following protocols outline key methodologies for this comparative analysis.

1. Kinase Selectivity Profiling

  • Objective: To determine the kinase selectivity of this compound and BTX-A51.

  • Methodology: A broad panel of kinases (e.g., the KINOMEscan™ panel) is used. The compounds are incubated with DNA-tagged kinases and an immobilized ligand. The amount of kinase bound to the ligand is measured by qPCR. The results are reported as the percentage of kinase remaining in solution, with lower percentages indicating stronger binding.

  • Data Analysis: The data will be used to generate a kinome map for each compound, visually representing their selectivity profiles. IC50 or Kd values for off-target kinases will be determined.

2. Cellular Target Engagement Assay

  • Objective: To confirm that this compound and BTX-A51 engage their intended targets in a cellular context.

  • Methodology: A cellular thermal shift assay (CETSA) can be employed. Cancer cell lines are treated with varying concentrations of the inhibitors. The cells are then heated, and the soluble fraction of the target kinases (CK1α, CDK7, CDK9) is quantified by Western blotting or mass spectrometry. Target engagement stabilizes the protein, leading to a higher amount remaining in the soluble fraction at elevated temperatures.

  • Data Analysis: Dose-response curves will be generated to determine the cellular EC50 for target engagement.

3. In Vitro Anti-Proliferative and Apoptosis Assays

  • Objective: To assess the anti-cancer efficacy of the inhibitors in various cancer cell lines.

  • Methodology:

    • Anti-proliferative assay: A panel of cancer cell lines (e.g., AML, breast cancer, liposarcoma) are treated with a range of concentrations of each inhibitor for 72 hours. Cell viability is measured using a CellTiter-Glo® luminescent assay.

    • Apoptosis assay: Cells are treated with the inhibitors for 24-48 hours. Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide staining.

  • Data Analysis: IC50 values for cell proliferation and the percentage of apoptotic cells will be calculated and compared.

4. In Vivo Efficacy and Tolerability Studies

  • Objective: To evaluate the anti-tumor activity and safety of the inhibitors in animal models.

  • Methodology:

    • Efficacy: Patient-derived xenograft (PDX) models of relevant cancers (e.g., AML, liposarcoma) are established in immunocompromised mice.[9] Once tumors are established, mice are treated with this compound, BTX-A51, or a vehicle control via oral gavage. Tumor volume is measured regularly.

    • Tolerability: Animal body weight, clinical signs of toxicity, and hematological parameters are monitored throughout the study. At the end of the study, major organs are collected for histopathological analysis.

  • Data Analysis: Tumor growth inhibition (TGI) will be calculated. Survival curves will be generated using the Kaplan-Meier method. Tolerability will be assessed by comparing body weight changes and observing any adverse events.

Experimental_Workflow start Comparative Analysis of This compound vs. BTX-A51 kinase_profiling kinase_profiling start->kinase_profiling data_analysis Data Analysis and Comparison conclusion Conclusion on Advantages of Selective Inhibition data_analysis->conclusion target_engagement target_engagement kinase_profiling->target_engagement cell_assays cell_assays target_engagement->cell_assays efficacy_studies efficacy_studies cell_assays->efficacy_studies tolerability_studies tolerability_studies efficacy_studies->tolerability_studies tolerability_studies->data_analysis

Advantages of this compound over BTX-A51

Based on the principles of targeted therapy and emerging preclinical data, this compound is poised to offer several key advantages over the multi-kinase inhibitor BTX-A51:

  • Enhanced Selectivity and Reduced Off-Target Effects: The primary advantage of this compound is its high selectivity for CK1α. This specificity is expected to minimize off-target toxicities that may be associated with the inhibition of CDK7 and CDK9 by BTX-A51. A cleaner safety profile could allow for higher dosing and potentially greater therapeutic efficacy.

  • Clearer Mechanistic Understanding: By specifically targeting CK1α, this compound allows for a more precise dissection of the role of this kinase in cancer pathogenesis. This clarity is crucial for identifying patient populations most likely to respond to treatment and for designing rational combination therapies.

  • Potential for Overcoming Resistance: The development of resistance to multi-kinase inhibitors can be complex due to the involvement of multiple targets. A selective inhibitor like this compound may offer a more straightforward path to understanding and overcoming resistance mechanisms. Furthermore, selective CK1α inhibition has shown potential in overcoming resistance to standard-of-care treatments like Venetoclax in AML.[6]

  • Improved Therapeutic Index: A higher selectivity is often correlated with a better therapeutic index (the ratio of the toxic dose to the therapeutic dose). This would mean that this compound could potentially be administered at doses that are highly effective against cancer cells while having minimal impact on healthy tissues.

Conclusion

While BTX-A51 has demonstrated the therapeutic potential of targeting the CK1α pathway in cancer, its multi-kinase inhibition profile presents challenges related to off-target effects and mechanistic complexity. The next-generation selective CK1α inhibitor, this compound, represents a significant advancement in precision oncology. Its high selectivity is anticipated to translate into a superior safety profile, a clearer understanding of its mechanism of action, and the potential to overcome treatment resistance. The rigorous comparative studies outlined in this guide will be essential in validating these advantages and paving the way for the clinical development of this promising new class of targeted therapies.

References

A Comparative Analysis of CK1-IN-1 and Umbralisib for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor research, both CK1-IN-1 and Umbralisib have emerged as noteworthy compounds targeting the Casein Kinase 1 (CK1) family, albeit with distinct profiles and developmental trajectories. This guide provides a detailed comparative analysis of their mechanisms of action, target specificities, and available experimental data to aid researchers, scientists, and drug development professionals in their investigations.

Introduction to the Compounds

This compound is a potent inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε.[1][2][3] It also exhibits inhibitory activity against p38α MAPK.[1][2][3] Primarily utilized as a research tool, this compound aids in the elucidation of CK1's role in various cellular processes.

Umbralisib , formerly marketed as Ukoniq, is a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and Casein Kinase 1 epsilon (CK1ε).[4][5][6][7] It received accelerated FDA approval for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[4][5][8] However, it was later voluntarily withdrawn from the market due to safety concerns related to an increased risk of death observed in a clinical trial.[4][8][9]

Mechanism of Action and Target Specificity

Both compounds exert their effects by inhibiting key signaling kinases. However, their target profiles differ significantly, leading to distinct biological consequences.

This compound demonstrates high affinity for the ATP-binding pocket of CK1δ and CK1ε, thereby preventing the phosphorylation of their downstream substrates.[10] The CK1 family of serine/threonine kinases is involved in a multitude of cellular processes, including Wnt signaling, circadian rhythm regulation, and DNA repair.[11][12]

Umbralisib possesses a dual mechanism of action. Its inhibition of PI3Kδ disrupts B-cell receptor signaling, a critical pathway for the survival and proliferation of malignant B-cells.[4][13] The concurrent inhibition of CK1ε is believed to play a role in the pathogenesis of lymphoid malignancies.[4][5] This dual inhibition was a distinguishing feature of Umbralisib compared to other lymphoma treatments.[4]

In Vitro Inhibitory Activity

The following table summarizes the reported in vitro inhibitory activities of this compound and Umbralisib against their primary targets.

CompoundTargetIC50 (nM)Ki (nM)
This compound CK1δ15[1][2][3]37.9 (for VRK1/CK1-IN-1)[14]
CK1ε16[1][2][3]15 (for VRK1/CK1-IN-1)[14]
p38α MAPK73[1][2]
Umbralisib PI3KδData not readily available in public domain6.2 (Kd)[15]
CK1εData not readily available in public domain180 (Kd)[15]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki and Kd values are indicators of binding affinity.

Signaling Pathways

The inhibition of their respective targets by this compound and Umbralisib modulates distinct signaling pathways critical for cell growth, proliferation, and survival.

CK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP5/6 LRP5/6 LRP5/6->Dvl GSK3β GSK3β Dvl->GSK3β β-catenin β-catenin GSK3β->β-catenin P Axin Axin Axin->β-catenin APC APC APC->β-catenin β-catenin_nuc β-catenin β-catenin->β-catenin_nuc CK1 CK1 CK1->β-catenin P TCF/LEF TCF/LEF β-catenin_nuc->TCF/LEF Target Genes Target Genes TCF/LEF->Target Genes CK1_IN-1 CK1_IN-1 CK1_IN-1->CK1

Caption: this compound inhibits CK1, a key regulator of the Wnt/β-catenin signaling pathway.

Umbralisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR PI3Kδ PI3Kδ BCR->PI3Kδ PIP3 PIP3 PI3Kδ->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival CK1ε CK1ε Oncogenic Proteins Oncogenic Proteins CK1ε->Oncogenic Proteins Translation Umbralisib Umbralisib Umbralisib->PI3Kδ Umbralisib->CK1ε

Caption: Umbralisib dually inhibits PI3Kδ and CK1ε, impacting B-cell survival and oncoprotein translation.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are generalized methodologies for key assays.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of the inhibitor to the kinase of interest.

  • Reagents: Kinase, fluorescently labeled ATP tracer, europium-labeled anti-tag antibody.

  • Procedure:

    • Prepare serial dilutions of the test compound (this compound or Umbralisib).

    • In a microplate, combine the kinase, tracer, and test compound.

    • Add the europium-labeled antibody.

    • Incubate at room temperature.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of inhibitor bound to the kinase. Calculate IC50 values from the dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present.

  • Cell Culture: Plate cancer cell lines of interest (e.g., lymphoma cell lines for Umbralisib) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 72 hours).

  • Lysis and Luminescence Measurement:

    • Add CellTiter-Glo® reagent to each well.

    • Mix to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure luminescence with a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate GI50 (concentration for 50% growth inhibition) values.

Western Blotting for Target Engagement and Downstream Signaling

This technique is used to detect specific proteins in a sample and assess the phosphorylation status of downstream targets.

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a defined time. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the target protein (e.g., phospho-Akt for the PI3K pathway).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities to determine changes in protein expression or phosphorylation levels.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Kinase Assays (IC50/Ki Determination) A->B C Cell-Based Assays (Viability, Apoptosis) B->C D Target Engagement & Pathway Analysis (Western Blot, etc.) C->D E In Vivo Efficacy Studies (Xenograft Models) D->E F Pharmacokinetic & Pharmacodynamic Studies E->F G Toxicology Assessment E->G

Caption: A standard workflow for the preclinical development of a kinase inhibitor.

Conclusion

This compound and Umbralisib, while both targeting the CK1 family, represent compounds at different stages of the research and development pipeline with distinct target profiles. This compound is a valuable tool for basic research, enabling the specific interrogation of CK1δ and CK1ε functions. Umbralisib, with its dual PI3Kδ/CK1ε inhibitory activity, demonstrated clinical efficacy in certain hematological malignancies but was ultimately withdrawn due to safety concerns.

For researchers, the choice between these compounds depends on the specific research question. This compound is ideal for focused studies on the roles of CK1δ/ε in cellular processes. The clinical data and known liabilities of Umbralisib, on the other hand, provide a case study in the complexities of dual-target inhibition and the translation of preclinical findings to the clinic. The experimental protocols and workflows outlined in this guide offer a framework for the rigorous evaluation of these and other kinase inhibitors.

References

Assessing the Selectivity Profile of CK1-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitor CK1-IN-1 with other commercially available alternatives. The focus is on the selectivity profile, supported by experimental data, to aid researchers in selecting the most appropriate tool compound for their studies of Casein Kinase 1 (CK1).

Introduction to Casein Kinase 1 (CK1)

The Casein Kinase 1 (CK1) family consists of highly conserved serine/threonine protein kinases that are ubiquitously expressed in eukaryotes.[1][2] In mammals, seven isoforms have been identified (α, β, γ1, γ2, γ3, δ, and ε), which share a high degree of homology within their kinase domains.[3][4] These kinases are crucial regulators of numerous cellular processes, including Wnt signaling, circadian rhythms, DNA repair, and apoptosis.[1][5][6][] Given their significant role in cellular function, dysregulation of CK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[2][4][8]

This compound is a potent inhibitor of CK1δ and CK1ε.[9][10] Understanding its selectivity is critical for interpreting experimental results and for the development of isoform-specific therapeutics. This guide compares the selectivity of this compound against other known CK1 inhibitors.

Comparative Selectivity of CK1 Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other selected CK1 inhibitors against various CK1 isoforms and off-target kinases. Lower IC50 values indicate higher potency.

InhibitorCK1δ (IC50, nM)CK1ε (IC50, nM)CK1α (IC50)p38α MAPK (IC50, nM)Other Notable Targets (IC50)
This compound 15[9][10][11]16[9][10][11]-73[9][10][11]
PF-670462 13[11]90[11]--
SR-3029 44[11]260[11]--
D4476 300[11]-Also inhibits CK1 from S. pombe (200 nM)[11]-ALK5 (500 nM)[11]
PF-4800567 711[4][11]32[4][11]-->20-fold selectivity for CK1ε over CK1δ[4][11]
TA-01 6.8[11]6.4[11]-6.7[11]
IC261 1.0 µM[4]1.0 µM[4]16 µM[4]-
MU1742 --Potent and highly selective inhibitor of CK1α[12][13]-

Data compiled from multiple sources.[4][9][10][11][12][13] Note that assay conditions can vary between studies, affecting absolute IC50 values.

Experimental Protocols

The determination of inhibitor potency and selectivity is typically performed using in vitro kinase assays. Below is a generalized protocol based on common methodologies.

In Vitro Kinase Assay (Luminescent ADP Detection)

This protocol is adapted from ADP-Glo™ Kinase Assay methodologies.[14]

Objective: To measure the enzymatic activity of a specific kinase in the presence of an inhibitor to determine the IC50 value.

Materials:

  • Recombinant human CK1 isoforms (e.g., CK1α, CK1δ, CK1ε)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50μM DTT)[14]

  • Substrate (e.g., α-casein or a specific peptide)[15]

  • ATP solution

  • This compound and other inhibitors, serially diluted in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well opaque plates

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO vehicle control.

  • Enzyme Addition: Add 2 µL of diluted active kinase to each well.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be close to the Km for each specific kinase isoform.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[14]

  • Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis inhibitor Serial Dilution of Inhibitor mix Combine Inhibitor, Kinase, and Substrate/ATP in Plate inhibitor->mix kinase Kinase Solution kinase->mix substrate_atp Substrate/ATP Mix substrate_atp->mix incubate_reaction Incubate (e.g., 60 min) mix->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Convert ADP to Light) incubate_adpglo->add_detection incubate_detection Incubate (30 min) add_detection->incubate_detection read Measure Luminescence incubate_detection->read plot Plot Dose-Response Curve read->plot calculate Calculate IC50 plot->calculate

Caption: Workflow for determining inhibitor IC50 using a luminescent kinase assay.

CK1 in the Wnt/β-catenin Signaling Pathway

CK1 plays a dual role in the canonical Wnt signaling pathway. In the absence of a Wnt ligand, CK1α phosphorylates β-catenin, priming it for further phosphorylation by GSK3β and subsequent degradation.[] This keeps the pathway inactive. Upon Wnt binding, CK1δ/ε are involved in the phosphorylation of coreceptors, contributing to pathway activation.[]

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON CK1a CK1α BetaCatenin_off β-catenin CK1a->BetaCatenin_off P (Ser45) GSK3b GSK3β GSK3b->BetaCatenin_off P Axin_APC Axin/APC Complex Axin_APC->BetaCatenin_off BetaCatenin_off->GSK3b Priming for GSK3β Degradation Proteasomal Degradation BetaCatenin_off->Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Dsh->Axin_APC inhibits CK1de CK1δ/ε CK1de->Frizzled_LRP P BetaCatenin_on β-catenin (Stable) Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF co-activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription activates

Caption: Simplified diagram of CK1's role in the canonical Wnt/β-catenin pathway.

References

Validating CK1-IN-1 Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the efficacy of the Casein Kinase 1 (CK1) inhibitor, CK1-IN-1, in a new cell line. It offers a comparative analysis with other known CK1 inhibitors, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid researchers in their drug development and discovery efforts.

Introduction to CK1 and this compound

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are ubiquitously expressed in eukaryotic cells.[1] This kinase family, comprising seven isoforms in mammals (α, β, γ1, γ2, γ3, δ, and ε), plays a crucial role in a multitude of cellular processes.[2][3] These include signal transduction pathways critical for cell proliferation, differentiation, DNA repair, and circadian rhythms.[1][4] Dysregulation of CK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders.[5][6]

This compound is a potent inhibitor of Casein Kinase 1, demonstrating significant activity against the CK1δ and CK1ε isoforms with IC50 values of 15 nM and 16 nM, respectively.[7][8] It also exhibits inhibitory activity against p38α MAPK with an IC50 of 73 nM.[7][8] Like many kinase inhibitors, this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain to block its catalytic activity.[5][9] Validating the efficacy and specificity of this compound in a new cell line is a critical step to ensure its suitability as a research tool or potential therapeutic agent.

Comparative Analysis of CK1 Inhibitors

Several small molecule inhibitors targeting the CK1 family have been developed, each with varying degrees of potency and isoform selectivity. A comparative understanding of these inhibitors is essential for selecting the appropriate tool compound for a given biological question.

InhibitorTarget Isoform(s)IC50 (nM)Key Features & Off-Targets
This compound CK1δ, CK1ε 15 (CK1δ), 16 (CK1ε) Also inhibits p38α MAPK (73 nM). [7][8]
CKI-7CK1δ6000One of the first described CK1 inhibitors, lacks high specificity.[10]
IC261CK1δ/ε1000 (CK1δ/ε), 16000 (CK1α)Early generation inhibitor, also affects mitotic spindle formation independently of CK1.[10]
D4476CK1δ300Also a potent inhibitor of ALK5 (500 nM) and has been shown to inhibit CK1α.[10][11]
PF-670462CK1δ, CK1ε13 (CK1δ), 90 (CK1ε)A more selective and potent inhibitor, widely used in circadian rhythm research.[10]
SR-3029CK1δ, CK1ε44 (CK1δ), 260 (CK1ε)Potent inhibitor with demonstrated efficacy in preclinical breast cancer models.[10]
MU1742CK1α, CK1δ, CK1εPotentA highly selective inhibitor of CK1α, δ, and ε.[12]
PF-4800567CK1ε32 (CK1ε), 711 (CK1δ)Shows significant selectivity for CK1ε over CK1δ.[10]

Experimental Validation of this compound Efficacy

A multi-pronged approach is recommended to robustly validate the efficacy of this compound in a new cell line. This involves assessing its impact on cell viability, confirming target engagement through downstream signaling analysis, and directly measuring its inhibitory effect on CK1 kinase activity.

Cell Viability and Proliferation Assays

A primary step in validating any potential therapeutic compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[13]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Target Engagement: Western Blot Analysis of Downstream Signaling

To confirm that this compound is engaging its intended target within the cell, it is crucial to analyze the phosphorylation status of known downstream substrates of CK1. A key substrate in the Wnt/β-catenin signaling pathway is β-catenin itself. CK1α phosphorylates β-catenin, marking it for degradation.[2] Inhibition of CK1 is therefore expected to lead to an accumulation of β-catenin.

Experimental Protocol: Western Blot for β-catenin

  • Cell Lysis: Treat cells with this compound at various concentrations and for different time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against total β-catenin and phospho-β-catenin (Ser33/Ser37/Thr41) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of total and phosphorylated β-catenin.

In Vitro Kinase Assay

A direct measure of this compound's inhibitory activity can be obtained through an in vitro kinase assay. This assay typically involves recombinant CK1 enzyme, a substrate, and radio-labeled ATP.

Experimental Protocol: In Vitro CK1 Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing recombinant CK1δ or CK1ε, a generic kinase substrate such as α-casein or a specific peptide substrate, and a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).[2]

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

  • Quantification: Quantify the radioactivity incorporated into the substrate to determine the kinase activity and calculate the IC50 of this compound.

Visualizing Pathways and Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental designs.

CK1_Signaling_Pathway cluster_destruction β-catenin Destruction Complex cluster_nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl Activates Axin Axin Dvl->Axin Inhibits CK1 CK1 BetaCatenin β-catenin CK1->BetaCatenin P GSK3b GSK3β GSK3b->BetaCatenin P Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasomal Degradation BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates Nucleus Nucleus CK1_IN_1 This compound CK1_IN_1->CK1 Inhibits

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Select New Cell Line cell_culture Culture and Expand New Cell Line start->cell_culture viability_assay Cell Viability Assay (MTT) Determine IC50 of this compound cell_culture->viability_assay western_blot Western Blot Analysis Assess β-catenin levels cell_culture->western_blot data_analysis Data Analysis and Comparison Compare with other CK1 inhibitors viability_assay->data_analysis western_blot->data_analysis kinase_assay In Vitro Kinase Assay Confirm direct inhibition of CK1 kinase_assay->data_analysis conclusion Conclusion on Efficacy of this compound in the new cell line data_analysis->conclusion

Caption: Experimental workflow for validating this compound efficacy in a new cell line.

Conclusion

The validation of this compound in a new cell line requires a systematic and multi-faceted experimental approach. By employing cell viability assays, western blot analysis of downstream signaling targets like β-catenin, and direct in vitro kinase assays, researchers can confidently ascertain the efficacy and on-target activity of this inhibitor. Comparing its performance with other known CK1 inhibitors provides valuable context for its specific applications. The protocols and workflows outlined in this guide are intended to provide a robust framework for these validation studies, ultimately contributing to the advancement of research in CK1-mediated cellular processes.

References

Control Experiments for CK1-IN-1 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the casein kinase 1 (CK1) inhibitor, CK1-IN-1, alongside other commonly used CK1 inhibitors. It is designed to assist researchers in designing robust experiments with appropriate controls, interpreting results, and selecting the most suitable inhibitor for their specific research needs. This document outlines key experimental protocols and presents comparative data to facilitate informed decision-making in studies involving CK1.

Introduction to CK1 and this compound

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play pivotal roles in numerous cellular processes, including Wnt/β-catenin signaling, circadian rhythm regulation, and DNA repair.[1] Dysregulation of CK1 activity has been implicated in various diseases, such as cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.

This compound is a potent inhibitor of CK1, with IC50 values of 15 nM and 16 nM for the CK1δ and CK1ε isoforms, respectively.[2][3][4] It also exhibits inhibitory activity against p38α MAPK with an IC50 of 73 nM.[2][3][4] Understanding its activity, selectivity, and potential off-target effects is crucial for the accurate interpretation of experimental results.

Comparison of CK1 Inhibitors

The selection of a kinase inhibitor should be guided by its potency, selectivity, and the specific context of the biological question being addressed. This section provides a comparative summary of this compound and other widely used CK1 inhibitors.

InhibitorTarget(s)IC50 (nM)Known Off-Targets (IC50, nM)
This compound CK1δ, CK1ε15, 16[2][3][4]p38α MAPK (73)[2][3][4]
PF-670462 CK1δ, CK1ε14, 7.7-
D4476 CK1δ300[4]ALK5 (500)
SR-3029 CK1δ, CK1ε44, 260-
IC261 CK1δ, CK1ε, CK1α1000, 1000, 16000Microtubule polymerization
CKI-7 CK16000 (Ki = 8.5 µM)SGK, S6K1, MSK1

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes. Researchers are encouraged to consult the primary literature for detailed experimental conditions. A comprehensive kinase selectivity profile (kinome scan) for this compound is not publicly available and is recommended for a thorough assessment of off-target effects.

Essential Control Experiments

To ensure the specificity of the observed effects and to rule out potential artifacts, a series of control experiments are indispensable when working with this compound or any other kinase inhibitor.

Vehicle Control
  • Purpose: To control for the effects of the solvent used to dissolve the inhibitor.

  • Procedure: Treat a parallel set of cells or reactions with the same concentration of the vehicle (typically DMSO) as used for the inhibitor treatment.

Negative Control Compound
  • Purpose: To distinguish between on-target (CK1 inhibition) and off-target effects of the compound.

  • Alternative Approaches:

    • Genetic controls: Use of siRNA, shRNA, or CRISPR/Cas9 to deplete CK1 expression can help validate that the inhibitor's effect is on-target.

Positive Control
  • Purpose: To confirm that the experimental system is responsive to CK1 inhibition.

  • Procedure: Use a well-characterized CK1 inhibitor with a known mechanism of action as a positive control.

Dose-Response and Time-Course Experiments
  • Purpose: To establish the optimal concentration and duration of inhibitor treatment.

  • Procedure: Perform experiments with a range of inhibitor concentrations to determine the EC50 (effective concentration) and to identify potential toxicity at higher concentrations. A time-course experiment will help identify the optimal time point for observing the desired effect.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Biochemical Kinase Assay

Purpose: To determine the in vitro inhibitory activity of this compound against purified CK1 isoforms.

Methodology: A common method is a radiometric filter-binding assay.

  • Reaction Mixture: Prepare a reaction mixture containing purified recombinant CK1 enzyme, a suitable substrate (e.g., α-casein or a specific peptide substrate), and assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

  • Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for CK1 Activity in Cells

Purpose: To assess the effect of this compound on the phosphorylation of a known CK1 substrate in a cellular context. A key substrate of CK1 in the Wnt/β-catenin pathway is β-catenin itself, which is primed for subsequent phosphorylation and degradation by phosphorylation at Serine 45 (Ser45).[5][6][7]

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, SW480) and treat with varying concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-β-catenin (Ser45) (e.g., from Cell Signaling Technology, #9564).[8] As a loading control, also probe for total β-catenin or a housekeeping protein like GAPDH or β-actin.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative change in β-catenin Ser45 phosphorylation upon treatment with this compound.

Cell Viability Assay

Purpose: To evaluate the effect of this compound on cell proliferation and viability.

Methodology: The MTT or MTS assay is a common colorimetric method.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Inhibitor Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experiments is crucial for a clear understanding. The following diagrams are generated using Graphviz (DOT language) to illustrate these concepts.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->beta_catenin_cyto CK1 CK1 beta_catenin_cyto->CK1 p(Ser45) Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin_cyto->Ub_Proteasome GSK3b GSK3β CK1->GSK3b Priming GSK3b->beta_catenin_cyto p(Thr41, Ser37, Ser33) TCF_inactive TCF/LEF (Repressed) Wnt_genes_off Wnt Target Genes (OFF) TCF_inactive->Wnt_genes_off Represses Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binds Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex_inactive Destruction Complex (Inactivated) Dsh->Destruction_Complex_inactive Inhibits beta_catenin_stable β-catenin (Stabilized) beta_catenin_nuc β-catenin (Nucleus) beta_catenin_stable->beta_catenin_nuc TCF_active TCF/LEF (Activated) beta_catenin_nuc->TCF_active Co-activates Wnt_genes_on Wnt Target Genes (ON) TCF_active->Wnt_genes_on Activates CK1_IN_1 This compound CK1_IN_1->CK1 Inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Assays cluster_controls Essential Controls Kinase_Assay Biochemical Kinase Assay IC50_determination Determine IC50 for CK1 isoforms Kinase_Assay->IC50_determination Vehicle Vehicle Control (DMSO) Kinase_Assay->Vehicle Positive_Control Positive Control (Known CK1 Inhibitor) Kinase_Assay->Positive_Control Cell_Treatment Treat cells with this compound (Dose-response & Time-course) Western_Blot Western Blot for p-β-catenin (Ser45) Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay (MTT/MTS) Cell_Treatment->Viability_Assay Cell_Treatment->Vehicle Negative_Control Negative Control (Inactive Analog or Genetic Knockdown) Cell_Treatment->Negative_Control Cell_Treatment->Positive_Control Control_Logic cluster_ontarget On-Target Effect (CK1 Inhibition) cluster_offtarget Potential Off-Target Effect Observed_Effect Observed Phenotype CK1_IN_1 This compound CK1_inhibition CK1 Inhibition CK1_IN_1->CK1_inhibition CK1_inhibition->Observed_Effect Off_Target Off-Target Molecule Off_Target->Observed_Effect CK1_IN_1_off This compound CK1_IN_1_off->Off_Target Negative_Control Inactive Analog (Negative Control) Negative_Control->Observed_Effect No Effect Negative_Control->Off_Target Does not bind

References

CK1-IN-1: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known in vitro and potential in vivo effects of CK1-IN-1, a dual inhibitor of Casein Kinase 1 (CK1) and Vaccinia-Related Kinase 1 (VRK1). While extensive in vitro characterization is available, direct in vivo studies on this compound are limited. This guide bridges this gap by contextualizing its in vitro activity with the known biological roles of its targets and the observed in vivo effects of similar inhibitors and genetic knockdown models.

Data Presentation: Quantitative Analysis of this compound Inhibition

The primary in vitro activity of this compound has been characterized by its potent inhibition of CK1 isoforms and VRK1. The available quantitative data is summarized below.

Target KinaseInhibition MetricValue (nM)
CK1δIC5017[1][2]
CK1εIC5015[1][2]
VRK1Ki37.9[1][2]
p38α MAPKIC5073

Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of this compound against its primary targets.

In Vitro Effects of this compound

In vitro studies have established this compound as a potent inhibitor of CK1δ and CK1ε. These isoforms are key regulators of numerous cellular processes. Inhibition of CK1δ/ε can impact signaling pathways critical for cell proliferation, differentiation, and survival.

Signaling Pathways Modulated by CK1 Inhibition

CK1 isoforms are integral components of multiple signaling pathways, including the Wnt, Hedgehog, and p53 pathways. By inhibiting CK1, this compound can theoretically modulate these pathways, leading to various cellular outcomes.

G Potential Impact of this compound on Key Signaling Pathways cluster_Wnt Wnt Pathway cluster_Hedgehog Hedgehog Pathway cluster_p53 p53 Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Activation Dsh Dsh Frizzled->Dsh Activation Axin_GSK3_APC Axin_GSK3_APC Dsh->Axin_GSK3_APC Activation beta_catenin beta_catenin Axin_GSK3_APC->beta_catenin Degradation TCF_LEF TCF_LEF beta_catenin->TCF_LEF Transcription CK1_Wnt CK1 CK1_Wnt->Dsh Phosphorylation CK1_Wnt->beta_catenin Phosphorylation CK1_IN_1_Wnt This compound CK1_IN_1_Wnt->CK1_Wnt Inhibition Hh Hh Patched Patched Hh->Patched Activation Smoothened Smoothened Patched->Smoothened Activation Gli Gli Smoothened->Gli Activation Target_Genes Target_Genes Gli->Target_Genes Transcription CK1_Hh CK1 CK1_Hh->Gli Phosphorylation CK1_IN_1_Hh This compound CK1_IN_1_Hh->CK1_Hh Inhibition DNA_Damage DNA_Damage p53 p53 DNA_Damage->p53 Activation Cell_Cycle_Arrest_Apoptosis Cell_Cycle_Arrest_Apoptosis p53->Cell_Cycle_Arrest_Apoptosis Response MDM2 MDM2 MDM2->p53 Inhibition CK1_p53 CK1 CK1_p53->p53 Phosphorylation (Activation) CK1_p53->MDM2 Phosphorylation (Degradation) CK1_IN_1_p53 This compound CK1_IN_1_p53->CK1_p53 Inhibition G Workflow for In Vitro Kinase Assay A Prepare Kinase Reaction Mixture (Buffer, Kinase, Substrate) B Add this compound at various concentrations A->B C Initiate reaction with ATP (containing γ-³²P-ATP) B->C D Incubate at 30°C C->D E Stop reaction and spot on phosphocellulose paper D->E F Wash to remove unincorporated ³²P-ATP E->F G Quantify incorporated radioactivity F->G H Calculate IC50 value G->H

References

Unveiling the Selectivity of CK1-IN-1: A Comparative Guide to Casein Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of a chemical probe is paramount. This guide provides a detailed comparison of the cross-reactivity profile of CK1-IN-1 against other commonly used Casein Kinase 1 (CK1) inhibitors, supported by experimental data and detailed protocols.

This compound is a potent inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε. However, its activity against other kinases, a phenomenon known as cross-reactivity, is a critical factor in its utility as a research tool and its potential as a therapeutic agent. This guide aims to provide a clear, data-driven comparison of this compound's selectivity with that of other known CK1 inhibitors.

Comparative Selectivity Profile of CK1 Inhibitors

The following table summarizes the inhibitory activity (IC50) of this compound and a selection of alternative CK1 inhibitors against their primary targets and key off-targets. Lower IC50 values indicate higher potency.

InhibitorPrimary Target(s)IC50 (nM)Key Off-Target(s)IC50 (nM)Reference(s)
This compound CK1δ15p38α MAPK73[1]
CK1ε16[1]
PF-670462 CK1δ14JNKs, p38s, EGFRsBroadly active at 10 µM[2][3]
CK1ε7.7
D4476 CK1δ300ALK5500[4]
CK1 (S. pombe)200p38>20-fold selective over p38[4]
IC261 CK1δ1000Tubulin-[2][5][6]
CK1ε1000[5]
SR-3029 CK1δ44FLT33000[7]
CK1ε260CDK4/6368-576[7]
PF-4800567 CK1ε32CK1δ711[8][9][10]
EGFRInhibited at 1-10 µM[11]

Experimental Methodologies

The data presented in this guide is derived from various experimental assays designed to determine kinase inhibitor selectivity. The two primary methods are biochemical kinase assays and competitive binding assays.

Biochemical Kinase Assay (General Protocol)

This method directly measures the enzymatic activity of a kinase in the presence of an inhibitor.

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.

  • Inhibitor Addition: The test inhibitor (e.g., this compound) is added at a range of concentrations. A control reaction without the inhibitor is also prepared.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of a mixture of MgCl2 and radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP). The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[12]

  • Termination: The reaction is stopped, typically by adding a strong acid like phosphoric acid.[13]

  • Detection of Phosphorylation: The phosphorylated substrate is separated from the unreacted ATP, often by spotting the mixture onto a phosphocellulose paper or membrane which binds the substrate.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

KINOMEscan® Competitive Binding Assay (Methodology Overview)

This high-throughput assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

  • Assay Principle: The assay utilizes DNA-tagged kinases, an immobilized ligand, and the test compound. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.[14]

  • Incubation: A panel of DNA-tagged kinases is incubated with the test compound (typically at a fixed concentration, e.g., 10 µM, for initial screening) and the immobilized ligand.[2]

  • Separation: The immobilized ligand beads are washed to remove any unbound kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the attached DNA tag using quantitative PCR (qPCR).[2][14]

  • Data Analysis: The results are reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. A selectivity score (S-score) can be calculated to represent the number of kinases bound by the compound at a given concentration threshold. For more potent interactions, dissociation constants (Kd) are determined from full dose-response curves.[2]

Visualizing Experimental and Biological Context

To better understand the experimental approach and the biological relevance of CK1 inhibition, the following diagrams illustrate a typical kinase profiling workflow and a simplified CK1 signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Compound Library (e.g., this compound) Incubation Incubation of Kinase, Substrate, ATP, and Inhibitor Compound_Library->Incubation Kinase_Panel Panel of Purified Kinases Kinase_Panel->Incubation Detection Detection of Kinase Activity/ Binding Incubation->Detection Quantification Quantification of Inhibition Detection->Quantification IC50_Kd_Determination IC50 / Kd Determination Quantification->IC50_Kd_Determination Selectivity_Profile Generation of Selectivity Profile IC50_Kd_Determination->Selectivity_Profile

Kinase inhibitor profiling workflow.

wnt_signaling_pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_p p-β-catenin Destruction_Complex->beta_catenin_p Phosphorylation Proteasome Proteasome beta_catenin_p->Proteasome Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Expression OFF TCF_LEF_off->Target_Genes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP6 Receptor Complex Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Recruitment Dishevelled->Destruction_Complex Inhibition CK1_de CK1δ/ε CK1_de->Dishevelled Phosphorylation beta_catenin_stable β-catenin beta_catenin_nucleus β-catenin beta_catenin_stable->beta_catenin_nucleus Nuclear Translocation TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on Target_Genes_on Target Gene Expression ON TCF_LEF_on->Target_Genes_on

Simplified Wnt/β-catenin signaling pathway showing the roles of CK1 isoforms.

Conclusion

This compound demonstrates high potency for CK1δ and CK1ε. While it exhibits some off-target activity against p38α MAPK, it appears to be more selective than older CK1 inhibitors like PF-670462 and IC261, the latter of which has significant off-target effects on tubulin polymerization that are independent of its CK1 inhibition.[6] Newer inhibitors like SR-3029 show a high degree of selectivity, with fewer off-target effects at high concentrations.[2] PF-4800567 offers isoform-selectivity for CK1ε over CK1δ.

The choice of a CK1 inhibitor for research should be guided by the specific experimental context and the required degree of selectivity. For applications where off-target effects on pathways regulated by p38 MAPK are a concern, it is crucial to use this compound at concentrations that are well below its IC50 for p38α MAPK or to consider more selective alternatives like SR-3029. This comparative guide provides a foundation for making an informed decision when selecting a CK1 inhibitor for your research needs.

References

Benchmarking CK1-IN-1: A Comparative Guide to Known CK1δ/ε Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the casein kinase 1 (CK1) inhibitor, CK1-IN-1, against established CK1δ/ε inhibitors. The data presented is intended to assist researchers in selecting the most appropriate tool compound for their studies of CK1δ/ε biology and for drug development professionals evaluating novel therapeutic candidates. The information is based on publicly available experimental data.

Introduction to CK1δ/ε and Their Inhibition

Casein kinase 1 delta (CK1δ) and epsilon (CK1ε) are highly homologous serine/threonine kinases that play pivotal roles in the regulation of numerous cellular processes.[1] Key signaling pathways governed by these isoforms include the Wnt/β-catenin pathway, crucial for embryonic development and tissue homeostasis, and the circadian rhythm, which controls the sleep-wake cycle and other physiological rhythms.[1][2] Dysregulation of CK1δ/ε has been implicated in various diseases, including cancer, neurodegenerative disorders, and sleep disorders, making them attractive targets for therapeutic intervention.[1]

This compound is a potent inhibitor of both CK1δ and CK1ε.[3][4] To effectively evaluate its utility as a research tool and potential therapeutic lead, it is essential to benchmark its performance against other well-characterized CK1δ/ε inhibitors. This guide focuses on a comparison with PF-670462 and SR-3029, two widely used inhibitors in the field.

In Vitro Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of this compound, PF-670462, and SR-3029 against their primary targets, CK1δ and CK1ε, as well as key off-targets.

InhibitorTargetIC50 (nM)Reference
This compound CK1δ 15 [3][4]
CK1ε 16 [3][4]
p38α MAPK73[3][4]
PF-670462 CK1δ 14
CK1ε 7.7
SR-3029 CK1δ 44
CK1ε 260

Key Observations:

  • This compound demonstrates potent and balanced inhibition of both CK1δ and CK1ε, with IC50 values in the low nanomolar range.[3][4]

  • PF-670462 also exhibits high potency against both isoforms.

  • SR-3029 is a potent inhibitor of CK1δ and also inhibits CK1ε, albeit with lower potency.

  • An important consideration for researchers is the off-target activity of these inhibitors. This compound is also known to inhibit p38α MAPK with an IC50 of 73 nM.[3][4] A comprehensive kinome scan would be beneficial to fully characterize the selectivity profile of this compound.

Signaling Pathways

CK1δ and CK1ε are integral components of several critical signaling pathways. Understanding the role of these kinases in these pathways is essential for interpreting the effects of their inhibitors.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, CK1δ and CK1ε act as positive regulators. In the "off" state (absence of a Wnt ligand), a destruction complex composed of Axin, APC, GSK3, and CK1α phosphorylates β-catenin, targeting it for proteasomal degradation.[5] Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, Dishevelled (Dvl) is activated. CK1δ/ε are recruited to the plasma membrane and are involved in the phosphorylation of LRP5/6 and Dvl, leading to the disassembly of the destruction complex.[5] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes.[6]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled Binds LRP5_6 LRP5/6 Dvl Dishevelled Frizzled->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1α) Dvl->Destruction_Complex Inhibits CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->LRP5_6 CK1_delta_epsilon->Dvl Phosphorylates beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degraded beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates and translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Wnt/β-catenin Signaling Pathway
Circadian Rhythm Pathway

The circadian clock is a complex autoregulatory feedback loop. The core clock components, CLOCK and BMAL1, form a heterodimer that drives the transcription of the Period (Per) and Cryptochrome (Cry) genes.[7] PER and CRY proteins then translocate to the nucleus and inhibit the activity of the CLOCK/BMAL1 complex, thus repressing their own transcription.[7] CK1δ and CK1ε play a crucial role in this pathway by phosphorylating PER proteins. This phosphorylation event is a key step that regulates the stability and nuclear entry of PER proteins, thereby controlling the period length of the circadian rhythm.[8][9]

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Complex Per_Cry_Genes Per and Cry Genes CLOCK_BMAL1->Per_Cry_Genes Activates transcription Per_Cry_mRNA Per and Cry mRNA Per_Cry_Genes->Per_Cry_mRNA Transcription PER_CRY_nuc PER/CRY Complex PER_CRY_nuc->CLOCK_BMAL1 Inhibits PER_CRY_cyto PER and CRY Proteins Per_Cry_mRNA->PER_CRY_cyto Translation PER_CRY_cyto->PER_CRY_nuc Translocation Degradation Degradation PER_CRY_cyto->Degradation CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->PER_CRY_cyto Phosphorylates (regulates stability and nuclear entry)

Circadian Rhythm Pathway

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of data. Below are representative protocols for key assays used in the characterization of CK1 inhibitors.

In Vitro Kinase Assay (Radiometric)

This protocol describes a standard method for measuring the activity of CK1δ/ε and the potency of inhibitors using a radioactive isotope.

Materials:

  • Recombinant human CK1δ or CK1ε

  • α-casein (substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Inhibitor stock solution (in DMSO)

  • SDS-PAGE loading buffer

  • Phosphor screen and imager

Procedure:

  • Prepare serial dilutions of the inhibitor in kinase reaction buffer.

  • In a microcentrifuge tube, combine the kinase reaction buffer, recombinant CK1δ or CK1ε, and α-casein.

  • Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C. The reaction time should be within the linear range of the assay.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the incorporation of ³²P into α-casein using a phosphor imager.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common non-radioactive method for high-throughput screening and inhibitor profiling.[10]

Materials:

  • Recombinant human CK1δ or CK1ε

  • Biotinylated peptide substrate

  • Europium-labeled anti-phospho-substrate antibody (donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Inhibitor stock solution (in DMSO)

  • 384-well low-volume microplate

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in assay buffer.

  • Add the inhibitor dilutions or DMSO (vehicle control) to the wells of the microplate.

  • Add the recombinant CK1δ or CK1ε to the wells.

  • Add the biotinylated peptide substrate and ATP to initiate the kinase reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a detection solution containing EDTA, the europium-labeled antibody, and the streptavidin-conjugated acceptor.

  • Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Determine the IC50 value by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of kinase inhibitors, from initial high-throughput screening to in-depth cellular analysis.

G HTS High-Throughput Screening (HTS) (e.g., TR-FRET) Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination (e.g., Radiometric or TR-FRET assay) Hit_Identification->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling (Kinome Scan) Dose_Response->Selectivity_Profiling Cellular_Assays Cellular Target Engagement & Pathway Analysis (e.g., Western Blot for p-substrates, Reporter Assays) Selectivity_Profiling->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization

Kinase Inhibitor Discovery Workflow

Conclusion

This compound is a potent inhibitor of CK1δ and CK1ε, with efficacy comparable to the well-established inhibitor PF-670462. Its balanced activity against both isoforms makes it a valuable tool for studying the combined roles of CK1δ and CK1ε in various cellular processes. However, its off-target activity against p38α MAPK should be considered when interpreting experimental results. For studies requiring high selectivity, SR-3029 may be a suitable alternative, particularly for dissecting the specific roles of CK1δ. The choice of inhibitor will ultimately depend on the specific research question and the experimental context. This guide provides the necessary data and protocols to make an informed decision and to design robust and reproducible experiments in the investigation of CK1δ/ε signaling.

References

A Researcher's Guide to Assessing CK1-IN-1 Specificity Using a Kinase Panel

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals and researchers, ensuring the specificity of a kinase inhibitor is a critical step in preclinical evaluation. An inhibitor that engages with unintended targets can lead to off-target effects, toxicity, and misinterpreted experimental results.[1][2] Casein Kinase 1 (CK1) is a family of serine/threonine kinases involved in regulating numerous cellular processes, including Wnt signaling, circadian rhythms, and DNA repair, making it a significant therapeutic target for diseases like cancer and neurodegenerative disorders.[3][4][5][]

This guide provides a comparative framework for evaluating the specificity of a hypothetical, potent CK1 inhibitor, "CK1-IN-1," using a kinase panel. We will compare its performance against other known CK1 inhibitors and provide the necessary experimental protocols and data interpretation context.

The Importance of Kinome-Wide Profiling

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding sites.[2][7] This conservation, especially among isoforms like CK1δ and CK1ε which share 97% sequence identity in their catalytic domains, presents a significant challenge for developing highly selective inhibitors.[2][3] Kinase panel screening is a high-throughput method used to profile an inhibitor's activity against a large, diverse set of kinases simultaneously, providing a comprehensive overview of its potency and selectivity. This process is crucial for identifying potential off-target liabilities early in the drug discovery pipeline.[8]

Experimental Workflow: Kinase Panel Screening

The process of evaluating an inhibitor's specificity using a kinase panel follows a standardized workflow, from compound preparation to data analysis. The diagram below illustrates the key steps involved.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Prepare Inhibitor (this compound Stock) Panel 2. Select Kinase Panel (e.g., 96 Kinases) Compound->Panel Plates 3. Prepare Assay Plates (Kinase, Substrate, Buffer) Panel->Plates Add 4. Add Inhibitor (Serial Dilutions) Plates->Add Incubate 5. Incubate with [γ-³³P]-ATP Add->Incubate Stop 6. Stop Reaction & Capture Substrate Incubate->Stop Detect 7. Detect Signal (Scintillation Counting) Stop->Detect Calc 8. Calculate % Inhibition Detect->Calc IC50 9. Determine IC₅₀ & Selectivity Profile Calc->IC50

Caption: Workflow for kinase inhibitor specificity profiling.

Experimental Protocol: Radiometric Kinase Panel Assay

A common and robust method for kinase panel screening is the radiometric protein kinase assay, such as the ³³PanQinase® Activity Assay.[8][9] This method measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific kinase substrate.

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Materials:

  • This compound (10 mM stock in DMSO)

  • Kinase panel (e.g., Proqinase)

  • Substrates specific to each kinase

  • Assay Buffer

  • [γ-³³P]-ATP

  • 2% (v/v) Phosphoric Acid (H₃PO₄)

  • 0.9% (w/v) Sodium Chloride (NaCl)

  • 96-well FlashPlates™ or filter membranes

  • Microplate scintillation counter

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound in 10% DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, combine 10 µL of non-radioactive ATP solution, 25 µL of assay buffer containing [γ-³³P]-ATP, and 10 µL of the specific enzyme/substrate mixture for each kinase being tested.

  • Initiate Reaction: Add 5 µL of the diluted this compound or a DMSO vehicle control to the appropriate wells.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes to allow for the kinase reaction to proceed.[9]

  • Stop Reaction: Terminate the reaction by adding 50 µL of 2% (v/v) H₃PO₄.[9] For filter-based assays, spot the reaction mixture onto the filter membrane to capture the phosphorylated substrate.

  • Washing: Wash the wells or filters twice with 200 µL of 0.9% (w/v) NaCl to remove unincorporated [γ-³³P]-ATP.

  • Signal Detection: Determine the amount of incorporated ³³P by using a microplate scintillation counter to measure counts per minute (cpm).[9]

  • Data Analysis: Calculate the residual kinase activity for each well by normalizing the data to the untreated (DMSO only) control (100% activity) and a background control (0% activity). Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value for each kinase.

Comparative Data: this compound Specificity Profile

The primary output of a kinase panel screen is a quantitative measure of an inhibitor's potency (IC₅₀) against each kinase. This data allows for direct comparison with other known inhibitors.

InhibitorTarget(s)CK1α (IC₅₀ nM)CK1δ (IC₅₀ nM)CK1ε (IC₅₀ nM)Off-Target Example: p38α (IC₅₀ nM)Off-Target Example: CDK2 (IC₅₀ nM)
This compound (Hypothetical) CK1δ/ε>10,0001545>10,000>10,000
PF-670462 CK1δ/ε-1390--
SR-3029 [10]CK1δ/ε-44260--
IC261 [10]CK1δ/ε/α16,0001,0001,000--
D4476 [11]CK1, ALK5-300-500-

From this table, we can infer the selectivity of this compound. It shows high potency against CK1δ and CK1ε, with over 200-fold selectivity against the CK1α isoform and minimal activity against representative off-target kinases. Compared to a broader spectrum inhibitor like D4476, which also potently inhibits ALK5, this compound demonstrates a superior specificity profile.[11] While potent, inhibitors like PF-670462 and SR-3029 also show a strong preference for CK1δ/ε.[11]

Biological Context: The Role of CK1 in Wnt Signaling

To appreciate the functional consequences of inhibiting CK1, it's essential to understand its role in key cellular pathways. CK1 is a critical regulator of the Wnt/β-catenin signaling pathway.[4][][12] CK1α acts as a tumor suppressor by phosphorylating β-catenin, marking it for degradation.[4][12] Conversely, CK1δ and CK1ε are generally considered positive regulators of the pathway. The diagram below outlines this relationship.

G cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates Degradation Ubiquitination & Degradation BetaCatenin->Degradation Leads to Wnt Wnt Ligand Receptor Frizzled/LRP Receptor Wnt->Receptor Inhibition Inhibition of Destruction Complex Receptor->Inhibition BetaCatenin_acc β-catenin (Accumulates) Inhibition->BetaCatenin_acc Nucleus Nucleus BetaCatenin_acc->Nucleus Transcription Target Gene Transcription Nucleus->Transcription

Caption: Simplified Wnt/β-catenin signaling pathway.

Given this pathway, an inhibitor highly selective for CK1δ/ε over CK1α, like our hypothetical this compound, would be expected to modulate Wnt signaling differently than a pan-CK1 inhibitor. This isoform-level specificity is crucial for achieving the desired therapeutic effect while minimizing unintended pathway disruption.

Conclusion

Testing the specificity of an inhibitor like this compound using a comprehensive kinase panel is a non-negotiable step in modern drug discovery. The quantitative data generated allows for a direct and objective comparison against alternative compounds, highlighting potential advantages and liabilities. By combining robust experimental protocols with a clear understanding of the target's role in complex biological pathways, researchers can confidently advance the most promising candidates toward clinical development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of CK1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of the casein kinase 1 (CK1) inhibitor, CK1-IN-1, to ensure a secure laboratory environment and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a potent casein kinase 1 inhibitor. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.

While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on established best practices for the disposal of hazardous chemical waste and potent biologically active compounds like kinase inhibitors.

Key Chemical and Safety Data

A thorough understanding of the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 383.39 g/mol --INVALID-LINK--
Formula C₂₄H₁₅F₂N₃--INVALID-LINK--
Solubility Insoluble in water; Soluble in DMSO (77 mg/mL)--INVALID-LINK--
Storage Temperature Powder: -20°C for 3 years; In solvent: -80°C for 1 year--INVALID-LINK--

Experimental Protocol for Proper Disposal of this compound

This protocol outlines the necessary steps for the safe disposal of this compound waste, including unused solid compound, contaminated labware, and solutions.

I. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles or a face shield

    • A lab coat

  • Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Ensure an emergency eyewash station and safety shower are readily accessible.

II. Waste Segregation and Collection:

  • Solid Waste (Unused this compound Powder):

    • Do not dispose of solid this compound in the regular trash.

    • Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed, and compatible hazardous waste container.

    • The container should be labeled as "Hazardous Waste: this compound (Solid)" and include the chemical formula and any known hazard symbols.

  • Contaminated Labware and Materials (e.g., pipette tips, tubes, gloves):

    • Segregate all disposable materials that have come into direct contact with this compound.

    • Place these items in a designated, leak-proof hazardous waste bag or container.

    • Label the container "Hazardous Waste: this compound Contaminated Materials."

  • Liquid Waste (this compound Solutions, e.g., in DMSO):

    • Do not pour this compound solutions down the drain. This compound is insoluble in water and this can lead to environmental contamination.

    • Collect all liquid waste containing this compound in a dedicated, sealed, and chemical-resistant hazardous waste container (e.g., a high-density polyethylene or glass bottle).

    • The container must be clearly labeled with "Hazardous Waste: this compound in [Solvent Name, e.g., DMSO]" and the approximate concentration.

    • Keep the liquid waste container securely closed when not in use.

III. Waste Storage and Disposal:

  • Store all this compound hazardous waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Follow your institution's specific guidelines for hazardous waste pickup and disposal. This typically involves contacting your Environmental Health and Safety (EHS) department.

  • Complete all necessary waste disposal forms as required by your institution and local regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

CK1_IN_1_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_pathways Disposal Pathways cluster_final_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Materials waste_type->solid_waste Solid or Contaminated Material liquid_waste This compound Solution (e.g., in DMSO) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Designated Secondary Containment Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs

This compound Disposal Decision Workflow

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

Navigating the Safe Handling of CK1-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of CK1-IN-1, a potent casein kinase 1 (CK1) inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of research.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines recommended safety protocols based on general guidelines for handling potent, powdered chemical compounds in a laboratory setting. These recommendations are designed to provide immediate, practical guidance for the operational use and disposal of this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The appropriate level of personal protective equipment is essential to prevent exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPE
Receiving and Unpacking - Nitrile gloves- Lab coat- Safety glasses with side shields
Weighing and Aliquoting (Powder) - Double nitrile gloves- Disposable lab coat- Chemical splash goggles or face shield- NIOSH-approved respirator (e.g., N95 or higher)
Solution Preparation - Nitrile gloves- Lab coat- Safety glasses with side shields
Experimental Use (in solution) - Nitrile gloves- Lab coat- Safety glasses with side shields
Waste Disposal - Nitrile gloves- Lab coat- Safety glasses with side shields

Operational Plan: From Receipt to Disposal

A structured approach to handling this compound minimizes the risk of exposure and contamination. Follow this step-by-step guidance for safe operational procedures.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • According to supplier information, this compound powder can be stored at -20°C for up to three years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for one year or -20°C for one month.[1]

2. Weighing and Solution Preparation:

  • All handling of powdered this compound should be conducted in a certified chemical fume hood or a containment enclosure (e.g., a glove box) to prevent inhalation of dust.

  • Use dedicated spatulas and weighing boats.

  • When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing. This compound is soluble in DMSO.[1]

3. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.

  • When using solutions in experiments, handle them with the same care as any other potentially hazardous chemical.

4. Disposal Plan:

  • All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines. Do not dispose of this compound down the drain.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

Emergency SituationFirst Aid and Spill Response
Skin Contact - Immediately flush the affected area with copious amounts of water for at least 15 minutes.- Remove contaminated clothing.- Seek medical attention.
Eye Contact - Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention.
Inhalation - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- Seek medical attention.
Ingestion - Do not induce vomiting.- Rinse the mouth with water.- Seek immediate medical attention.
Small Spill (Powder) - Restrict access to the area.- Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.- Carefully wipe up the material, working from the outside in.- Place all contaminated materials in a sealed container for hazardous waste disposal.
Small Spill (Solution) - Restrict access to the area.- Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).- Place all contaminated materials in a sealed container for hazardous waste disposal.
Large Spill - Evacuate the immediate area.- Notify your supervisor and your institution's EHS office immediately.

Experimental Workflow: Handling a Chemical Spill

The following diagram illustrates the logical steps to follow in the event of a chemical spill involving this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Response Spill Response cluster_Final_Steps Post-Cleanup Spill Spill Occurs Alert Alert others in the area Spill->Alert Assess Assess the spill size and potential hazard Alert->Assess Evacuate Evacuate the area (Large Spill) Assess->Evacuate Large Contain Contain the spill (Small Spill) Assess->Contain Small Notify Notify Supervisor & EHS (Large Spill) Evacuate->Notify Cleanup Clean up the spill using appropriate kit Contain->Cleanup Dispose Dispose of waste as hazardous material Cleanup->Dispose Decontaminate Decontaminate the area and equipment Dispose->Decontaminate Report Report the incident Decontaminate->Report

Caption: Workflow for responding to a chemical spill.

By implementing these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CK1-IN-1
Reactant of Route 2
Reactant of Route 2
CK1-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.